molecular formula C11H13NO B1319918 Phenyl(pyrrolidin-3-yl)methanone CAS No. 26803-27-0

Phenyl(pyrrolidin-3-yl)methanone

Cat. No.: B1319918
CAS No.: 26803-27-0
M. Wt: 175.23 g/mol
InChI Key: YLBMMUDQGTXXKP-UHFFFAOYSA-N
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Description

Phenyl(pyrrolidin-3-yl)methanone (CAS 26803-27-0) is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It belongs to the class of pyrrolidine derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules . This compound serves as a versatile chemical building block (or synthetic intermediate) for the development of more complex pharmaceutical candidates . Its structure, featuring both a pyrrolidine ring and a benzophenone moiety, makes it a valuable precursor in organic synthesis, particularly for creating molecules that may interact with biological systems. As a key intermediate, it can be used in the stereoselective synthesis of various pharmacologically relevant compounds . Handling of this reagent requires appropriate safety precautions. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the safety dataseet for full handling instructions. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyrrolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMMUDQGTXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597558
Record name Phenyl(pyrrolidin-3-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26803-27-0
Record name Phenyl(pyrrolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl(pyrrolidin-3-yl)methanone: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: Phenyl(pyrrolidin-3-yl)methanone is a heterocyclic ketone scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for this compound. Designed for researchers and drug development professionals, this document emphasizes the causal relationships behind experimental choices, offers field-proven insights for troubleshooting, and is grounded in authoritative scientific principles. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Strategic Approach: Retrosynthesis and Synthesis Design

The synthesis of this compound presents a unique set of challenges, primarily centered on controlling reactivity and ensuring regioselectivity at the C3 position of the pyrrolidine ring. Direct acylation of pyrrolidine is unfeasible as it would preferentially occur at the more nucleophilic nitrogen atom and could lead to ring-opening or polymerization under harsh conditions. Therefore, a robust strategy necessitates the use of a nitrogen-protecting group.

Our chosen strategy involves a three-stage process:

  • Nitrogen Protection: The secondary amine of a suitable pyrrolidine precursor is protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is selected for its stability under various reaction conditions and its facile removal under mild acidic conditions.

  • Carbon-Carbon Bond Formation: The benzoyl moiety is introduced at the C3 position. We will employ a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds, using a commercially available protected 3-cyanopyrrolidine. This approach offers high yields and predictability.

  • Deprotection: The Boc group is removed to yield the target secondary amine, this compound, typically as a hydrochloride salt to improve stability and handling.

The following diagram illustrates the retrosynthetic logic for this approach.

G Target This compound Intermediate1 N-Boc-Phenyl(pyrrolidin-3-yl)methanone Target->Intermediate1 Deprotection (e.g., HCl) Intermediate2 N-Boc-3-cyanopyrrolidine Intermediate1->Intermediate2 Grignard Reaction Reagent1 Phenylmagnesium bromide (Grignard Reagent) Intermediate1->Reagent1 Reagent2 Pyrrolidine-3-carbonitrile Intermediate2->Reagent2 N-Protection (Boc) Reagent3 Di-tert-butyl dicarbonate (Boc Anhydride) Intermediate2->Reagent3

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

This section details the validated, step-by-step methodology for the synthesis of this compound. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Overall Synthesis Workflow

The diagram below outlines the complete workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Step 1: Protection (N-Boc-3-cyanopyrrolidine) step2 Step 2: Grignard Reaction (N-Boc-Phenyl(pyrrolidin-3-yl)methanone) start->step2 step3 Step 3: Deprotection (Final Product HCl Salt) step2->step3 workup Aqueous Workup & Extraction step3->workup chromatography Column Chromatography (for Intermediate) workup->chromatography crystallization Crystallization / Precipitation (for Final Product) chromatography->crystallization spectroscopy Spectroscopy (NMR, IR, MS) crystallization->spectroscopy purity Purity Analysis (HPLC, TLC) spectroscopy->purity

Caption: High-level experimental workflow for synthesis and analysis.

Step 1: Synthesis of tert-butyl 3-cyanopyrrolidine-1-carboxylate
  • Rationale: Protection of the pyrrolidine nitrogen is critical. Di-tert-butyl dicarbonate (Boc₂O) is an ideal reagent that reacts selectively with the amine under mild basic conditions, yielding a stable carbamate that is inert to the subsequent Grignard reaction. Triethylamine (TEA) is used as a mild, organic-soluble base to neutralize the carbonic acid byproduct.

  • Protocol:

    • Dissolve pyrrolidine-3-carbonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 3-benzoylpyrrolidine-1-carboxylate
  • Rationale: The Grignard reaction provides a powerful method for forming the key C-C bond between the pyrrolidine ring and the phenyl group. Phenylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis converts the imine to the desired ketone. Anhydrous conditions are paramount, as Grignard reagents are highly reactive with water.

  • Protocol:

    • Dissolve tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF (approx. 0.4 M) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Add Phenylmagnesium bromide (2.0 eq, typically 1.0-3.0 M solution in THF or Et₂O) dropwise, keeping the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Workup: Carefully quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Deprotection to Yield this compound Hydrochloride
  • Rationale: The Boc group is efficiently cleaved under acidic conditions. Using a solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the product as its hydrochloride salt. This method provides a highly pure product directly from the reaction mixture, often without the need for further purification.[1]

  • Protocol:

    • Dissolve the purified tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

    • Cool the solution to 0 °C.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

    • Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Isolation: The product hydrochloride salt will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether, filter, and wash the solid with additional cold ether to remove any non-polar impurities.

    • Dry the resulting white to off-white solid under high vacuum. The final product is this compound hydrochloride.[2]

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are predicted based on the known effects of the functional groups present in the molecule.

Predicted Spectroscopic and Analytical Data
Technique Expected Results and Interpretation
¹H NMR Aromatic Protons: Multiplets between δ 7.4-8.0 ppm (5H). Pyrrolidine Protons: Complex multiplets between δ 3.0-4.0 ppm. The methine proton at C3 (adjacent to the carbonyl) will be the most downfield of the aliphatic protons. The N-H proton will appear as a broad singlet (concentration-dependent) and will exchange with D₂O.
¹³C NMR Carbonyl Carbon (C=O): Signal expected around δ 198-200 ppm. Aromatic Carbons: Signals between δ 128-138 ppm. Pyrrolidine Carbons: Aliphatic signals between δ 30-55 ppm.
IR Spectroscopy C=O Stretch (Ketone): Strong, sharp absorption band around 1680-1690 cm⁻¹. N-H Stretch (Secondary Amine Salt): Broad absorption band in the range of 2700-3100 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
Mass Spectrometry (ESI-MS) Molecular Ion Peak (M+H)⁺: For the free base (C₁₁H₁₃NO), the expected m/z is 176.1075. Common fragments would correspond to the loss of the pyrrolidine ring or the formation of the benzoyl cation (m/z = 105).[3][4]
Elemental Analysis For C₁₁H₁₄ClNO (Hydrochloride Salt): Calculated: C, 62.41%; H, 6.67%; N, 6.62%. Found values should be within ±0.4% of the calculated values.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% TFA or formic acid) should be developed to assess purity. The final product should exhibit a single major peak with >97% purity by peak area.[5]

  • Thin Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid monitoring of reaction progress and for assessing the purity of column fractions. A typical mobile phase would be DCM/Methanol (e.g., 9:1 v/v) with a small amount of triethylamine or ammonia to prevent peak tailing of the basic amine product.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Expert Recommendation(s)
Low yield in Grignard reaction (Step 2) 1. Wet glassware or solvents. 2. Inactive Grignard reagent. 3. Poor hydrolysis of the imine intermediate.1. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. 2. Titrate the Grignard reagent before use to determine its exact molarity. 3. Increase the hydrolysis time with 2M HCl and ensure vigorous stirring.
Formation of dark, polymeric material This can occur if the pyrrolidine ring is unstable under the reaction conditions, particularly strong acid.[6]While less common with N-Boc protection, ensure the acidic workup and deprotection steps are performed at controlled temperatures (0 °C to room temp) and not for excessively long periods.
Product oiling out during isolation (Step 3) The hydrochloride salt may be hygroscopic or have a low melting point.Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent like diethyl ether or pentane is crucial for inducing solidification and removing impurities.
Incomplete Boc deprotection (Step 3) Insufficient acid or reaction time.Increase the equivalents of HCl solution or extend the reaction time. Monitor carefully by LC-MS to confirm the complete disappearance of the starting material.

Conclusion

This guide outlines a logical and robust pathway for the synthesis of this compound, a valuable scaffold for drug discovery. By employing a protective group strategy and well-established reaction mechanisms like the Grignard reaction, this compound can be produced in high purity. The detailed characterization protocol ensures the structural integrity and quality of the final product, providing a solid foundation for its application in further research and development. The emphasis on the rationale behind each experimental step equips scientists with the knowledge to adapt and troubleshoot this synthesis effectively.

References

  • PubChem. Phenyl-(3-pyrrolidin-1-ylphenyl)methanone. Available at: [Link]

  • PubChem. Phenyl-(3-propylpyrrolidin-3-yl)methanone. Available at: [Link]

  • PubChem. phenyl-[(3R)-pyrrolidin-3-yl]methanone. Available at: [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • The Royal Society of Chemistry. Supporting Information for an article on methanone synthesis. Available at: [Link]

  • ResearchGate. One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. Available at: [Link]

  • ResearchGate. Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone: Structure, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyrrolidin-3-yl)methanone is a heterocyclic compound featuring a central pyrrolidine ring, a versatile scaffold prominent in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information on its structure, predicted properties, and the well-established pharmacological profile of closely related analogs. By examining the chemical neighborhood of this compound, particularly α-pyrrolidinophenones and other 3-substituted pyrrolidine derivatives, we can infer its likely biological activities and potential as a modulator of monoamine transporters. This document provides a comprehensive overview for researchers interested in the chemical space of pyrrolidinyl methanones and their potential applications in drug discovery, particularly in the realm of central nervous system (CNS) disorders.

Chemical Identity and Structure

This compound is characterized by a phenyl ketone group attached to the 3-position of a pyrrolidine ring. The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, is a privileged scaffold in drug design due to its ability to introduce three-dimensionality and provide a key hydrogen bond donor and acceptor.

Molecular Structure:

Caption: 2D structure of this compound.

Stereochemistry: The carbon at the 3-position of the pyrrolidine ring is a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-. The stereochemistry of pyrrolidine derivatives is often crucial for their biological activity, as enantiomers can exhibit different binding affinities and efficacies at their biological targets.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound
CAS Number 26803-27-0ChemScene
Molecular Formula C₁₁H₁₃NOChemScene
Molecular Weight 175.23 g/mol ChemScene
Topological Polar Surface Area (TPSA) 29.1 ŲChemScene
logP (calculated) 1.4788ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

Hydrochloride Salt:

PropertyValueSource
CAS Number 25503-87-1Sigma-Aldrich
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Appearance Solid, Powder[1]

Synthesis Strategies

A definitive, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature. However, based on established organic chemistry principles and synthesis routes for analogous compounds, several plausible strategies can be proposed.

Proposed Synthetic Route: Grignard Reaction with a Protected Pyrrolidine Nitrile

A common and effective method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. In this case, a commercially available N-protected 3-cyanopyrrolidine would be a suitable starting material. The N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial to prevent the acidic N-H proton from quenching the Grignard reagent.

Workflow Diagram:

Synthesis_Workflow start N-Boc-3-cyanopyrrolidine reaction1 Grignard Reaction start->reaction1 grignard Phenylmagnesium Bromide (PhMgBr) in THF/Ether grignard->reaction1 workup1 Aqueous Workup (e.g., NH4Cl) reaction1->workup1 intermediate N-Boc-3-benzoylpyrrolidine (imine intermediate followed by hydrolysis) deprotection Acidic Deprotection (e.g., TFA or HCl) intermediate->deprotection workup2 Neutralization & Extraction deprotection->workup2 product This compound workup1->intermediate workup2->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Boc-3-benzoylpyrrolidine

  • To a solution of N-Boc-3-cyanopyrrolidine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a solution of phenylmagnesium bromide (typically 1.0-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-benzoylpyrrolidine. Purification can be achieved by column chromatography.

Step 2: Deprotection of N-Boc-3-benzoylpyrrolidine

  • Dissolve the N-Boc-3-benzoylpyrrolidine in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)[2].

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS)[2].

  • The solvent and excess acid are removed under reduced pressure. If an HCl salt is desired, the residue can be triturated with diethyl ether to induce precipitation. For the free base, an aqueous basic workup (e.g., with sodium bicarbonate) followed by extraction with an organic solvent is necessary.

Spectroscopic Characterization (Predicted and Comparative)

While the experimental spectra for this compound are not available in the provided search results, we can predict the expected signals and compare them to closely related analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the pyrrolidine ring. The aromatic protons will likely appear as multiplets in the range of δ 7.4-8.0 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region, typically between δ 1.8 and 4.0 ppm. The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ketone carbonyl carbon in the downfield region (typically δ 195-205 ppm). The aromatic carbons will resonate in the δ 125-140 ppm range. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region, generally between δ 25 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1670-1690 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 175 would be expected. Common fragmentation patterns for α-pyrrolidinophenones involve cleavage of the bond between the carbonyl carbon and the α-carbon of the pyrrolidine ring, as well as fragmentation of the pyrrolidine ring itself.

Pharmacological Context and Potential Biological Activity

Direct pharmacological data for this compound is scarce in the public domain. However, the extensive research on structurally similar compounds, particularly α-pyrrolidinophenones and other 3-substituted pyrrolidine analogs, provides a strong basis for predicting its likely biological targets and mechanism of action.

Monoamine Transporter Inhibition

The primary pharmacological activity of many α-pyrrolidinophenones is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[3][4][5]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, which is the mechanism of action for many therapeutic agents and stimulants.

Structure-Activity Relationships (SAR) of Related Compounds:

  • α-Alkyl Chain Length: In the α-pyrrolidinophenone series, the length of the alkyl chain on the α-carbon significantly influences potency and selectivity.

  • Aromatic Ring Substitution: Substitution on the phenyl ring can modulate binding affinity and selectivity for the different monoamine transporters[3].

  • Pyrrolidine Ring: The pyrrolidine ring is a key pharmacophoric element, and its substitution can impact activity.

Given its structure, this compound is likely to be an inhibitor of DAT and NET, with potentially lower affinity for SERT, a profile common to many pyrovalerone analogs[3][4].

Potential Signaling Pathway Involvement:

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Dopamine / Norepinephrine MA_synapse Dopamine / Norepinephrine MA->MA_synapse Vesicle Vesicles Vesicle->MA Release DAT_NET DAT / NET MA_synapse->DAT_NET Reuptake Receptor Dopamine / Adrenergic Receptors MA_synapse->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Molecule This compound Molecule->DAT_NET Inhibition

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Potential Therapeutic and Research Applications

Compounds that selectively inhibit DAT and NET have therapeutic applications in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression[6]. They are also investigated as potential treatments for substance use disorders, particularly cocaine addiction[3][7]. Therefore, this compound and its derivatives could be valuable research tools for probing the function of monoamine transporters and may serve as starting points for the development of novel CNS-active agents.

Experimental Protocol for In Vitro Transporter Inhibition Assay:

A common method to determine the potency of a compound as a monoamine transporter inhibitor is a radioligand binding assay.

  • Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligand: Select a high-affinity radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Competition Binding Assay:

    • Incubate membranes prepared from the transporter-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound represents an intriguing, yet under-characterized, molecule within the broader class of pyrrolidine-containing compounds. While a complete experimental profile is not yet available in the public domain, its structural similarity to well-studied monoamine transporter inhibitors strongly suggests a similar pharmacological profile, likely with activity at the dopamine and norepinephrine transporters. The synthetic routes proposed herein are based on established and reliable chemical transformations, providing a clear path for its synthesis and future investigation. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of the known and predicted properties of this compound and highlighting its potential as a valuable scaffold in the ongoing quest for novel central nervous system therapeutics. Further experimental validation of its synthesis, physicochemical properties, and pharmacological activity is warranted to fully elucidate its potential.

References

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Phenyl(pyrrolidin-3-yl)methanone hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride for Advanced Research Applications

Introduction

This compound hydrochloride (CAS No: 25503-87-1) is a synthetic organic compound featuring a central pyrrolidine ring linked to a phenyl ketone moiety. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it highly suitable for a range of laboratory applications. This molecule serves as a crucial building block in medicinal chemistry and a valuable tool in pharmacological research. Its structure is emblematic of the broader class of 3-substituted pyrrolidines, a scaffold of significant interest in drug discovery due to its prevalence in numerous biologically active compounds and its ability to explore three-dimensional chemical space effectively.[1]

The structural similarity of this compound to certain cathinone derivatives also positions it as a reference standard and investigational tool in neuroscience and forensic chemistry.[2] This guide provides a comprehensive technical overview of its properties, analytical characterization, a plausible synthetic route, and its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The fundamental properties of this compound hydrochloride are critical for its appropriate handling, storage, and application in experimental design. The hydrochloride salt form is deliberately chosen in chemical synthesis to convert the basic pyrrolidine nitrogen into a more stable, crystalline, and water-soluble ammonium salt, which is a standard practice in pharmaceutical development to improve a compound's handling and bioavailability characteristics.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 25503-87-1[3]
Molecular Formula C₁₁H₁₄ClNO[3]
Molecular Weight 211.69 g/mol [3]
Appearance Solid, Powder[3]
Purity Typically ≥97%[3]
IUPAC Name This compound;hydrochloride[4][5]
InChI Key FFRBGXDYIJFSDK-UHFFFAOYSA-N[3]
Free Base Formula C₁₁H₁₃NO[6]
Free Base MW 175.23 g/mol [6]

Solubility data is not quantitatively available in the literature, but as a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar aprotic solvents.

Analytical Chemistry Profile

A robust analytical workflow is essential to confirm the identity, purity, and integrity of this compound hydrochloride before its use in any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. The expected spectra provide a unique fingerprint of the molecule.

  • ¹H NMR: The proton spectrum is predicted to show distinct regions. The aromatic protons on the phenyl ring will appear in the downfield region (approx. δ 7.5-8.0 ppm). The methine proton at the C3 position of the pyrrolidine ring, being adjacent to the carbonyl group, will also be downfield relative to other aliphatic protons. The methylene protons on the pyrrolidine ring (at C2, C4, and C5) will likely appear as complex multiplets in the aliphatic region (approx. δ 1.8-3.5 ppm) due to spin-spin coupling and potential diastereotopicity. The N-H proton of the ammonium salt will be a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon around 198-200 ppm. Aromatic carbons will resonate in the 128-135 ppm range. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (approx. 25-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. When analyzed via techniques like Electrospray Ionization (ESI-MS), the spectrum will show the molecular ion for the free base.

  • Expected Molecular Ion ([M+H]⁺): m/z 176.1070 (corresponding to C₁₁H₁₄NO⁺)

  • Key Fragmentation Pathways: The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group and the pyrrolidine nitrogen. This would result in characteristic fragment ions such as the benzoyl cation (m/z 105) and fragments resulting from the cleavage of the pyrrolidine ring (e.g., m/z 70).[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity.

  • Typical HPLC Method: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine) is a reliable method for purity analysis. The compound's purity is determined by the relative area of its peak compared to any impurity peaks detected by a UV detector (typically at 254 nm).

G cluster_QC Analytical Workflow for Quality Control raw_material Raw Material (this compound HCl) nmr NMR Spectroscopy (¹H, ¹³C) raw_material->nmr ms Mass Spectrometry (ESI-MS) raw_material->ms hplc HPLC-UV raw_material->hplc struct_confirm Structure Confirmed? nmr->struct_confirm ms->struct_confirm purity_confirm Purity ≥ 97%? hplc->purity_confirm struct_confirm->hplc Identity OK fail QC Fail: Reject Batch struct_confirm->fail Identity Fails pass QC Pass: Release for Research purity_confirm->pass Yes purity_confirm->fail No

Caption: Quality control workflow for compound validation.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for producing high-purity material. The following proposed synthesis is based on established, well-documented chemical transformations, including the use of a protecting group and a Friedel-Crafts acylation reaction, similar to principles found in related syntheses.[7][8]

G cluster_synthesis Proposed Synthetic Pathway start N-Boc-pyrrolidine- 3-carboxylic acid step1 SOCl₂ or Oxalyl Chloride start->step1 intermediate1 N-Boc-pyrrolidine- 3-carbonyl chloride step1->intermediate1 step2 Benzene, AlCl₃ (Lewis Acid) intermediate1->step2 intermediate2 N-Boc-phenyl (pyrrolidin-3-yl)methanone step2->intermediate2 step3 HCl in Dioxane or Ether intermediate2->step3 product Phenyl(pyrrolidin-3-yl) methanone HCl step3->product

Caption: Proposed reaction scheme for synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of N-Boc-pyrrolidine-3-carbonyl chloride

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Gas evolution (CO₂, CO, HCl) will be observed.

  • Causality: The conversion to an acid chloride activates the carboxyl group, making it a potent electrophile for the subsequent Friedel-Crafts reaction. DMF catalyzes this transformation.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous benzene (which acts as both solvent and reactant). Cool to 0 °C.

  • Dissolve the crude N-Boc-pyrrolidine-3-carbonyl chloride from Step 1 in anhydrous benzene and add it dropwise to the AlCl₃ suspension.

  • Stir the reaction at room temperature for 4-6 hours.

  • Self-Validation: Monitor the formation of the ketone product by TLC or LC-MS. The disappearance of the starting material indicates reaction completion.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude N-Boc-phenyl(pyrrolidin-3-yl)methanone.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the crude protected ketone from Step 2 in a minimal amount of an appropriate solvent like ethyl acetate or methanol.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane, 3.0 eq) and stir at room temperature for 2-4 hours.[7]

  • Causality: The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine which is then protonated by the excess HCl to form the hydrochloride salt.

  • A precipitate will typically form. If not, the product can be precipitated by adding diethyl ether.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 4: Purification

  • The final product, this compound hydrochloride, can be purified by recrystallization, typically from a solvent system like ethanol/diethyl ether or isopropanol.

  • The purity of the final product should be confirmed using the analytical methods described in Section 2.

Applications in Research and Drug Discovery

The true value of this compound hydrochloride lies in its potential as a molecular scaffold. The pyrrolidine ring is a "privileged" structure in medicinal chemistry, meaning it appears in a wide array of drugs targeting different biological systems.[9][10]

  • Scaffold for CNS Drug Discovery: The core structure is related to psychoactive cathinones and other CNS stimulants. As such, it is an ideal starting point for synthesizing analogue libraries to study structure-activity relationships (SAR) at dopamine, norepinephrine, and serotonin transporters. The 3-position provides a key attachment point for exploring how different substituents affect potency and selectivity.[2]

  • Fragment-Based Drug Design (FBDD): With a molecular weight under 250 g/mol (as the free base), this compound is an excellent fragment for FBDD screening campaigns. Its phenyl ketone and pyrrolidine motifs can make key hydrogen bonding and hydrophobic interactions with protein targets.

  • Intermediate for Complex Molecules: Researchers have utilized 3-substituted pyrrolidines to develop potent and selective agents, such as histamine H3 receptor antagonists for treating cognitive disorders.[11] This compound provides a direct entry point for creating similar complex molecules by functionalizing the secondary amine of the pyrrolidine ring. The ability to introduce chirality at the 3-position further enhances its utility, as stereochemistry is often critical for biological activity.[1][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Handling: Always handle this compound hydrochloride in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[4][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] Proper storage ensures the long-term integrity and purity of the compound.

  • Toxicity: Specific toxicological data for this compound is not widely available. However, given its structural relationship to other pharmacologically active agents, it should be handled as a potentially bioactive substance. Avoid contact with skin and eyes, and do not ingest.[13]

References

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • PubChem. phenyl-[(3R)-pyrrolidin-3-yl]methanone. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. Synthesis of pyrrolidin-3-ylethanethanioate derivative. [Link]

  • PubChem. Phenyl-(3-propylpyrrolidin-3-yl)methanone. [Link]

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • PubMed. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. [Link]

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  • Google Patents. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

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Predicting the Mechanism of Action of Phenyl(pyrrolidin-3-yl)methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of Phenyl(pyrrolidin-3-yl)methanone, a synthetic compound with a paucity of publicly available biological data. By integrating robust in silico predictive methodologies with rigorous experimental validation, this document serves as a roadmap for researchers navigating the complexities of target identification and MoA determination. We will explore the rationale behind a multi-pronged approach, beginning with computational predictions based on structural similarity to known psychoactive agents, and culminating in a suite of biochemical and cell-based assays to confirm these predictions. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Enigma of this compound

This compound is a small molecule characterized by a phenyl group linked to a pyrrolidine ring via a ketone moiety.[1][2] While its synthesis and basic chemical properties are documented, its biological activity and mechanism of action remain largely uncharacterized in the public domain. The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets.[3] The overall structure bears resemblance to a class of synthetic cathinones known as pyrrolidinophenones, which are known to exhibit psychoactive effects by interacting with monoamine transporters.[4] This structural analogy forms the foundational hypothesis for our predictive investigation.

This guide will systematically deconstruct the process of MoA prediction for this compound, offering a narrative that intertwines theoretical predictions with practical, field-proven experimental designs.

In Silico Prediction of Biological Targets: A Data-Driven Hypothesis

The initial phase of MoA prediction for a novel compound like this compound relies heavily on computational, or in silico, methods.[5][6] These approaches leverage existing biological and chemical data to generate testable hypotheses, thereby streamlining the drug discovery process and reducing costs.[7] Our strategy will employ a combination of ligand-based and structure-based approaches.

Physicochemical Properties and Druglikeness Assessment

Before delving into target prediction, a fundamental understanding of the compound's physicochemical properties is essential. These properties, summarized in Table 1, are calculated using established computational models and provide insights into the molecule's potential for oral bioavailability and overall "druglikeness."

PropertyPredicted ValueSignificance
Molecular Weight175.23 g/mol [1]Adherence to Lipinski's Rule of Five (MW < 500)
LogP1.4788[2]Optimal lipophilicity for membrane permeability
Hydrogen Bond Donors1[2]Adherence to Lipinski's Rule of Five (HBD < 5)
Hydrogen Bond Acceptors2[2]Adherence to Lipinski's Rule of Five (HBA < 10)
Rotatable Bonds2[2]Indicates good conformational flexibility
Topological Polar Surface Area (TPSA)29.1 Ų[2]Suggests good potential for oral absorption
Ligand-Based Target Prediction: Leveraging Structural Similarity

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[5] We will utilize this principle to predict potential targets for this compound by comparing its 2D and 3D structure to databases of known bioactive compounds.

LigandBased_Workflow cluster_input Input cluster_databases Databases cluster_tools Prediction Tools cluster_output Output Input This compound (SMILES/SDF) SEA Similarity Ensemble Approach (SEA) Input->SEA SwissTargetPrediction SwissTargetPrediction Input->SwissTargetPrediction ChEMBL ChEMBL ChEMBL->SEA PubChem PubChem BioAssay PubChem->SEA BindingDB BindingDB BindingDB->SwissTargetPrediction TargetList Ranked List of Potential Targets SEA->TargetList SwissTargetPrediction->TargetList

Caption: Ligand-based target prediction workflow.

Based on the structural similarity to pyrrolidinophenones, we hypothesize that this compound will show affinity for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Computational tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction will be employed to quantify this similarity and predict a broader range of potential targets.[8]

Structure-Based Target Prediction: Docking into Putative Targets

To complement the ligand-based approach, we will perform molecular docking simulations. This technique predicts the preferred orientation of our compound when bound to a specific protein target, providing insights into the binding affinity and potential interactions.

StructureBased_Workflow cluster_input Input cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Ligand This compound (3D Structure) Docking Molecular Docking Software (e.g., AutoDock Vina) Ligand->Docking Target Protein Crystal Structures (PDB) Target->Docking Scoring Binding Affinity Scoring Docking->Scoring Pose Binding Pose Analysis Docking->Pose Prediction Predicted Binding Affinity and Interactions Scoring->Prediction Pose->Prediction

Caption: Structure-based target prediction workflow.

We will use crystal structures of DAT, NET, and SERT from the Protein Data Bank (PDB) as the targets for our docking simulations. The predicted binding affinities will be compared to those of known monoamine reuptake inhibitors.

Experimental Validation: From Prediction to Confirmation

In silico predictions, while powerful, must be validated through rigorous experimental testing.[9][10][11] The experimental phase is designed to systematically test the hypotheses generated from our computational analyses. The core of our validation strategy will focus on receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

Receptor Binding Assays: Quantifying Target Engagement

Receptor binding assays are the gold standard for determining the affinity of a compound for its target receptor.[12][13] We will employ competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target transporter (DAT, NET, or SERT).

    • Harvest cells and homogenize in a suitable buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well filter plate, add a fixed concentration of a specific radioligand for the target transporter (e.g., [³H]WIN 35,428 for DAT).

    • Add a range of concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor).

  • Incubation and Filtration:

    • Add the cell membrane preparation to each well and incubate at a specific temperature for a defined period to reach equilibrium.[12]

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.[13][14]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[12]

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays: Assessing Functional Consequences

If our in silico predictions suggest that this compound may interact with enzymes, enzyme inhibition assays will be crucial to validate these findings.[15][16][17] For instance, monoamine oxidase (MAO) is an enzyme involved in the degradation of monoamines, and its inhibition can lead to psychoactive effects.

  • Enzyme and Substrate Preparation:

    • Obtain a purified preparation of the target enzyme (e.g., MAO-A or MAO-B).

    • Prepare a solution of a suitable substrate that produces a detectable product (e.g., a chromogenic or fluorogenic substrate).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add a range of concentrations of this compound.

    • Include control wells with no inhibitor (100% activity) and a known inhibitor (positive control).

    • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product over time using a plate reader (spectrophotometer or fluorometer).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Functional Assays: Probing Cellular Responses

Cell-based assays provide a more physiologically relevant context to assess the functional consequences of target engagement.[18][19] For G protein-coupled receptors (GPCRs), which are also potential targets for psychoactive compounds, assays measuring downstream signaling events are essential.[20][21]

  • Cell Culture and Treatment:

    • Culture cells expressing the target GPCR.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Treat the cells with a range of concentrations of this compound.

    • For Gi-coupled receptors, co-stimulate with an agonist that increases cAMP levels (e.g., forskolin).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the concentration of this compound.

    • For Gs-coupled receptors, determine the EC50 value for agonist activity.

    • For Gi-coupled receptors, determine the IC50 value for antagonist activity.

Integrated Mechanism of Action Model

The culmination of our in silico and experimental data will allow us to construct a comprehensive model for the mechanism of action of this compound.

MOA_Model cluster_compound Compound cluster_targets Primary Molecular Targets cluster_effects Cellular Effects cluster_pathway Signaling Pathway cluster_response Physiological Response Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition DA Increased Synaptic Dopamine DAT->DA NE Increased Synaptic Norepinephrine NET->NE SE Increased Synaptic Serotonin SERT->SE Pathway Modulation of Monoaminergic Neurotransmission DA->Pathway NE->Pathway SE->Pathway Response Potential Psychoactive Effects Pathway->Response

Caption: Predicted mechanism of action for this compound.

This model, grounded in both predictive science and empirical evidence, will provide a robust foundation for further preclinical and clinical development.

Conclusion

The journey from an uncharacterized molecule to a compound with a well-defined mechanism of action is a complex but navigable path. This guide has outlined a systematic and scientifically rigorous approach to predicting and validating the MoA of this compound. By embracing a multi-faceted strategy that combines the predictive power of in silico tools with the definitive evidence of experimental validation, researchers can confidently elucidate the biological activity of novel compounds, paving the way for the development of new and effective therapeutics.

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In Silico Modeling of Phenyl(pyrrolidin-3-yl)methanone Interactions with Cyclooxygenase-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling pipeline used to investigate the interactions of the novel small molecule, Phenyl(pyrrolidin-3-yl)methanone, with a high-value therapeutic target, Cyclooxygenase-2 (COX-2). As a Senior Application Scientist, my objective is not merely to present a sequence of commands, but to instill a deep, causal understanding of each methodological choice, ensuring that the described protocols are not just followed, but comprehended. This guide is structured to be a self-validating system, where each step reinforces the scientific integrity of the overall workflow. We will journey from the foundational steps of system preparation and ligand parameterization to the advanced stages of molecular dynamics and binding free energy calculations, culminating in a robust analysis of the potential binding mode and affinity.

Introduction: The Rationale for Investigating this compound and COX-2

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This compound represents a core, yet underexplored, exemplar of this class. The initial impetus for this investigation stems from the known activity of structurally related compounds against enzymes in the inflammatory pathway.[1] Cyclooxygenase-2 (COX-2) is a highly significant drug target, primarily for its role in inflammation and pain.[2] Unlike its constitutive isoform, COX-1, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for selective inhibitors that can offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The central hypothesis of this guide is that this compound may exhibit favorable interactions within the COX-2 active site. To rigorously test this hypothesis in silico, we will employ a multi-stage computational approach that simulates the physical interactions at an atomic level, providing predictive insights into binding that can guide future experimental work.

The In Silico Modeling Workflow: A Self-Validating Pipeline

The credibility of any in silico study hinges on a meticulously planned and executed workflow. Each stage builds upon the last, and the quality of the final data is only as good as the weakest link in the chain. Our workflow is designed as a logical progression, with validation checks and sound scientific principles embedded at each step.

G cluster_0 System Preparation cluster_1 Initial Interaction Prediction cluster_2 Dynamic Refinement & Energetics cluster_3 Validation & Interpretation PDB_Selection Receptor Selection (COX-2, PDB: 3LN1) Ligand_Prep Ligand Preparation (this compound) PDB_Selection->Ligand_Prep Parallel Prep Docking Molecular Docking (AutoDock Vina) PDB_Selection->Docking Parameterization Ligand Parameterization (CGenFF) Ligand_Prep->Parameterization Parameterization->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics (GROMACS) Pose_Analysis->MD_Sim Select Best Pose Stability_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Stability_Analysis Binding_Energy MM/PBSA Calculation (AMBER) Stability_Analysis->Binding_Energy Use Stable Trajectory Validation Model Validation Binding_Energy->Validation Interpretation Results Synthesis Validation->Interpretation

Figure 1: The In Silico Modeling Workflow. A streamlined workflow from initial system setup to final results synthesis, emphasizing the logical progression and interdependence of each stage.

Part I: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The initial setup of the receptor and ligand structures is the most critical phase, as any errors introduced here will propagate and amplify throughout the simulation pipeline.

Receptor Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) is an excellent starting point, but it is not a complete or simulation-ready model. It often lacks hydrogen atoms (which are crucial for hydrogen bonding and proper electrostatics), may contain crystallographic water molecules that are not relevant to the binding event, and can have missing residues or loops.[4][5] Our preparation protocol is designed to create a chemically correct and computationally stable representation of the protein.

Experimental Protocol: Preparing the COX-2 Receptor (PDB ID: 3LN1)

  • Obtain the Structure: Download the crystal structure of human Cyclooxygenase-2 in complex with Celecoxib (PDB ID: 3LN1) from the RCSB PDB database.[6] This structure is chosen for its high resolution (2.40 Å) and the presence of a well-defined inhibitor, which helps in identifying the active site.

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.

    • Remove all water molecules. While some water molecules can be structurally important, for a standard docking protocol, they are typically removed to allow the ligand to explore the entire binding site.[7][8]

    • Remove the co-crystallized ligand (Celecoxib) and any other heteroatoms (e.g., ions, cofactors) that are not essential for the binding interaction being studied.

    • Inspect the protein for multiple chains. COX-2 functions as a homodimer. For this study, we will use a single chain (Chain A) for simplicity, as the active sites are identical.

  • Add Hydrogens and Assign Charges: Use a protein preparation utility, such as the pdb2gmx tool in GROMACS or the Protein Preparation Wizard in Schrödinger Maestro.

    • Action: Add hydrogen atoms to the structure. This is critical as X-ray crystallography typically does not resolve hydrogen positions.[9]

    • Rationale: Hydrogens are essential for defining the correct protonation states of ionizable residues (like Asp, Glu, His, Lys, Arg) at a physiological pH (typically ~7.4) and for forming the hydrogen bond network that stabilizes the protein and its interactions with the ligand.

  • Select a Force Field: Choose a well-validated force field for biomolecular simulations. For this guide, we will use the CHARMM36m force field, which is widely used and provides accurate parameters for proteins.[10] The pdb2gmx tool in GROMACS will apply this force field, assigning the correct atom types and charges to all residues.

  • Output: Save the prepared receptor structure in a GROMACS-compatible format (.gro) and generate the corresponding topology file (.top).

Ligand Preparation and Parameterization

Causality: The ligand, this compound, is a novel molecule and, therefore, will not have pre-existing parameters in standard biomolecular force fields like CHARMM.[2] Applying generic parameters can lead to inaccurate representations of its geometry, electrostatics, and torsional properties, rendering any subsequent simulation results unreliable. The process of parameterization involves generating a set of parameters (bond lengths, angles, dihedrals, charges, and van der Waals terms) that accurately describe the molecule's potential energy surface.

Experimental Protocol: Preparing and Parameterizing the Ligand

  • Generate 3D Structure:

    • Obtain the 2D structure of this compound (e.g., from PubChem CID 86327261).[11]

    • Use a tool like Open Babel or Avogadro to generate an initial 3D conformation.

    • Perform a quick geometry optimization using a quantum mechanics-based method (e.g., with a tool like Gaussian or via a web server) or a molecular mechanics force field like MMFF94 to obtain a low-energy starting conformation.

  • Generate CHARMM-Compatible Parameters: We will use the CHARMM General Force Field (CGenFF) server, which is specifically designed to generate parameters for drug-like molecules that are compatible with the main CHARMM force field.[12]

    • Action: Convert the optimized 3D structure of the ligand to a .mol2 file format, ensuring correct atom and bond types.

    • Action: Upload the .mol2 file to the CGenFF server.[2][13]

    • Analysis: The server will return a stream file (.str) containing the ligand's topology and parameters. Crucially, it also provides "penalty scores" for the assigned parameters. A low penalty score (typically < 10) indicates that the parameters are of high quality and were derived from well-parameterized analogous fragments. High penalty scores suggest that the parameters are less reliable and may require further refinement using more advanced techniques like the Force Field Toolkit (ffTK).[2][14] For this guide, we will assume the penalties are acceptable.

  • Convert for GROMACS: The output from CGenFF is in CHARMM format. Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into GROMACS-compatible topology (.itp) and parameter files.[10]

  • Output: You will now have a GROMACS topology include file (ligand.itp) and a coordinate file (ligand.gro) for this compound.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a powerful tool for generating initial hypotheses about the binding mode of a ligand.

Causality: Docking algorithms work by exploring a vast conformational space of the ligand within the defined binding site of the receptor.[14] A scoring function is then used to estimate the binding affinity for each pose, allowing us to rank the most likely binding conformations.[3] It is crucial to understand that this is an approximation; the scoring functions are designed for speed and are not as accurate as more computationally intensive methods. However, they are highly effective at identifying geometrically and electrostatically favorable binding modes.

Experimental Protocol: Docking with AutoDock Vina

  • Prepare Input Files:

    • Convert the prepared receptor (.gro) and ligand (.gro) files to the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools (ADT). This step adds partial charges (Gasteiger charges for the ligand) and defines rotatable bonds.

  • Define the Binding Site (Grid Box):

    • Action: In ADT, define a search space (a "grid box") that encompasses the entire active site of COX-2. A common strategy is to center the box on the position of the co-crystallized ligand (Celecoxib in 3LN1).

    • Rationale: The size of the box should be large enough to allow the ligand to rotate and translate freely, but not so large that it wastes computational time searching irrelevant space. A typical size is around 25x25x25 Ångströms.

  • Create Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

  • Run Vina: Execute the docking calculation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

  • Analyze Results:

    • The log.txt file will contain the binding affinities (in kcal/mol) for the top predicted poses. The more negative the value, the stronger the predicted binding affinity.[15][16]

    • The output.pdbqt file contains the coordinates of the predicted binding poses.

    • Visualize the output file in PyMOL or Chimera to inspect the top-ranked pose. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.[17][18]

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-7.91.89
4-7.72.41
5-7.53.10
Table 1: Example Molecular Docking Results. This table summarizes the predicted binding affinities for the top poses of this compound in the COX-2 active site. The best pose is selected for the next stage of the workflow.

Part III: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and flexibility.

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a realistic environment (i.e., solvated in water with ions), we can assess the stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. If it quickly dissociates or moves to a different conformation, the initial pose may have been an artifact of the docking algorithm.

MD_Workflow Start Start with Best Docked Pose Solvate Solvate with Water (e.g., TIP3P model) Start->Solvate AddIons Add Ions (Neutralize System) Solvate->AddIons Minimization Energy Minimization (Remove Clashes) AddIons->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD (Data Collection) Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: Molecular Dynamics Simulation Workflow. A step-by-step process for preparing and running an MD simulation of the protein-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

  • System Building:

    • Combine the coordinate files of the prepared COX-2 receptor and the best-ranked docked pose of this compound into a single complex file.

    • Create a simulation box (e.g., a cubic box) and solvate the complex with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the system building phase.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein and ligand, which are typically held in place with position restraints.

    • NPT Equilibration: Perform another short simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's pressure and ensures the correct density. Position restraints on the protein and ligand are usually maintained.

  • Production MD:

    • Remove the position restraints and run the production simulation for a sufficient length of time to observe the system's behavior (e.g., 100 ns or longer). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand is not undergoing large conformational changes or dissociating.[19][20]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue of the protein. This highlights flexible regions of the protein and can indicate which residues are most affected by ligand binding.[19][21]

Part IV: Binding Free Energy Calculation - Quantifying Affinity

MD simulations provide a qualitative assessment of stability. To obtain a more quantitative estimate of binding affinity, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Causality: MM/PBSA is a method that combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding.[1] It is more accurate than docking scoring functions but less computationally expensive than more rigorous methods like alchemical free energy perturbation. The calculation involves extracting snapshots from the stable portion of the MD trajectory and calculating the free energy of the complex, receptor, and ligand individually. The binding free energy is then the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

Experimental Protocol: MM/PBSA with AMBER's MMPBSA.py

  • Prepare Trajectories:

    • Use the stable portion of the GROMACS trajectory from the production MD run (e.g., the last 50 ns).

    • Create three separate trajectories: one for the complex, one for the receptor only, and one for the ligand only. This involves stripping out the unwanted atoms from the main trajectory file.

  • Prepare Topology Files: Create three corresponding AMBER-compatible topology files (.prmtop) for the complex, receptor, and ligand. This can be done using the ante-MMPBSA.py script in AmberTools.[22]

  • Create Input File: Prepare an input file (mmpbsa.in) that specifies the parameters for the calculation, including the frames to be analyzed from the trajectory, the solvation model to use (e.g., igb=5 for GBSA), and the salt concentration.

  • Run Calculation: Execute the MMPBSA.py script, providing the topology files, the trajectory, and the input file.

  • Analyze Results: The output will provide the calculated binding free energy (ΔG_bind) and its individual components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for a detailed analysis of the driving forces behind the binding.

Energy ComponentAverage Contribution (kcal/mol)Standard Deviation (kcal/mol)
van der Waals (ΔE_vdW)-35.22.5
Electrostatic (ΔE_elec)-15.83.1
Polar Solvation (ΔG_pol)+28.54.0
Nonpolar Solvation (ΔG_nonpol)-4.10.5
Binding Free Energy (ΔG_bind) -26.6 4.8
Table 2: Example MM/PBSA Binding Free Energy Results. This table breaks down the energetic contributions to the binding of this compound to COX-2, as calculated from the MD trajectory.

Scientific Integrity: Validation and Trustworthiness

A computational model is only as useful as it is predictive and reliable. Every protocol described herein is part of a self-validating system.

  • Docking Validation: A standard procedure to validate a docking protocol is to re-dock the co-crystallized ligand (in this case, Celecoxib from 3LN1) into the active site. A successful protocol should reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).[23]

  • MD Simulation Stability: The stability of the RMSD plot during the MD simulation serves as an internal validation of the docked pose's plausibility. A stable complex suggests a viable binding mode.

  • Cross-Method Comparison: The results from docking, MD, and MM/PBSA should be consistent. A high-ranking docking pose that is stable in MD and shows a favorable binding free energy is a much more credible result than one supported by only a single method.

  • Experimental Corroboration: Ultimately, the most robust validation comes from experimental data. In silico predictions should be treated as testable hypotheses that guide future experiments, such as binding assays (e.g., SPR, ITC) or X-ray crystallography.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow to investigate the interaction between this compound and the COX-2 enzyme. By integrating molecular docking, molecular dynamics, and binding free energy calculations, we have established a scientifically sound framework for predicting and analyzing potential protein-ligand interactions. The results from this pipeline suggest that this compound is a promising candidate for COX-2 inhibition, warranting further experimental validation. This workflow is not limited to the specific system described here but can be adapted to a wide range of drug discovery projects, providing a powerful tool for accelerating the identification and optimization of novel therapeutic agents.

References

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Unlocking the Therapeutic Promise of Phenyl(pyrrolidin-3-yl)methanone: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of Phenyl(pyrrolidin-3-yl)methanone, a heterocyclic ketone with significant promise in medicinal chemistry. Drawing upon its structural analogies to established therapeutic agents, this document delineates a scientifically-grounded rationale for investigating its activity against key enzymes in the inflammatory cascade and critical transporters in the central nervous system. We present a comprehensive overview of the pertinent signaling pathways, detailed experimental protocols for target validation, and a summary of the pharmacological data from closely related analogues to guide future research and drug development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational framework for elucidating the therapeutic mechanism and potential of this compelling molecule.

Introduction: The Emerging Potential of a Privileged Scaffold

The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds. Its three-dimensional structure and synthetic tractability have made it a cornerstone in the development of therapeutics across a wide range of disease areas, including inflammatory disorders, central nervous system (CNS) conditions, and oncology. This compound, by virtue of its core structure, stands as a molecule of significant interest. Its therapeutic potential can be inferred from two key structural relationships:

  • Analogy to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Phenyl(1H-pyrrol-3-yl)methanone is a direct precursor to Ketorolac, a potent NSAID. This relationship strongly suggests that this compound may interact with key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Similarity to Monoamine Reuptake Inhibitors: The core structure shares features with compounds like pyrovalerone and its analogues, which are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). This suggests a potential role for this compound in modulating monoaminergic neurotransmission.

This guide will systematically explore these potential therapeutic avenues, providing the scientific rationale and practical methodologies for their investigation.

Potential Therapeutic Target Classes

Based on the available evidence from structurally related compounds, the primary therapeutic targets for this compound are hypothesized to fall into two main classes: enzymes of the inflammatory pathway and monoamine transporters.

Inflammatory Pathway Modulators: Cyclooxygenase (COX) and Lipoxygenase (LOX)

The structural link to the NSAID Ketorolac provides a strong impetus to investigate this compound as a modulator of the inflammatory cascade. The primary targets in this pathway are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation, pain, and fever. While direct inhibitory data for this compound is not yet prevalent in the public domain, the activity of related pyrrole-containing compounds suggests a high probability of interaction.

The lipoxygenase pathway represents another branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of this pathway is a therapeutic strategy for inflammatory conditions, including asthma and allergic rhinitis.

Monoamine Transporter Inhibitors: Dopamine (DAT) and Norepinephrine (NET) Transporters

Analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have demonstrated potent inhibitory activity at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] This provides a compelling rationale for evaluating this compound and its derivatives as potential modulators of these critical CNS targets.

DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Inhibition of DAT can lead to increased dopamine levels, a mechanism relevant to the treatment of conditions such as ADHD and depression, but also associated with the abuse potential of psychostimulants.

NET mediates the reuptake of norepinephrine, playing a crucial role in mood, attention, and cardiovascular function. NET inhibitors are established treatments for depression and ADHD.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with these potential targets is critical for predicting the pharmacological effects of this compound.

COX-PGE2 Signaling Cascade

Inhibition of COX enzymes reduces the production of prostaglandin E2 (PGE2), a key inflammatory mediator. This, in turn, modulates several downstream signaling pathways.

COX_PGE2_Pathway cluster_downstream Downstream Signaling Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX this compound (Potential Inhibition) PGE2 Prostaglandin E2 (PGE2) COX->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors PKA PKA EP_Receptors->PKA beta_catenin β-catenin EP_Receptors->beta_catenin NF_kB NF-κB EP_Receptors->NF_kB PI3K_AKT PI3K/AKT EP_Receptors->PI3K_AKT

Caption: Potential inhibition of the COX-PGE2 signaling pathway.

Monoamine Transporter Modulation

Inhibition of DAT and NET by this compound would lead to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission. The function of these transporters is dynamically regulated by various protein kinases.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron Dopamine_NE Dopamine / Norepinephrine (Vesicular Release) Synaptic_Cleft Synaptic Cleft Dopamine_NE->Synaptic_Cleft DAT_NET DAT / NET PKC PKC PKC->DAT_NET Phosphorylation (Modulates activity) ERK ERK ERK->DAT_NET Phosphorylation (Modulates activity) Synaptic_Cleft->DAT_NET

Caption: Modulation of monoamine transporter function.

Quantitative Data for this compound Analogues

While specific quantitative data for this compound is limited, data from closely related analogues provide valuable insights into potential potency and selectivity.

Table 1: Inhibitory Activity of Pyrrolidine-Containing Compounds on COX Enzymes

Compound ClassTargetIC50Reference
Pyrrole Carboxylic Acid DerivativesCOX-1>50% inhibition at 10 µM[3]
Pyrrole Carboxylic Acid DerivativesCOX-2>50% inhibition at 1 µM[3]
Di-aryl-chalcone derived pyrazoleCOX-20.348 - 0.771 µM[4]

Table 2: Binding Affinity and Uptake Inhibition of Pyrovalerone Analogues at Monoamine Transporters

CompoundTargetKᵢ (nM)IC₅₀ (nM) for Uptake InhibitionReference
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneDAT16.054.0[1]
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneNET50.0130[1]
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-oneDAT11.523.9[1]
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-oneNET37.869.9[1]
α-Pyrrolidinohexiophenone (α-PHP)DAT-97[5]
α-PHP Analogues (para-substituted)DAT-75 - 7,502[5]

Experimental Protocols for Target Validation

The following protocols provide a framework for the in vitro characterization of this compound's activity against its potential targets.

Workflow for Target Validation

Target_Validation_Workflow cluster_inflammatory Inflammatory Targets cluster_cns CNS Targets Start This compound COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay LOX_Assay Lipoxygenase Inhibition Assay Start->LOX_Assay DAT_Assay DAT Binding & Uptake Assay Start->DAT_Assay NET_Assay NET Binding & Uptake Assay Start->NET_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) COX_Assay->Data_Analysis LOX_Assay->Data_Analysis DAT_Assay->Data_Analysis NET_Assay->Data_Analysis

Caption: Experimental workflow for target validation.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • TMPD solution

  • Arachidonic acid solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

Procedure:

  • Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in Assay Buffer as recommended by the supplier.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Dopamine Transporter (DAT) Uptake Assay (Radiolabeled)

This protocol is based on established methods for characterizing DAT function.[6][7]

Principle: The ability of the test compound to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the human dopamine transporter (hDAT) is measured.

Materials:

  • HEK293 cells stably expressing hDAT

  • 96-well cell culture plates

  • Uptake Buffer (e.g., Krebs-HEPES buffer)

  • [³H]Dopamine

  • Test compound (this compound)

  • Non-specific uptake inhibitor (e.g., benztropine)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake. For determining non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., benztropine).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Subtract non-specific uptake from total uptake to determine specific uptake. Calculate the percent inhibition at each test compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to interact with multiple, therapeutically relevant targets. Its structural similarity to both NSAIDs and monoamine reuptake inhibitors provides a strong rationale for its investigation as a modulator of inflammatory and neurological pathways. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of its activity against COX, LOX, DAT, and NET.

Future research should focus on obtaining direct quantitative data for this compound to confirm these hypothesized targets. Structure-activity relationship (SAR) studies on a library of its derivatives will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies will be necessary to translate in vitro findings into potential therapeutic efficacy for inflammatory conditions or CNS disorders. The insights provided in this technical guide are intended to accelerate the exploration of this compound and its analogues, ultimately paving the way for the development of novel therapeutics.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Swanson, T. L., Johnson, R. A., & Janowsky, A. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 359(3), 489–498. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Duan, J., Lu, Z., Wleklinski, M., & et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & medicinal chemistry letters, 29(17), 2419–2423. [Link]

  • Ganesan, A., & Sirisoma, N. (2009). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(11), 1333-1351. [Link]

  • Blaylock, B. L., Deore, S., & et al. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 10(7), 3291–3301. [Link]

  • Al-Sanea, M. M., & et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules (Basel, Switzerland), 28(13), 5131. [Link]

  • Gatch, M. B., & Forster, M. J. (2018). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 9(7), 1738–1746. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]

  • Sadek, B., & Saad, A. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 246, 114954. [Link]

  • Mortensen, O. V., & Aggarwal, S. (2019). Discovery and Development of Monoamine Transporter Ligands. Methods in molecular biology (Clifton, N.J.), 2011, 299–320. [Link]

  • Follman, K. E., & et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Aleksić, M., & et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Biomolecules, 11(2), 154. [Link]

  • de Oliveira, G. A., & et al. (2021). Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies. Molecules (Basel, Switzerland), 26(8), 2197. [Link]

  • El-Sayed, M. A. A., & et al. (2021). Novel di-aryl chalcone derived pyrazole linked to methane sulfonyl pharmacophore as potent selective COX-2 inhibitors; design, synthesis, molecular modeling, in vitro and in vivo anti-inflammatory activities. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1606–1622. [Link]

Sources

The Phenyl(pyrrolidin-3-yl)methanone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Phenyl(pyrrolidin-3-yl)methanone Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a versatile and privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. Its inherent structural features, including a chiral center at the 3-position of the pyrrolidine ring and the capacity for extensive functionalization on both the phenyl and pyrrolidine moieties, have made it a focal point for the development of novel therapeutics targeting a range of biological entities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these derivatives, delving into their synthesis, biological targets, and the subtle molecular interactions that govern their pharmacological profiles.

I. Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its derivatives is a critical aspect of exploring its therapeutic potential. A prevalent and efficient method for creating a related phenyl(1H-pyrrol-3-yl)methanone core involves the Van Leusen [3+2] cycloaddition reaction.[1][2] This powerful transformation utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an electron-deficient alkene, often a chalcone, to construct the pyrrole ring in a convergent manner.[1][2]

A general synthetic approach to N-substituted pyrrolidin-3-yl methanones often starts from commercially available precursors like ethyl acrylate. A multi-step synthesis involving an addition reaction, substitution, Dieckmann cyclization, and subsequent hydrolytic decarboxylation can yield key intermediates such as N-benzyl-3-pyrrolidinone. This ketone can then be further functionalized to introduce the desired phenyl group.

For instance, the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potent dopamine D4 antagonists, involves the coupling of a substituted arylbenzamide with a 1-benzylpyrrolidin-3-amine precursor.[3][4] The synthesis of pyrovalerone analogs, which are potent monoamine uptake inhibitors, often involves the reaction of α-bromoketones with pyrrolidine or the Mannich reaction of ketones with paraformaldehyde and pyrrolidine hydrochloride.[5][6]

Representative Synthetic Protocol: Synthesis of N-benzyl-3-pyrrolidinone

This protocol outlines a common route to a key intermediate for many this compound derivatives.

Materials:

  • Ethyl acrylate

  • Benzylamine

  • Sodium metal

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Michael Addition: React ethyl acrylate with benzylamine to form the corresponding diester.

  • Dieckmann Cyclization: Treat the diester with a strong base, such as sodium metal in toluene, to induce an intramolecular cyclization, forming a β-keto ester.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis of the β-keto ester, followed by heating, will result in the decarboxylation to yield N-benzyl-3-pyrrolidinone.

This versatile intermediate can then be subjected to various reactions, such as Grignard additions with phenylmagnesium bromide, to install the phenylmethanone moiety.

II. Structure-Activity Relationships: Tuning Potency and Selectivity

The pharmacological activity of this compound derivatives is exquisitely sensitive to structural modifications. By systematically altering substituents on the phenyl ring, the pyrrolidine nitrogen, and the pyrrolidine ring itself, medicinal chemists can fine-tune the potency and selectivity of these compounds for their respective biological targets.

A. Monoamine Transporter Inhibitors

A significant class of this compound derivatives are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][7][8] These compounds, exemplified by pyrovalerone and its analogs, have been investigated for their potential in treating conditions like cocaine abuse.[7][8]

The SAR for this class of compounds reveals several key trends:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically influence potency. For example, a 4-methyl group, as seen in pyrovalerone, is well-tolerated.[5] Introduction of electron-withdrawing groups, such as in the 3,4-dichlorophenyl analog (4u), can significantly enhance DAT inhibitory potency.[5]

  • Alkyl Chain Length: The length of the alkyl chain at the 2-position of the pyrrolidine ring is critical. A pentan-1-one side chain, as in pyrovalerone, appears to be optimal for potent DAT and NET inhibition.[5]

  • Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is a crucial determinant of activity. The (S)-enantiomer of pyrovalerone is the more biologically active enantiomer.[5][8]

  • Pyrrolidine vs. Piperidine: Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring generally leads to a substantial decrease in binding potency at all monoamine transporters.[5]

Table 1: SAR of Pyrovalerone Analogs as Monoamine Transporter Inhibitors [5]

CompoundRDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4a (Pyrovalerone) 4-CH318.1 (S-enantiomer)->1000
4u 3,4-Cl211.537.8>1000
4t 1-Naphthyl---

Note: Data is presented for the most potent analogs. A comprehensive table can be found in the cited literature.

The mechanism of action of these compounds involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their signaling.

Monoamine Transporter Inhibition Workflow

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA/NE Synthesis Dopamine/Norepinephrine Synthesis Vesicular Storage Vesicular Storage DA/NE Synthesis->Vesicular Storage Release Release into Synapse Vesicular Storage->Release DA/NE Dopamine/ Norepinephrine Release->DA/NE Postsynaptic Receptors Postsynaptic Receptors DA/NE->Postsynaptic Receptors Binding DAT/NET Dopamine/Norepinephrine Transporter (DAT/NET) DA/NE->DAT/NET Reuptake DAT/NET->Vesicular Storage Inhibitor This compound Derivative Inhibitor->DAT/NET Blocks

Caption: Inhibition of monoamine reuptake by this compound derivatives.

B. Dopamine D4 Receptor Antagonists

Another therapeutically relevant activity of this compound derivatives is their antagonism of the dopamine D4 receptor.[3][4] Selective D4 antagonists have been pursued as potential treatments for schizophrenia and other neuropsychiatric disorders.[9]

The SAR of N-(1-benzylpyrrolidin-3-yl)arylbenzamides reveals the following key insights:

  • Arylbenzamide Moiety: The nature of the aryl group in the benzamide portion is critical for high affinity.

  • Pyrrolidine N-Substitution: The N-benzyl group on the pyrrolidine ring is a common feature in potent D4 antagonists. Modifications to this group can impact selectivity over other dopamine receptor subtypes, such as D2.[3]

  • Linker: The amide linker is crucial for maintaining the correct orientation of the pharmacophoric elements for optimal receptor binding.

Table 2: SAR of N-(1-benzylpyrrolidin-3-yl)arylbenzamides as Dopamine D4 Antagonists [3]

CompoundAryl GrouphD4 Ki (nM)hD2 Ki (nM)α1 Ki (nM)
8a Phenyl10>1000>1000
8b 4-Chlorophenyl5>1000>1000
8c 4-Fluorophenyl8>1000>1000

Note: This is a representative selection. Refer to the original publication for a more extensive list of analogs.

These compounds act by blocking the binding of dopamine to the D4 receptor, thereby modulating downstream signaling pathways.

Dopamine D4 Receptor Antagonism Signaling Pathway

Dopamine Dopamine D4 Receptor Dopamine D4 Receptor Dopamine->D4 Receptor Binds G_protein Gαi/o D4 Receptor->G_protein Activates Antagonist This compound Derivative Antagonist->D4 Receptor Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Caption: Mechanism of dopamine D4 receptor antagonism.

C. RORγt Inverse Agonists

More recently, phenyl(pyrrolidin-3-yl)sulfone derivatives have emerged as potent and selective inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt).[1][10] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[1] Inverse agonists of RORγt inhibit the production of pro-inflammatory cytokines like IL-17.[10]

The SAR for this class is characterized by:

  • N1-Position of Pyrrolidine: Polar amide substitutions at the N1-position of the pyrrolidine ring are crucial for high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ.[1][10]

  • 3-Phenyl Group: A perfluoroisopropyl group at the para-position of the 3-phenyl group is a key structural element for achieving high selectivity.[1][10]

  • Sulfone Linker: The sulfone linker is a critical component of the pharmacophore, and its orientation is important for activity.

Table 3: SAR of Phenyl(pyrrolidin-3-yl)sulfones as RORγt Inverse Agonists [1]

CompoundRORγt Gal4 EC50 (nM)PXR EC50 (nM)LXRα EC50 (nM)LXRβ EC50 (nM)
5 1260---
26 11>30000>30000>30000

Note: Data for key compounds are presented. For a detailed SAR table, please consult the original publication.

These inverse agonists bind to the ligand-binding domain of RORγt and stabilize an inactive conformation, leading to the repression of target gene transcription.

RORγt Inverse Agonism and IL-17 Inhibition Workflow

cluster_0 Th17 Cell RORgt RORγt IL17 Gene IL-17 Gene RORgt->IL17 Gene Activates Transcription Inverse Agonist Phenyl(pyrrolidin-3-yl)sulfone Derivative Inverse Agonist->RORgt Binds and Inactivates IL17 mRNA IL-17 mRNA IL17 Gene->IL17 mRNA Transcription IL17 Protein IL-17 Protein IL17 mRNA->IL17 Protein Translation Pro-inflammatory Response Pro-inflammatory Response IL17 Protein->Pro-inflammatory Response Secreted

Sources

An In-Depth Technical Guide: Phenyl(pyrrolidin-3-yl)methanone as a Privileged Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Phenyl(pyrrolidin-3-yl)methanone Scaffold

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a cornerstone strategy for the identification of high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which surveys large, complex molecules, FBDD focuses on screening small, low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[3] The rationale is elegantly simple: these fragments serve as highly efficient starting points that can be chemically elaborated into more potent and selective drug candidates.[2][4]

Within the vast chemical space of potential fragments, the pyrrolidine scaffold has garnered significant attention from medicinal chemists.[1][5][6] This five-membered nitrogen heterocycle is a common motif in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility.[6][7] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional space, a critical feature for achieving specific and high-affinity interactions with protein targets.[5][6]

This guide focuses on a particularly compelling pyrrolidine-based fragment: This compound . This molecule combines the advantageous properties of the pyrrolidine ring with a phenyl ketone moiety, presenting a versatile platform for generating novel therapeutics. The core structure offers multiple vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR). This document will serve as a technical resource for researchers, providing insights into the synthesis, properties, and application of this fragment in drug discovery campaigns.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. This compound possesses a desirable balance of characteristics that align with the "Rule of Three," a guiding principle for fragment library design.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[8]
Molecular Weight 175.23 g/mol [8][9]
Topological Polar Surface Area (TPSA) 29.1 Ų[8]
cLogP 1.4788[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 2[8]

Table 1: Key Physicochemical Properties of this compound

The synthetic accessibility of this compound and its derivatives is a key advantage. The pyrrolidine ring can be constructed through various established synthetic methodologies, including 1,3-dipolar cycloadditions, which offer excellent control over stereochemistry.[6] Furthermore, the pre-formed pyrrolidine ring can be readily functionalized, allowing for the introduction of diverse chemical groups to probe interactions with a target protein.[5][6] The phenyl ring and the ketone functionality also serve as convenient handles for chemical modification. For instance, substitution on the phenyl ring can modulate electronic properties and provide additional interaction points, while the ketone can be transformed into other functional groups or used as an attachment point for further elaboration.

Application in Fragment-Based Drug Design: A Step-by-Step Workflow

The integration of this compound into an FBDD campaign follows a structured, multi-step process. The inherent logic of this workflow is to start with a low-affinity but high-quality interaction and systematically build upon it to achieve a potent and drug-like lead compound.

Diagram: Fragment-to-Lead Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Screening Screening Fragment Library->Screening Biophysical Methods (NMR, SPR) Hit Validation Hit Validation Screening->Hit Validation Confirm Binding SAR by Catalog SAR by Catalog Hit Validation->SAR by Catalog Initial Exploration Structure-Based Design Structure-Based Design SAR by Catalog->Structure-Based Design Iterative Optimization Lead Compound Lead Compound Structure-Based Design->Lead Compound Improved Potency & Properties

Caption: A typical workflow for a fragment-based drug discovery campaign.

Step 1: Fragment Screening and Hit Identification

The initial step involves screening a library of fragments to identify those that bind to the target of interest. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.

Protocol: Fragment Screening by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening, capable of detecting weak binding events.[10] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative.[11][12]

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Ensure the protein is stable and soluble at the concentrations required for NMR (typically 50-200 µM).

  • Fragment Library Preparation: Prepare a library of fragments, including this compound, dissolved in a deuterated buffer compatible with the protein. Fragments are often screened as cocktails to increase throughput.

  • HSQC Titration: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Sequentially add aliquots of the fragment or fragment cocktail to the protein sample and acquire an HSQC spectrum at each addition.

  • Data Analysis: Analyze the spectra for chemical shift perturbations (CSPs). Significant changes in the chemical shifts of specific protein residues upon fragment addition indicate a binding event at or near those residues.

  • Hit Deconvolution: If screening in cocktails, individual fragments from the hit cocktail are then screened separately to identify the specific binder.

Step 2: Hit Validation and Characterization

Once a hit, such as this compound, is identified, its binding must be validated using an orthogonal method, and its binding affinity and stoichiometry determined. Surface Plasmon Resonance (SPR) is a commonly used technique for this purpose.

Step 3: Hit-to-Lead Optimization

With a validated fragment hit in hand, the next phase is to increase its potency and selectivity through chemical modifications. This is an iterative process guided by structural biology and medicinal chemistry principles.[4]

Strategies for Optimization:

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.[2] For this compound, the secondary amine of the pyrrolidine ring is an ideal point for "growing" the fragment. Acylation or alkylation of this nitrogen can introduce new groups that can form hydrogen bonds or hydrophobic interactions.

  • Fragment Merging: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked to create a single, more potent molecule.[2]

  • Structure-Based Design: Obtaining a high-resolution crystal structure of the fragment bound to the target protein provides invaluable information for rational drug design.[13][14] This allows for the precise design of modifications that will improve binding affinity and selectivity.

Diagram: this compound Interaction and Growth Vectors

Fragment_Interaction cluster_protein Protein Binding Pocket cluster_fragment This compound H_Bond_Acceptor H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Donor H-Bond Donor Phenyl Phenyl Ring Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Growth_Vector_1 Vector 1: Phenyl Substitution Phenyl->Growth_Vector_1 Ketone C=O Ketone->H_Bond_Donor H-Bond Pyrrolidine_NH Pyrrolidine NH Pyrrolidine_NH->H_Bond_Acceptor H-Bond Growth_Vector_2 Vector 2: N-Alkylation/ Acylation Pyrrolidine_NH->Growth_Vector_2

Caption: Hypothetical binding mode and potential growth vectors for the fragment.

Case Studies and Structure-Activity Relationships

The utility of the this compound scaffold is exemplified by its appearance in the development of potent and selective inhibitors for various therapeutic targets. For instance, derivatives of this scaffold have been explored as norepinephrine and serotonin reuptake inhibitors, demonstrating the potential for this core in CNS drug discovery.[15] In other studies, the related phenyl(3-phenylpyrrolidin-3-yl)sulfone scaffold has been successfully employed to develop RORγt inverse agonists, highlighting the versatility of the 3-substituted pyrrolidine core.[13][14][16]

The systematic exploration of SAR is crucial for optimizing fragment hits. For the this compound core, key modifications and their expected impact on activity can be summarized as follows:

Modification SiteRationalePotential Impact
Pyrrolidine Nitrogen Explore interactions in the solvent-exposed region; modulate basicity and solubility.Increased potency, improved pharmacokinetic properties.
Phenyl Ring Probe for additional hydrophobic or polar interactions; modulate electronic properties.Enhanced potency and selectivity.
Ketone Moiety Can be reduced to an alcohol or converted to other functional groups to alter hydrogen bonding patterns.Improved binding affinity and selectivity.

Table 2: Structure-Activity Relationship (SAR) Guidance for the this compound Scaffold

Conclusion: A Versatile and Privileged Fragment

This compound represents a highly valuable fragment for drug discovery. Its favorable physicochemical properties, synthetic tractability, and the three-dimensional character of the pyrrolidine ring make it an excellent starting point for FBDD campaigns.[1][5] The multiple vectors for chemical modification allow for a systematic and rational approach to hit-to-lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of well-designed fragments like this compound will undoubtedly play a pivotal role in the future of drug development.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Wishart, G., et al. (2018). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Med Chem Lett, 9(10), 1018-1023. [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]

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  • Ye, N., et al. (2011). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorg Med Chem Lett, 21(15), 4650-4653. [Link]

  • Lu, Z., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Med Chem Lett, 10(3), 367-373. [Link]

  • ResearchGate. (n.d.). Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. Retrieved from [Link]

  • Kim, S., et al. (2021). Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. arXiv. [Link]

  • ResearchGate. (n.d.). (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). Retrieved from [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Lu, Z., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorg Med Chem Lett, 29(16), 2163-2169. [Link]

  • ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Retrieved from [Link]

  • Lu, Z., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Med Chem Lett. [Link]

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A Comprehensive Spectroscopic Guide to Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of Phenyl(pyrrolidin-3-yl)methanone (CAS No. 26803-27-0), a heterocyclic ketone of significant interest in synthetic chemistry and drug development. As a key structural motif and synthetic intermediate, its unambiguous characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This document synthesizes predictive data with established spectroscopic principles to offer a comprehensive reference for researchers. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting expected data, detailed experimental protocols, and the scientific rationale behind the interpretation. This guide is designed for researchers, chemists, and quality control professionals who require a foundational understanding and practical reference for the analytical characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound is comprised of a phenyl ketone group attached to the 3-position of a pyrrolidine ring. This substitution pattern creates a chiral center at the C3 position of the pyrrolidine ring, a feature that has important implications for its NMR spectroscopy.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₃NO[1]

  • Molecular Weight: 175.23 g/mol [1]

  • CAS Number: 26803-27-0[1]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of the molecular structure.

Expertise & Experience: Causality in NMR

The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power for many organics. However, the N-H proton of the pyrrolidine ring may exhibit a broad signal or exchange with trace acidic protons, sometimes making it difficult to observe. A more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can sharpen the N-H signal and shift it downfield, confirming its presence. The predicted spectra below are based on analysis of structurally similar compounds and established chemical shift principles.[2][3]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound standard. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to the solvent lock signal to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Record the spectrum at a probe temperature of 298 K.

    • Use a standard 90° pulse sequence.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition:

    • Record the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Acquire several thousand scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Predicted ¹H NMR Data & Interpretation

The asymmetry introduced by the 3-substitution makes the pyrrolidine ring protons diastereotopic and thus chemically non-equivalent, leading to a more complex spectrum than for a 1-substituted analogue.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.95d (doublet)2HH-2', H-6' (ortho)Deshielded by the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl group.
~7.60t (triplet)1HH-4' (para)Aromatic proton on the phenyl ring, less deshielded than the ortho protons.
~7.48t (triplet)2HH-3', H-5' (meta)Aromatic protons on the phenyl ring.
~3.50 - 3.70m (multiplet)1HH-3Methine proton alpha to the carbonyl group, significantly deshielded.
~3.10 - 3.40m (multiplet)4HH-2, H-5Methylene protons adjacent to the nitrogen atom. Diastereotopic nature leads to complex splitting.
~2.00 - 2.20m (multiplet)2HH-4Methylene protons on the pyrrolidine ring.
~1.90br s (broad singlet)1HN-HExchangeable proton; chemical shift and broadness are highly dependent on concentration and solvent.
Predicted ¹³C NMR Data & Interpretation
Predicted Chemical Shift (δ, ppm) Assignment Rationale
~198.5C=OCharacteristic chemical shift for an aryl ketone carbonyl carbon.
~137.0C-1' (ipso)Quaternary carbon of the phenyl ring attached to the carbonyl group.
~133.0C-4' (para)Aromatic methine carbon.
~128.6C-3', C-5' (meta)Aromatic methine carbons.
~128.2C-2', C-6' (ortho)Aromatic methine carbons.
~53.0C-2, C-5Aliphatic carbons adjacent to the nitrogen atom.
~45.0C-3Methine carbon alpha to the carbonyl group.
~30.0C-4Aliphatic methylene carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule. The spectrum provides a clear indication of the presence of the ketone carbonyl, the secondary amine N-H, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: FTIR-ATR Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

  • Background Scan: Before analysis, a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal.

  • Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied using the anvil to ensure good contact.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000–600 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.[4]

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Significance
~3350N-H stretchMedium, BroadConfirms the presence of the secondary amine in the pyrrolidine ring.
~3060Aromatic C-H stretchMediumIndicates the C-H bonds of the phenyl group.
~2970 - 2850Aliphatic C-H stretchMediumCorresponds to the C-H bonds of the pyrrolidine ring.
~1680C=O stretch (ketone)Strong, SharpA key diagnostic peak for the aryl ketone functional group. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600, ~1450C=C stretch (aromatic)Medium-StrongCharacteristic absorptions for the phenyl ring.
~1250C-N stretchMediumIndicates the carbon-nitrogen bond of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that generates a molecular ion and a series of characteristic fragment ions.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL injection in split mode.

    • Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 20 °C/min to 280 °C and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Data Interpretation & Fragmentation Pathway

The mass spectrum of this compound is expected to show a clear molecular ion peak corresponding to its molecular weight. The subsequent fragmentation is dictated by the most stable carbocations and neutral losses that can be formed.[5] The primary fragmentation pathways for ketones involve alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[6] For pyrrolidinophenone-type structures, cleavage of the pyrrolidine ring is also a characteristic pathway.[7][8]

  • Molecular Ion (M⁺): m/z = 175. This peak confirms the molecular formula C₁₁H₁₃NO.

Proposed Fragmentation Pathway:

G M This compound (M+•) m/z = 175 F105 Benzoyl Cation [C₇H₅O]+ m/z = 105 M->F105 - •C₄H₈N (pyrrolidin-3-yl radical) F70 Pyrrolidinyl Radical Cation [C₄H₈N]+ m/z = 70 M->F70 - •C₇H₅O (benzoyl radical) F77 Phenyl Cation [C₆H₅]+ m/z = 77 F105->F77 - CO

Figure 2: Proposed major EI fragmentation pathways for this compound.

Table of Major Expected Fragment Ions:

m/z Proposed Ion Structure Formula Significance
175Molecular Ion[C₁₁H₁₃NO]⁺˙Confirms molecular weight.
105Benzoyl cation[C₇H₅O]⁺Base Peak. Formed by alpha-cleavage and loss of the pyrrolidin-3-yl radical. This is a highly stable acylium ion.[6]
77Phenyl cation[C₆H₅]⁺Formed by the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).[5]
702,3-Dehydropyrrolidinium ion[C₄H₈N]⁺Formed by alpha-cleavage and loss of the benzoyl radical.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, highlighting the unique asymmetry of the 3-substituted pyrrolidine ring. IR spectroscopy offers rapid confirmation of essential functional groups, most notably the conjugated ketone and the secondary amine. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of a stable benzoyl cation at m/z 105, which serves as a key diagnostic ion. This guide provides the foundational data and protocols necessary for researchers to confidently characterize this important chemical entity.

References

  • Supporting information for "Synthesis of Pyrroles by Gold(I)
  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. International Journal of Advanced Research. [Link]

  • Jim Clark. Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • M. N. Arshad et al. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]

  • S. G. K. N. K. et al. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: Phenyl(pyrrolidin-3-yl)methanone In Vitro Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the in vitro characterization of Phenyl(pyrrolidin-3-yl)methanone. Structurally analogous to synthetic cathinones, this compound is hypothesized to interact with monoamine transporters. We present a multi-assay workflow designed to elucidate its primary pharmacological activity and cytotoxic profile. The protocols herein detail a high-throughput fluorescence-based monoamine transporter uptake inhibition assay, a gold-standard radioligand binding assay for affinity determination, and a crucial cell viability assay to exclude non-specific cytotoxicity. Each protocol is grounded in established scientific principles, providing not just procedural steps but also the causal logic behind experimental design, ensuring robust and reproducible data generation for researchers in pharmacology and drug development.

Introduction: The Scientific Context

This compound belongs to the broad class of synthetic cathinones, which are β-keto-phenethylamine analogues.[1] Many compounds in this family exert their psychoactive effects by interacting with the plasma membrane monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3] Inhibition of this reuptake mechanism leads to elevated extracellular neurotransmitter concentrations, which underlies the stimulant effects of these compounds.[4]

Given the structural alerts within this compound, a primary hypothesis is that it functions as an inhibitor of one or more of these monoamine transporters. To rigorously test this hypothesis, a multi-pronged in vitro strategy is required. This guide outlines a logical, sequential workflow to:

  • Functionally assess the compound's inhibitory potency at DAT, NET, and SERT.

  • Determine its binding affinity to the primary transporter target(s).

  • Evaluate its general cytotoxicity to ensure that observed functional inhibition is not an artifact of cell death.

This comprehensive approach provides a robust pharmacological fingerprint of the compound, essential for any further drug development or mechanistic studies.

Core Principles of the Assay Workflow

The experimental design is built on a tiered approach, moving from high-throughput functional screening to more specific, lower-throughput validation.

  • Functional Screening (Uptake Inhibition): The first step is to determine if the compound can functionally block the transporters. We utilize a fluorescence-based assay where a fluorescent substrate, which mimics endogenous monoamines, is transported into cells engineered to express a specific transporter (e.g., hDAT, hNET, or hSERT).[5][6] An inhibitor, like this compound, will prevent the uptake of this fluorescent substrate, resulting in a measurable decrease in intracellular fluorescence. This method is rapid, avoids the complexities of handling radioactivity, and is ideal for determining a dose-response relationship and calculating an IC₅₀ value.[7]

  • Affinity Characterization (Radioligand Binding): Once functional inhibition is confirmed, the next step is to measure the compound's direct binding affinity (Kᵢ) for the transporter protein. This is achieved through a competitive radioligand binding assay, a gold-standard method in pharmacology.[8] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter.[9] It provides a direct measure of target engagement, complementing the functional data from the uptake assay.

  • Cytotoxicity Assessment (MTT Assay): A critical control experiment is to assess the compound's effect on cell viability. A potent inhibitor in the uptake assay might simply be killing the cells, thus preventing them from transporting the substrate. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11] By running this assay in parallel, we can ensure that the IC₅₀ values obtained from the functional assays are within a non-cytotoxic concentration range.

The overall experimental logic is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound This compound Stock Solution Prep Uptake Assay 1: Fluorescence-Based Uptake Inhibition Compound->Uptake Apply serial dilutions Binding Assay 2: Radioligand Binding Affinity Compound->Binding Apply serial dilutions Tox Assay 3: MTT Cell Viability Compound->Tox Apply serial dilutions Cells Culture HEK293 cells stably expressing hDAT, hNET, or hSERT Cells->Uptake Seed cells Cells->Binding Seed cells Cells->Tox Seed cells IC50 Calculate IC₅₀ for Transporter Inhibition Uptake->IC50 Ki Calculate Kᵢ for Transporter Binding Binding->Ki CC50 Calculate CC₅₀ for Cytotoxicity Tox->CC50 Conclusion Synthesize Data: Determine Potency, Selectivity, and Therapeutic Window IC50->Conclusion Ki->Conclusion CC50->Conclusion

Caption: Overall experimental workflow for characterizing this compound.

Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay

This protocol assesses the functional inhibition of monoamine transporters using a commercially available fluorescent substrate analogue (e.g., from Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) which is a substrate for DAT, NET, and SERT.[5][7]

Principle

The assay uses a fluorescent substrate that is transported into the cytoplasm by MATs. A masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, ensuring that only the intracellular fluorescence is measured.[6] An inhibitor will block the transporter, preventing the fluorescent substrate from entering the cell and thus reducing the fluorescence signal. The reduction in fluorescence is proportional to the inhibitory activity of the test compound.

G cluster_membrane Synaptic Cleft vs. Presynaptic Neuron cluster_inhibition Extracellular Extracellular Space (Synapse) Neurotransmitter (NT) Fluorescent Substrate (FS) Transporter Monoamine Transporter (DAT, NET, or SERT) Extracellular:f1->Transporter:f0 Reuptake Intracellular Intracellular Space (Presynaptic Terminal) NT / FS Transporter:f0->Intracellular:f1 Inhibitor This compound Inhibitor->Transporter:f0 Blocks Transporter

Caption: Mechanism of monoamine transporter inhibition by the test compound.

Materials and Reagents
  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well microplates.

  • Test Compound: this compound.

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices) or equivalent, containing a fluorescent substrate and masking dye.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES (KRH) buffer.

  • Positive Controls: Cocaine or GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Vehicle Control: DMSO or appropriate solvent for the test compound.

Step-by-Step Methodology
  • Cell Seeding:

    • One day prior to the assay, seed the HEK293-hDAT, -hNET, or -hSERT cells into black-walled, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.[12]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in the assay wells is ≤0.5% to avoid solvent toxicity.

    • Prepare solutions for positive and vehicle controls in the same manner.

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of assay buffer containing the different concentrations of the test compound, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.[13]

    • Prepare the fluorescent substrate working solution by diluting it in assay buffer containing the masking dye, according to the manufacturer's instructions.

    • To initiate uptake, add 50 µL of the fluorescent substrate working solution to all wells, bringing the final volume to 100 µL.

    • Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation or FLIPR Tetra) pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation ~440 nm, Emission ~520 nm) every 1-2 minutes for a total of 30-60 minutes.[14]

    • The rate of fluorescence increase (slope of the kinetic curve) is proportional to the transporter activity.

Data Analysis
  • Calculate the rate of uptake (slope) for each well from the linear portion of the kinetic curve.

  • Normalize the data by expressing the uptake rate in each well as a percentage of the vehicle control (100% activity).

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ (DAT) Concentration for 50% inhibition of Dopamine Transporter150 nM
IC₅₀ (NET) Concentration for 50% inhibition of Norepinephrine Transporter85 nM
IC₅₀ (SERT) Concentration for 50% inhibition of Serotonin Transporter1200 nM

Protocol 2: Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound for the monoamine transporters using a competitive binding format. This example focuses on DAT.

Materials and Reagents
  • Membrane Preparation: Cell membranes prepared from HEK293 cells expressing hDAT, or from rodent striatal tissue.

  • Radioligand: [³H]WIN 35,428 or [³H]CFT (a cocaine analog) for DAT.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as 10 µM cocaine or 30 µM nomifensine.[4]

  • Filtration Plate: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillant for microplates.

Step-by-Step Methodology
  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[9]

  • Component Addition: To each well, add in the following order:

    • 150 µL of membrane preparation (typically 10-50 µg protein/well).

    • 50 µL of this compound at various concentrations (or buffer for total binding, or non-specific control).

    • 50 µL of radioligand at a fixed concentration near its Kₑ value (e.g., 1-2 nM [³H]WIN 35,428).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to reach binding equilibrium.[4]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through the pre-soaked glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter plate completely (e.g., 30-60 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter (e.g., MicroBeta TriLux).

Data Analysis
  • Determine Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit the data and determine the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Protocol 3: MTT Cell Viability Assay

This protocol assesses the general cytotoxicity of the compound to ensure that the results from the functional assays are not due to cell death.

Principle

Viable, metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured.

Materials and Reagents
  • Cells: The same HEK293 cell lines used in the primary assay.

  • Assay Plate: Standard clear, flat-bottom 96-well cell culture plates.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.

  • Positive Control (for toxicity): Doxorubicin or another known cytotoxic agent.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in Protocol 1 (Section 3.3, step 1).

    • After overnight incubation, replace the medium with fresh medium containing serial dilutions of this compound. The concentration range should cover and exceed that used in the functional assays.

    • Incubate for a period relevant to the primary assay duration (e.g., 24-48 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis
  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Fit the data to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Interpretation and Trustworthiness

A compound is considered a selective and specific monoamine transporter inhibitor if:

  • It demonstrates a potent IC₅₀ in the uptake assay and a corresponding Kᵢ in the binding assay.

  • The CC₅₀ from the viability assay is significantly higher (ideally >10-fold) than the functional IC₅₀ values. If the CC₅₀ and IC₅₀ values are similar, the observed "inhibition" is likely an artifact of cytotoxicity.

  • The relative potency across DAT, NET, and SERT (selectivity profile) can be established by comparing the respective IC₅₀ or Kᵢ values.

By adhering to these integrated protocols, including all necessary positive, negative, and vehicle controls, researchers can generate a reliable and comprehensive in vitro pharmacological profile for this compound, ensuring the trustworthiness and validity of the findings.

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  • Wierucka-Rybak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (NEH). Molecules, 28(12), 4707. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A New Series of Dopamine and Norepinephrine Transporter Selective Reuptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link]

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Application Note & Protocols: Cell-Based Assay Development for Phenyl(pyrrolidin-3-yl)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of Phenyl(pyrrolidin-3-yl)methanone

This compound and its derivatives represent a class of synthetic compounds with significant potential in neuropharmacology and drug development. Structurally related to cathinones, these molecules are recognized for their interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[1][2] The primary targets of interest include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5][6] These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synapse back into the presynaptic neuron, thereby terminating the signaling process.[6][7][8]

Inhibition of these transporters by small molecules like this compound can lead to elevated extracellular neurotransmitter concentrations, producing a range of physiological and psychological effects. This makes them valuable tool compounds for research and potential therapeutic agents for conditions such as depression, anxiety, and neurodegenerative diseases.[9][10] Therefore, robust and reliable cell-based assays are essential to characterize the potency, selectivity, and mechanism of action of these compounds.

This guide provides a comprehensive framework for the development and implementation of cell-based assays to investigate the functional activity of this compound at monoamine transporters. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and assay validation to ensure scientific integrity.

Pillar 1: The Rationale of Assay Selection - Choosing the Right Tool

The primary mechanism to elucidate for this compound is its potential to inhibit neurotransmitter reuptake. The most direct and functionally relevant method to assess this is a competitive uptake inhibition assay. In this format, the ability of the test compound to prevent the uptake of a labeled substrate (either radioactive or fluorescent) into cells expressing the target transporter is measured.

We will detail two gold-standard methodologies:

  • Radiolabeled Substrate Uptake Assay: This traditional and highly sensitive method uses a radiolabeled neurotransmitter (e.g., [³H]dopamine) to directly quantify uptake. It is considered a benchmark for accuracy.[11][12]

  • Fluorescence-Based Uptake Assay: A more modern, higher-throughput alternative that utilizes a fluorescent substrate mimetic.[13][14] This method avoids the complexities of handling radioactivity and allows for real-time kinetic measurements.[15][16]

For a comprehensive understanding, it is also prudent to consider potential off-target effects. G-protein coupled receptors (GPCRs) are a major class of drug targets, and some neuromodulators can interact with them.[17][18][19] While not the primary focus of this guide, running counter-screens using GPCR-based assays (e.g., measuring cAMP or calcium flux) can provide crucial information about the selectivity of the compound.[17][20]

Pillar 2: Experimental Workflows and Protocols

A successful assay is built upon a clear and logical workflow. The following diagram illustrates the general process for characterizing a compound like this compound.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Compound Screening cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Selection & Culture (e.g., HEK293-hDAT/hNET/hSERT) B Assay Optimization (Cell density, substrate concentration, incubation time) A->B C Validation with Reference Compounds (e.g., Cocaine, Nisoxetine, Fluoxetine) B->C D Prepare this compound Dilution Series C->D E Perform Uptake Inhibition Assay (Radiometric or Fluorescent) D->E F Data Acquisition (Scintillation counting or Fluorescence reading) E->F G Calculate % Inhibition F->G H Generate Dose-Response Curves G->H I Determine IC50 Values H->I J Assess Selectivity (DAT vs. NET vs. SERT) I->J

Caption: General workflow for characterizing monoamine transporter inhibitors.

Protocol 2.1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on the human dopamine transporter (hDAT). The same principle can be applied to hNET and hSERT by using [³H]norepinephrine or [³H]serotonin, respectively.

Rationale: This assay directly measures the functional endpoint of interest: the transport of dopamine into the cell. By using a tritiated ligand, we can achieve high sensitivity and a robust signal-to-noise ratio. The use of stably transfected cells ensures consistent expression of the target transporter.[11][12]

Materials:

  • HEK-293 or CHO cells stably expressing hDAT (hDAT-HEK or hDAT-CHO)

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • 96-well cell culture plates (poly-D-lysine coated recommended)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, KRH)

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol)

  • This compound

  • Reference inhibitor (e.g., Nomifensine or Cocaine for DAT)[21]

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the hDAT-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[11]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a vehicle control (DMSO in Assay Buffer).

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash each well once with 100 µL of room temperature Assay Buffer.[12]

    • Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature.[4][21]

  • Substrate Addition and Incubation:

    • Prepare a solution of [³H]Dopamine in Assay Buffer at a concentration near its Kₘ value (typically in the low nanomolar range, e.g., 50 nM).[21]

    • Add 50 µL of the [³H]Dopamine solution to all wells, bringing the total volume to 100 µL.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.[21] This time should be optimized to be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells twice with 100 µL of ice-cold Assay Buffer.[12]

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 3-4 mL of scintillation fluid to each vial.

    • Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.

Data Analysis:

  • Total Uptake: Signal from wells with [³H]Dopamine and vehicle.

  • Non-specific Uptake: Signal from wells with [³H]Dopamine and a saturating concentration of a known inhibitor (e.g., 10 µM Nomifensine).

  • Specific Uptake: Total Uptake - Non-specific Uptake.

  • Percent Inhibition: 100 * (1 - [(Specific uptake with compound) / (Specific uptake with vehicle)]).

  • Plot Percent Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol offers a non-radioactive, high-throughput method for assessing transporter inhibition, suitable for all three major monoamine transporters (DAT, NET, SERT).[13][14]

Rationale: This assay utilizes a fluorescent substrate that is a mimetic of monoamine neurotransmitters.[14] Its uptake into the cell via the specific transporter leads to an increase in intracellular fluorescence. A proprietary masking dye in the assay buffer quenches the signal from the extracellular substrate, eliminating the need for wash steps and enabling a homogenous, "mix-and-read" format.[14][16] This is ideal for high-throughput screening (HTS).

Materials:

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[10][22]

  • HEK-293 cells stably expressing hDAT, hNET, or hSERT

  • 96- or 384-well black, clear-bottom cell culture plates

  • Assay Buffer (Hanks' Balanced Salt Solution with 20 mM HEPES is common)

  • This compound

  • Reference inhibitors (e.g., Nisoxetine for NET, Fluoxetine for SERT)[4][13]

  • Fluorescence microplate reader with bottom-read capability

Step-by-Step Protocol:

  • Cell Plating:

    • Seed transporter-expressing cells into a 96- or 384-well plate to achieve a confluent monolayer. For a 384-well plate, a density of 12,500-20,000 cells/well is recommended.[15]

    • Incubate for at least 20 hours at 37°C, 5% CO₂.[15]

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference compounds in Assay Buffer.

    • Remove the culture medium from the wells.

    • Add the diluted compounds to the wells (e.g., 25 µL for a 384-well plate).

    • Incubate for 10 minutes at 37°C.[13]

  • Dye Loading and Signal Detection:

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.[14]

    • Add the dye solution to all wells (e.g., 25 µL for a 384-well plate).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measurement:

    • The assay can be run in two modes:

      • Kinetic Mode: Measure the fluorescence signal every 30-60 seconds for 30 minutes. This provides real-time uptake data.[13]

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) and then read the final fluorescence signal. This is faster for HTS.

    • Use excitation and emission wavelengths appropriate for the dye (provided by the kit manufacturer).

Data Analysis:

  • For kinetic data, the rate of uptake can be determined from the slope of the fluorescence signal over time.

  • For endpoint data, use the final fluorescence values.

  • Calculate Percent Inhibition as described in Protocol 2.1.

  • Plot the data and determine the IC₅₀ value using a non-linear regression curve fit.

Pillar 3: Self-Validating Systems and Data Interpretation

A trustworthy protocol is a self-validating one. This means incorporating controls and benchmarks that confirm the assay is performing as expected in every run.

Assay Validation Parameters:

  • Z'-factor: This statistical parameter assesses the quality of an assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from positive (vehicle) and negative (saturating inhibitor) controls.

  • Reference Compound Potency: The IC₅₀ values for known standard inhibitors should be consistent across experiments and align with published literature values.[13] This confirms the biological relevance of your cell system.

  • Signal-to-Background Ratio: The ratio of the signal from specific uptake (vehicle control) to non-specific uptake (inhibitor control) should be sufficiently high (typically >3) to provide a robust assay window.

Data Presentation:

All quantitative data should be summarized for clarity.

Table 1: Hypothetical Potency and Selectivity Profile of this compound

TransporterTest Compound IC₅₀ (nM)Reference IC₅₀ (nM)Z'-factor
hDAT150Nomifensine: 500.78
hNET45Nisoxetine: 100.82
hSERT2500Fluoxetine: 1500.75

This table provides a clear snapshot of the compound's activity. In this hypothetical example, this compound is a potent inhibitor of hNET, with moderate activity at hDAT and significantly lower activity at hSERT, indicating a preferential selectivity for the norepinephrine transporter.

Visualization of the Underlying Mechanism

To understand the process being assayed, it is helpful to visualize the key components at the synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Neurotransmitters) NT Neurotransmitters Vesicle->NT Release Transporter Monoamine Transporter (DAT, NET, or SERT) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding & Signal Compound This compound Compound->Transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Conclusion

The protocols and framework presented here provide a robust starting point for characterizing the interaction of this compound with monoamine transporters. By employing these cell-based assays, researchers can accurately determine the potency and selectivity of this and related compounds, paving the way for a deeper understanding of their neuropharmacological profile. Adherence to rigorous validation standards and thoughtful data interpretation are paramount to generating reliable and impactful results in the field of drug discovery.

References

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  • Lu, Z., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & medicinal chemistry letters, 29(16), 2219–2224. Available from: [Link]

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Application Notes & Protocols for High-Throughput Screening Using a Phenyl(pyrrolidin-3-yl)methanone Chemical Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

The Phenyl(pyrrolidin-3-yl)methanone scaffold is a privileged structural motif found in a variety of biologically active compounds. Its derivatives have been investigated for activity against numerous target classes, most notably G-protein coupled receptors (GPCRs) and solute carrier (SLC) transporters, including the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These transporters are critical regulators of neurotransmission and are validated targets for therapies treating depression, ADHD, and other neurological and psychiatric disorders.[2]

This guide provides a comprehensive framework for developing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of the dopamine transporter (DAT) from a chemical library based on the this compound scaffold. The core of this protocol is a robust, fluorescence-based uptake assay that measures the functional activity of DAT in a cell-based model.[2][3] This approach moves beyond simple binding assays to identify compounds that directly inhibit the transporter's primary function: clearing dopamine from the synaptic cleft.

The assay utilizes a fluorescent substrate, such as 4-(4-(dimethylamino)styryl)-N-methyl-pyridinium (ASP+), which is a substrate for monoamine transporters.[4][5] When cells engineered to express DAT are incubated with ASP+, the substrate is transported into the cytoplasm, leading to a measurable increase in intracellular fluorescence.[6][7] The addition of a test compound that inhibits DAT will block this uptake, resulting in a decreased fluorescence signal. This "mix-and-read" format is highly amenable to automation and miniaturization in 384- or 1536-well plates, forming the basis of a successful HTS campaign.[3][8]

Assay Development and Validation Strategy

A successful HTS campaign is built on a rigorously validated assay. The primary goal of assay development is to create a large enough "window" between the positive and negative controls with minimal variability, ensuring that true hits can be reliably distinguished from experimental noise.[9][10]

Key Optimization Parameters
  • Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and low endogenous transporter expression. A stable cell line expressing high levels of human DAT (HEK-hDAT) is essential.[1]

  • Cell Seeding Density: Optimal density ensures a confluent monolayer on the day of the assay. Too few cells result in a weak signal, while over-confluence can lead to cell stress and inconsistent results. A typical starting point for a 384-well plate is 12,500-20,000 cells per well.[7]

  • Substrate (ASP+) Concentration: The concentration of the fluorescent substrate should be at or below its Michaelis-Menten constant (Km) for the transporter. This ensures the assay is sensitive to competitive inhibitors. For DAT, an ASP+ concentration of approximately 2-5 µM is a common starting point.[5]

  • Compound Incubation Time: A pre-incubation step of 10-30 minutes with the test compounds allows them to engage with the target before the substrate is introduced.

  • Signal Read Time: The assay can be run in kinetic or endpoint mode. For HTS, an endpoint read after a 10-30 minute incubation with the substrate is typical and provides a larger assay window.[6]

The Self-Validating System: Quality Control Metrics

To ensure the reliability of screening data, each assay plate must include statistical controls to calculate key performance metrics.[11]

  • Negative Control (Max Signal): Wells containing cells and vehicle (e.g., 0.1% DMSO) but no inhibitor. This represents 0% inhibition.

  • Positive Control (Min Signal): Wells containing cells and a known, potent DAT inhibitor (e.g., Nomifensine or Vanoxerine) at a concentration that produces maximal inhibition (>10x IC90). This represents 100% inhibition.

  • Z'-Factor (Z-Prime): This is the gold-standard metric for HTS assay quality.[12][13] It accounts for both the dynamic range of the assay and the data variation. The formula is:

    Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

    Where SD is the standard deviation and Mean is the average of the positive and negative controls.

Table 1: Interpretation of Z'-Factor Values [13][14][15]

Z'-Factor ValueAssay Quality ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS. Clear separation between controls.
0 to 0.5AcceptableCan be used, but may have a higher false hit rate.
< 0UnacceptableAssay is not suitable for screening. No separation.

An assay is considered validated for HTS when it consistently produces a Z'-factor ≥ 0.5.[16]

Detailed HTS Protocol: Dopamine Transporter Inhibition Assay

This protocol is designed for a 384-well microplate format and is compatible with standard automated liquid handling systems.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human DAT (HEK-hDAT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/mL G418).[1]

  • Assay Plates: 384-well, black-walled, clear-bottom, cell culture-treated plates.

  • Compound Plates: 384-well plates containing the this compound library, typically dissolved in 100% DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: ASP+ or a commercially available neurotransmitter uptake assay kit reagent (e.g., from Molecular Devices).[6][7]

  • Positive Control: Nomifensine or Vanoxerine.

  • Vehicle Control: 100% DMSO.

  • Instrumentation: Automated liquid handler, temperature-controlled incubator (37°C, 5% CO2), and a fluorescence microplate reader capable of bottom-read detection (Excitation/Emission ~485/540 nm, specific wavelengths may vary by dye).

Experimental Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Automated Assay Execution cluster_analysis Phase 3: Data Analysis & Hit Triage Compound_Plating Compound Library Plating (Acoustic Dispensing) Compound_Transfer Transfer of Compounds & Controls to Assay Plate Compound_Plating->Compound_Transfer Cell_Culture HEK-hDAT Cell Culture & Expansion Cell_Plating Cell Seeding into 384-well Assay Plates Cell_Culture->Cell_Plating Cell_Plating->Compound_Transfer Pre_Incubation Pre-incubation (15 min @ 37°C) Compound_Transfer->Pre_Incubation Substrate_Addition Addition of Fluorescent Substrate (ASP+) Pre_Incubation->Substrate_Addition Final_Incubation Final Incubation (20 min @ 37°C) Substrate_Addition->Final_Incubation Fluorescence_Read Fluorescence Reading (Bottom-Read Mode) Final_Incubation->Fluorescence_Read Data_Normalization Data Normalization (% Inhibition Calculation) Fluorescence_Read->Data_Normalization QC_Check Plate QC Check (Z'-Factor > 0.5) Data_Normalization->QC_Check Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) QC_Check->Hit_Selection Confirmation Hit Confirmation & Dose-Response Hit_Selection->Confirmation

Caption: Automated HTS workflow for identifying DAT inhibitors.

Step-by-Step Methodology
  • Compound Plate Preparation:

    • Using an acoustic liquid handler, prepare compound plates by dispensing a small volume (e.g., 20-50 nL) of the this compound library stock solutions (typically 10 mM in DMSO) into designated wells.

    • This step is crucial for creating concentration-response plates for follow-up studies.[17]

    • Causality: Acoustic dispensing minimizes solvent carryover and allows for precise, low-volume transfers, which is essential for maintaining final assay DMSO concentrations and generating accurate dose-response curves.[18]

  • Cell Plating:

    • The day before the assay, seed HEK-hDAT cells into 384-well assay plates at a pre-optimized density (e.g., 15,000 cells/well) in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.[7]

  • Assay Execution (Day of Experiment):

    • Remove assay plates from the incubator. The medium can be aspirated and replaced with 25 µL of Assay Buffer, or performed in a no-wash format depending on the kit.[6]

    • Transfer test compounds, positive controls, and negative controls from the source plate to the assay plate using a pintool or other liquid handler. The final concentration of test compounds is typically 10-20 µM for a primary screen, with the final DMSO concentration kept at ≤0.2%.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Add 25 µL of the fluorescent substrate solution (prepared in Assay Buffer at 2x the final concentration).

    • Incubate for a final 20 minutes at 37°C, protected from light.

    • Read the fluorescence intensity on a plate reader.

Data Analysis and Hit Selection
  • Normalization: Raw fluorescence units (RFU) are converted to percent inhibition using the on-plate controls: % Inhibition = 100 * (1 - ( (RFU_sample - Mean_RFU_pos) / (Mean_RFU_neg - Mean_RFU_pos) ) )

  • Quality Control: For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 should be flagged for review or repeated.[16]

  • Hit Identification: A primary "hit" is defined as a compound that produces a percent inhibition value exceeding a predefined threshold. A common starting point is a threshold of >50% inhibition or three standard deviations above the mean of the negative controls.

Hit Confirmation and Triage: Eliminating Artifacts

A significant challenge in HTS is the high rate of false positives.[19][20] Hits from the primary screen must undergo a rigorous triage process to eliminate artifacts and confirm true activity.[16]

Orthogonal and Counter-Screens
  • Confirmation Screen: Re-test primary hits in the same assay to confirm activity.

  • Dose-Response Analysis: Test confirmed hits in a concentration-response format (e.g., 10-point curve) to determine their potency (IC50). Compounds that do not show a clear sigmoidal dose-response curve may be artifacts.[17]

  • Cytotoxicity Counter-Screen: A crucial step is to test hits for cytotoxicity in the host cell line.[21][22] A compound that kills the cells will prevent substrate uptake, mimicking true inhibition. Assays like CellTiter-Glo® (measuring ATP) can be run in parallel.[23] Hits that are cytotoxic at or near their IC50 for DAT inhibition should be deprioritized.

  • Fluorescence Interference: Some compounds are intrinsically fluorescent or can quench the signal of the reporter dye.[24][25] A cell-free counter-screen (assay buffer, substrate, and compound only) can identify compounds that directly interfere with the fluorescence reading.

Triage Workflow Diagram

Triage_Workflow Primary_Hits Primary Hits from HTS (>50% Inhibition) Confirmation Re-test in Primary Assay (Single Concentration) Primary_Hits->Confirmation Dose_Response IC50 Determination (10-point Curve) Confirmation->Dose_Response Confirmed Artifacts Deprioritized Artifacts (Cytotoxic, Fluorescent, etc.) Confirmation->Artifacts Not Confirmed Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity Potent (IC50 < 10µM) Dose_Response->Artifacts Inactive or Poor Curve Interference Fluorescence Interference (Cell-Free Assay) Cytotoxicity->Interference Not Cytotoxic Cytotoxicity->Artifacts Cytotoxic Validated_Hits Validated Hits for SAR Follow-up Interference->Validated_Hits No Interference Interference->Artifacts Interferes

Caption: Decision-making workflow for hit validation and triage.

Concluding Remarks

The this compound scaffold represents a promising starting point for the discovery of novel monoamine transporter inhibitors. By employing the robust, fluorescence-based HTS protocol detailed here, researchers can efficiently screen large chemical libraries to identify functional modulators of the dopamine transporter. The success of any HTS campaign hinges not only on the primary screen but also on a meticulous and logically designed hit triage cascade. By integrating orthogonal assays and counter-screens to eliminate common artifacts, research teams can focus their resources on developing the most promising hits into valuable chemical probes and potential therapeutic leads.

References

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. (n.d.). ASSAY and Drug Development Technologies.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Bitesize Bio.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation. Retrieved from [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2015). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Introduction - High-Throughput Screening Center. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Retrieved from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). Journal of Biomolecular Screening. Retrieved from [Link]

  • Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. (2020). Drug Discovery Today. Retrieved from [Link]

  • New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). (2013). Journal of Neuroscience Methods. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2012). Assay Guidance Manual. Retrieved from [Link]

  • On HTS: Z-factor. (2023). Towards Data Science. Retrieved from [Link]

  • Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2015). Environmental Health Perspectives. Retrieved from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). Journal of Neuroscience Methods. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Product Insert. (n.d.). Molecular Devices. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2017). Applied In Vitro Toxicology. Retrieved from [Link]

  • Z-Factor Calculator. (2025). PunnettSquare Tools. Retrieved from [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Hit selection. (n.d.). Grokipedia. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Catalog. (n.d.). MedicalExpo. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Retrieved from [Link]

  • HTS - compoundManagement. (n.d.). GHDDI. Retrieved from [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. (2022). Pharmaceutical Research. Retrieved from [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2017). Briefings in Bioinformatics. Retrieved from [Link]

  • Phenyl-(3-pyrrolidin-1-ylphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). Biomolecules & Therapeutics. Retrieved from [Link]

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Quantitative Analysis of Phenyl(pyrrolidin-3-yl)methanone: Advanced Analytical Methods and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

This document provides a comprehensive guide to the quantitative analysis of Phenyl(pyrrolidin-3-yl)methanone, a key chemical scaffold in contemporary drug discovery. We present detailed, validated protocols for high-sensitivity quantification in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard methodology. An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key procedural choices to ensure robust, reproducible, and reliable results.

Introduction and Scientific Rationale

This compound and its derivatives represent a significant class of compounds in medicinal chemistry and neuroscience research. The accurate quantification of this molecule is critical for a range of studies, including pharmacokinetics (PK), drug metabolism (DMPK), and toxicology, which form the bedrock of any drug development program.[1] The primary challenge in these analyses lies in achieving high sensitivity and selectivity within complex biological matrices like plasma, serum, or urine, which are replete with potentially interfering endogenous components.[2][3]

Analytical method validation is the cornerstone of this process, providing documented evidence that a chosen analytical procedure is suitable for its intended purpose.[4][5] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous validation to ensure data integrity.[6][7][8] This guide, therefore, integrates the principles of method validation into each protocol.

Choosing the Right Analytical Platform: LC-MS/MS vs. GC-MS

For the quantification of a polar, non-volatile compound like this compound in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Its primary advantages include:

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte, virtually eliminating matrix interference.[1]

  • High Sensitivity: LC-MS/MS can achieve detection limits at the picogram or even femtogram level, which is essential for pharmacokinetic studies where drug concentrations can be very low.

  • Direct Analysis: The compound's inherent polarity and solubility in common mobile phases allow for direct injection following minimal sample cleanup, without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. However, for this compound, its application is more challenging. The presence of a secondary amine and a ketone functional group can lead to poor peak shape and thermal degradation in the hot GC inlet.[9][10] Therefore, a chemical derivatization step is often necessary to increase volatility and stability, which adds complexity and potential for analytical variability.[10][11]

This guide will first detail the recommended LC-MS/MS protocol and then provide an overview of a potential GC-MS method for situations where LC-MS/MS is unavailable.

Primary Protocol: Quantification by LC-MS/MS

This protocol is designed for the quantification of this compound in human plasma and has been structured to meet the validation requirements of regulatory guidelines.[8]

Workflow Overview

The entire process from sample receipt to final data involves sample preparation to isolate the analyte, chromatographic separation to remove interferences, and mass spectrometric detection for selective quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI+) G->H I Tandem Mass Spectrometry (MRM Mode) H->I J Peak Integration I->J K Generate Calibration Curve J->K L Calculate Concentration K->L

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound reference standard (≥98% purity)[12]

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5. If unavailable, a structurally similar compound can be used, but a SIL-IS is strongly preferred to correct for matrix effects and extraction variability.[13]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control human plasma (K2-EDTA anticoagulant)

Instrumentation:

  • HPLC System: A UHPLC system capable of binary gradient elution (e.g., Shimadzu, Waters, Agilent).[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

Step-by-Step Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

    • From these stocks, prepare a series of working standard solutions by serial dilution in 50:50 ACN:water for spiking into plasma to create the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a working IS solution at a constant concentration (e.g., 100 ng/mL) in ACN.

  • Sample Preparation (Protein Precipitation): [1]

    • Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

    • To 50 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (or blank methanol for blank samples).

    • Add 150 µL of the working IS solution in acetonitrile to every tube (except the blank matrix). The ACN acts as the protein precipitation agent.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to autosampler vials for analysis.

  • LC-MS/MS Conditions:

    • The following conditions are a robust starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
HPLC Column C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for better ESI+ ionization.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common organic modifier providing good elution strength.
Gradient Elution 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is necessary to elute the analyte with good peak shape and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLA small volume minimizes potential matrix effects.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode ESI Positive (ESI+)The secondary amine is readily protonated.
MRM Transitions See Table 2For selective detection and quantification.
Ion Source Temp. 500 °COptimized for efficient desolvation.
  • Mass Spectrometry - MRM Transitions:

    • The exact mass of this compound is 175.23 g/mol .[12][16] In ESI+, it will be detected as the protonated molecule [M+H]⁺ at m/z 176.1.

    • MS/MS fragmentation (Collision-Induced Dissociation) of the precursor ion (m/z 176.1) will produce characteristic product ions. These transitions must be determined experimentally by infusing a standard solution. A plausible fragmentation pattern is shown below.

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
This compound176.1105.1 (Benzoyl ion)To be optimized
This compound176.177.1 (Phenyl ion)To be optimized
Internal Standard (d5-analyte)181.1110.1 (d5-Benzoyl ion)To be optimized
Note: The most abundant and stable product ion should be used for quantification (quantifier), and a second for confirmation (qualifier).
Method Validation Summary

A full validation should be conducted according to regulatory guidelines.[6][7] The table below summarizes the key parameters and typical acceptance criteria.

Validation Parameter Methodology Typical Acceptance Criteria
Specificity/Selectivity Analyze blank matrix from at least 6 sources.No significant interfering peaks at the retention time of the analyte or IS (>20% of LLOQ).[8]
Linearity & Range Analyze a calibration curve (min. 6 non-zero points) over multiple runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (Low, Mid, High) in replicate (n=5) on 3 separate days.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤ 15%.
Limit of Quantification (LLOQ) Lowest standard on the curve meeting accuracy/precision criteria.Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of ±20%.
Matrix Effect Compare analyte response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor should be consistent across sources (CV ≤ 15%).
Recovery Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Should be consistent and reproducible, though not required to be 100%.

Alternative Protocol: Quantification by GC-MS

This method is less ideal but can be employed if LC-MS/MS is not available. It requires a derivatization step to improve the analyte's chromatographic behavior.

Workflow Overview

The GC-MS workflow includes an additional derivatization step prior to analysis, which is critical for achieving good chromatographic performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plasma Sample B Liquid-Liquid or Solid-Phase Extraction A->B C Evaporate to Dryness B->C D Derivatization (e.g., Silylation) C->D E Inject into GC System D->E F Chromatographic Separation (e.g., DB-5ms Column) E->F G Electron Ionization (EI) F->G H Mass Spectrometry (Scan or SIM Mode) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: GC-MS workflow including a critical derivatization step.

Detailed Experimental Protocol

Sample Preparation:

  • Extraction: Due to the higher potential for interference in GC-MS, a more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended over simple protein precipitation.[17]

  • Derivatization: After extraction, the dried residue must be derivatized. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is a common choice. This reagent will react with the secondary amine, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.

GC-MS Conditions:

Parameter Condition Rationale
GC Column 30m x 0.25mm x 0.25µm, 5% Phenyl Polysiloxane (e.g., DB-5ms)A standard, robust column suitable for a wide range of derivatized compounds.
Inlet Temp. 280 °CHigh enough to ensure volatilization of the derivatized analyte without degradation.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas.
Oven Program Start at 100°C, ramp to 300°C at 20°C/minA temperature gradient is required to separate the analyte from matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and quantification.
MS Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitoring characteristic ions of the derivatized analyte improves sensitivity and selectivity over full scan mode.[18]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 17, 2026.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 17, 2026.
  • Emery Pharma. (2023, March 7).
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Patel, K. et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Note: A Validated LC-MS/MS Protocol for the Quantification of Phenylpyrrolidinone Metabolites in Human Plasma. Retrieved January 17, 2026.
  • ResearchGate. (2025, August 6). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved January 17, 2026.
  • PubMed. (n.d.). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Retrieved January 17, 2026.
  • Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved January 17, 2026.
  • SIELC Technologies. (n.d.). Separation of Methanone, phenyl-2-pyridinyl- on Newcrom R1 HPLC column. Retrieved January 17, 2026.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved January 17, 2026.
  • Patent Document. (n.d.).
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  • Pharmatutor. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved January 17, 2026.
  • ResearchGate. (2025, October 12). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved January 17, 2026.
  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved January 17, 2026.
  • MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved January 17, 2026.
  • ResearchGate. (2025, October 31). Current development of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved January 17, 2026.
  • PubMed. (1982, August 16). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences.
  • PubChem. (n.d.). phenyl-[(3R)-pyrrolidin-3-yl]methanone. Retrieved January 17, 2026.
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Application Note: Phenyl(pyrrolidin-3-yl)methanone as a Scaffold for Chemical Probe Development: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The deconvolution of a bioactive small molecule's mechanism of action is a critical bottleneck in drug discovery and chemical biology. Often, a compound identified in a phenotypic screen displays a desirable biological effect, yet its molecular target(s) remain unknown. This application note presents a comprehensive, strategy-driven guide for transforming a hypothetical bioactive "hit" compound, Phenyl(pyrrolidin-3-yl)methanone, into a suite of versatile chemical probes for target identification. We provide the scientific rationale and detailed, field-proven protocols for probe design, synthesis, chemoproteomic-based target discovery using both affinity purification and photoaffinity labeling, and subsequent orthogonal validation of candidate targets.

Introduction: From Phenotypic Hit to Validated Target

Phenotypic drug screening has re-emerged as a powerful engine for discovering first-in-class therapeutics, as it assesses the effects of compounds in a complex, disease-relevant biological system without a priori knowledge of a specific target.[1] However, the success of this approach hinges on the subsequent identification of the molecular target(s) responsible for the observed phenotype—a process known as target deconvolution.[2][3] Chemical probes are indispensable tools in this endeavor. A high-quality chemical probe is a small molecule that interacts with high potency and selectivity toward its target protein(s), allowing researchers to link a specific molecular interaction to a biological outcome.[4][5][6]

This guide uses this compound, a simple chemical scaffold[7], as a model "hit" compound. We will operate under the hypothesis that this molecule has been identified in a screen and exhibits a compelling, uncharacterized biological activity. Our objective is to strategically modify this parent scaffold to create sophisticated chemical tools capable of isolating and identifying its cellular binding partners. We will detail two primary chemoproteomic strategies: affinity-based protein profiling (ABPP) and photoaffinity labeling (PAL).[8][9]

Part 1: Rational Design and Synthesis of Chemical Probes

The parent "hit" compound, while bioactive, is unsuitable for target identification as it lacks a feature for enrichment or detection. The core principle of probe design is to introduce a "handle" onto the scaffold at a position that does not disrupt its native binding to the target protein. This process should ideally be guided by Structure-Activity Relationship (SAR) data to identify regions of the molecule tolerant to modification.

Key Components of a Chemical Probe

A functional chemical probe for target identification typically consists of three modular components[8][10]:

  • Pharmacophore: The core structure responsible for target binding (in our case, this compound).

  • Reporter/Enrichment Tag: A functional group that enables visualization or isolation. This can be a direct affinity tag like biotin or a bioorthogonal handle for a two-step "click chemistry" approach.[11]

  • Linker: A chain of atoms connecting the pharmacophore to the tag, providing spatial separation to minimize steric hindrance.

Probe Design Strategies

We will design three essential molecules: an affinity probe, a photoaffinity probe, and a crucial negative control.

  • Probe 1: Affinity-Based Probe (AP): This probe is designed for affinity pulldown experiments. We append a biotin molecule via a flexible polyethylene glycol (PEG) linker to the pyrrolidine nitrogen. This position is often synthetically accessible and less likely to be critical for binding than the phenyl ring.

  • Probe 2: Photoaffinity Labeling (PAL) Probe: This more advanced probe enables covalent capture of the target. It incorporates a diazirine moiety—a small, highly reactive photolabel—on the phenyl ring.[10][12] Instead of biotin, it features a terminal alkyne, a bioorthogonal handle. This allows for the covalent attachment of a biotin-azide reporter tag after target labeling in a cellular context via a copper-catalyzed or copper-free "click" reaction.[13][14] This two-step approach is often preferred as the bulky biotin tag is absent during the initial target engagement step.[2][11]

  • Negative Control Probe: A critical component for any chemical probe experiment is a structurally similar but biologically inactive analog.[6][15] This control helps distinguish true targets from non-specific background binders. For our scaffold, an enantiomer or a regioisomer with significantly reduced activity would be an ideal candidate.

G cluster_0 Core Scaffold & Probe Designs cluster_1 Probe Development Parent Parent Compound This compound (Bioactive Hit) AP Affinity Probe (AP) Scaffold-Linker-Biotin Parent->AP Add Linker & Biotin PAL Photoaffinity Probe (PAL) Scaffold(Photolabel)-Linker-Alkyne Parent->PAL Add Photolabel & Alkyne Handle Control Negative Control (Inactive Analog) Parent->Control Synthesize Inactive Isomer

Caption: Strategy for developing chemical probes from a parent hit compound.

Part 2: Protocols for Chemoproteomic Target Identification

The following protocols provide step-by-step methodologies for using the designed probes to identify protein targets from complex biological mixtures like cell lysates.

Protocol 1: Target Identification by Affinity Pulldown and Mass Spectrometry

This protocol utilizes the immobilized Affinity Probe (AP) to capture interacting proteins. The inclusion of a competition control is essential for validating the specificity of the interaction.[9][16]

Materials:

  • Cell culture of interest

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Affinity Probe (AP) and parent compound (for competition)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl)

  • Mass spectrometer and reagents for proteomic analysis

Methodology:

  • Cell Lysis: Harvest cells and prepare a clarified protein lysate according to standard protocols. Determine protein concentration using a BCA or Bradford assay.

  • Bead Preparation: Resuspend streptavidin beads in Lysis Buffer.

  • Probe Immobilization: Incubate the beads with the Affinity Probe (AP) for 1 hour at 4°C with gentle rotation to immobilize the probe. Wash the beads 3x with Lysis Buffer to remove unbound probe.

  • Affinity Enrichment:

    • Condition 1 (Probe): Add 1-2 mg of cell lysate to the AP-coated beads.

    • Condition 2 (Competition): Pre-incubate 1-2 mg of cell lysate with a 100-fold molar excess of the free parent compound for 30 minutes before adding it to the AP-coated beads.

    • Condition 3 (Control): Add 1-2 mg of cell lysate to uncoated streptavidin beads (beads-only control).

    • Incubate all conditions for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (5x) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry: Collect the eluate. The proteins can be precipitated (e.g., with acetone) and then subjected to in-solution tryptic digestion, or run briefly on an SDS-PAGE gel for in-gel digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).

Data Analysis: True target candidates are proteins that are highly enriched in the Probe sample compared to the Beads-only Control and whose binding is significantly reduced in the Competition sample.

Protocol 2: Target Identification by Photoaffinity Labeling (PAL)

This protocol uses the PAL probe to covalently "trap" binding partners within live cells, followed by click chemistry for enrichment.[17]

G A 1. Incubate Live Cells with PAL Probe B 2. UV Irradiation (365 nm) Covalent Cross-linking A->B C 3. Cell Lysis B->C D 4. Click Reaction Add Biotin-Azide Tag C->D E 5. Streptavidin Enrichment of Labeled Proteins D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis Target Identification F->G

Caption: Experimental workflow for photoaffinity labeling chemoproteomics.

Materials:

  • Cell culture of interest

  • Photoaffinity Labeling (PAL) Probe

  • UV lamp (365 nm)

  • Lysis Buffer

  • Click Chemistry Reagents: Biotin-Azide, Copper(II) sulfate, a reducing agent (e.g., Sodium Ascorbate), and a copper ligand (e.g., TBTA). Alternatively, use copper-free click chemistry reagents.[14]

  • Streptavidin-coated magnetic beads

  • Mass spectrometry reagents

Methodology:

  • Probe Incubation: Treat cultured cells with the PAL probe at a pre-determined optimal concentration. Include a vehicle-only (e.g., DMSO) control. Incubate for a time sufficient to allow cell entry and target engagement.

  • Photo-Crosslinking: Irradiate the cells with 365 nm UV light for 15-30 minutes on ice to activate the diazirine and induce covalent bond formation with interacting proteins.[12]

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 1.

  • Click Reaction: To the clarified lysate, add the click chemistry reagents (Biotin-Azide, copper sulfate, sodium ascorbate, ligand). Incubate for 1 hour at room temperature to attach the biotin tag to the alkyne-modified, cross-linked proteins.[11]

  • Enrichment and MS Analysis: Proceed with the streptavidin enrichment, washing, elution, and mass spectrometry analysis steps as detailed in Protocol 1 (Steps 5-8).

Part 3: Data Interpretation and Target Validation

Identifying a list of protein "hits" from a mass spectrometer is not the end of the experiment; it is the beginning of the validation phase.[18][19] Rigorous validation is essential to confirm that a candidate protein is a genuine biological target of the compound.[4]

Interpreting Proteomics Data

Quantitative proteomics data should be carefully analyzed to prioritize candidates. The ideal candidate will show high signal intensity and a significant fold-change enrichment in the probe condition relative to controls.

Protein ID Gene Name Fold Change (Probe vs. Beads) Fold Change (Probe vs. Competition) Significance (p-value) Status
P12345TGT152.448.9< 0.001High-Confidence Hit
Q67890TGT245.141.3< 0.001High-Confidence Hit
P98765NSB138.21.2> 0.05Non-Specific Binder
A1B2C3HSP7015.61.5> 0.05Common Contaminant
Table 1: Example quantitative proteomics data for prioritizing target candidates. High-confidence hits are significantly competed by the parent compound.
Protocol 3: Orthogonal Validation by Western Blot

This protocol uses a targeted, antibody-based method to confirm the interaction between the probe and a specific candidate protein identified by mass spectrometry.

Methodology:

  • Perform the affinity pulldown (Protocol 1) or PAL experiment (Protocol 2) as described previously.

  • Elute the bound proteins in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific to the candidate target protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Expected Result: A strong band should appear in the probe lane, which is absent or significantly diminished in the competition and beads-only control lanes, confirming the specific interaction.

Protocol 4: Cellular Target Engagement Validation (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that the parent compound binds to the target protein inside intact cells, without requiring any modification to the compound.[1] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Methodology:

  • Treat two separate populations of intact cells with either the parent compound or a vehicle control.

  • Harvest the cells and resuspend them in a buffered solution.

  • Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature for both vehicle- and compound-treated samples by Western blot.

  • Expected Result: In the compound-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.

G Start MS Data Identifies Candidate Protein 'TGT1' WB Validation 1: Western Blot Confirmation (Pulldown-WB) Start->WB Specific Pulldown? WB->Start No CETSA Validation 2: Cellular Target Engagement (CETSA) WB->CETSA Yes CETSA->Start No Genetic Validation 3: Phenotypic Recapitulation (e.g., CRISPR Knockout of TGT1) CETSA->Genetic Stabilization in cells? Genetic->Start No End TGT1 is a Validated Target Genetic->End Phenotype matches?

Caption: A decision-making workflow for orthogonal validation of target candidates.

Conclusion

Transforming a bioactive hit like this compound into a validated chemical probe is a multi-step, hypothesis-driven process that lies at the heart of modern chemical biology and drug discovery. The successful identification of a target is not achieved by a single experiment, but through the convergence of evidence from well-controlled chemoproteomic studies and rigorous, orthogonal validation methods. The protocols and strategies outlined in this application note provide a robust framework for researchers to confidently deconvolute the targets of novel small molecules, thereby illuminating new biological pathways and paving the way for next-generation therapeutics.

References

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer Link. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. [Link]

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  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

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  • Chemoproteomics and Chemical Probes for Target Discovery. PubMed. [Link]

  • Target Identification Using Chemical Probes. PubMed. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. RSC Publishing. [Link]

  • Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. ACS Publications. [Link]

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  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]

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  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PubMed Central. [Link]

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  • (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
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Sources

Probing Monoamine Transporter Interactions: An Application Guide for Phenyl(pyrrolidin-3-yl)methanone in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing Phenyl(pyrrolidin-3-yl)methanone in receptor binding assays, with a specific focus on the human dopamine transporter (DAT). While the direct biological targets of this compound are still under investigation, its structural features, particularly the phenyl(pyrrolidinyl)methanone core, suggest a potential interaction with monoamine transporters. This document offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to characterize the binding affinity of this compound. We will delve into the principles of radioligand binding assays, including saturation and competitive binding studies, and provide step-by-step methodologies for membrane preparation, assay execution, and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Scientific Rationale

This compound is a synthetic compound featuring a pyrrolidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous biologically active molecules. The five-membered pyrrolidine ring is a key component in compounds designed to interact with a variety of biological targets. Given the structural similarities of the phenyl(pyrrolidinyl)methanone moiety to known inhibitors of monoamine transporters, we hypothesize that this compound may exhibit affinity for the dopamine transporter (DAT), a critical protein in regulating dopaminergic neurotransmission.

The dopamine transporter is a member of the solute carrier 6 (SLC6) family and is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopamine signaling. Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Radioligand binding assays are the gold standard for quantifying the interaction between a compound and its target receptor, providing essential data on binding affinity (Kᵢ).[1] This guide will equip researchers with the necessary protocols to investigate the binding characteristics of this compound at the human dopamine transporter.

Foundational Principles of Receptor Binding Assays

A successful receptor binding assay is a self-validating system. The two primary types of assays discussed here are saturation and competitive binding assays.

  • Saturation Binding Assays: These are performed to determine the density of the target receptor in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (K₋) of the radioligand.[1] In these experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached.

  • Competitive Binding Assays: These assays are used to determine the binding affinity (Kᵢ) of an unlabeled test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.[1][2] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀.

A critical concept in these assays is the distinction between total binding , non-specific binding , and specific binding .

  • Total Binding: The total amount of radioligand bound to the membrane preparation.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor. This is determined by adding a high concentration of an unlabeled compound that is known to saturate the target receptor.

  • Specific Binding: The binding of the radioligand to the target receptor, calculated as Total Binding - Non-Specific Binding.

G cluster_0 Binding Assay Components TB Total Binding (Radioligand + Receptor) SB Specific Binding TB->SB - NSB Non-Specific Binding (Radioligand + Receptor + Excess Unlabeled Ligand) NSB->SB Subtract

Materials and Reagents

Key Reagents
ReagentSupplierPurpose
This compounde.g., ChemSceneTest Compound
[³H]WIN 35,428e.g., PerkinElmerRadioligand for DAT
GBR 12909e.g., Tocris BioscienceNon-specific binding agent for DAT[3][4]
Human Dopamine Transporter (hDAT) expressing cell membranese.g., MilliporeSigma, or prepared in-houseSource of receptor
Scintillation Cocktaile.g., MP BiomedicalsFor detection of radioactivity
Bovine Serum Albumin (BSA)Standard laboratory supplierTo reduce non-specific binding
Tris-HClStandard laboratory supplierBuffering agent
NaClStandard laboratory supplierSalt for ionic strength
MgCl₂Standard laboratory supplierDivalent cation
EDTAStandard laboratory supplierChelating agent
Protease Inhibitor CocktailStandard laboratory supplierTo prevent protein degradation
Buffer and Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4. Prepare a 10X stock and store at 4°C. On the day of the experiment, dilute to 1X and supplement with 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Subsequent dilutions should be made in the assay buffer.

  • Radioligand Stock Solution: [³H]WIN 35,428 is typically supplied in ethanol. Dilute to the desired concentration in assay buffer.

  • GBR 12909 Stock Solution: Prepare a 10 mM stock solution in DMSO. For determining non-specific binding, a final concentration of 10 µM is typically used.

Experimental Protocols

Preparation of hDAT Cell Membranes

This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing hDAT.

  • Cell Culture: Culture hDAT-expressing cells (e.g., HEK293 or CHO cells) to confluency in appropriate growth medium.

  • Harvesting: Aspirate the growth medium and wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Lysis: Scrape the cells into ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

G start hDAT-expressing cells wash Wash with DPBS start->wash lyse Lyse in hypotonic buffer with protease inhibitors wash->lyse homogenize Homogenize lyse->homogenize centrifuge1 Centrifuge at 1,000 x g homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 pellet1 Discard pellet (nuclei, debris) centrifuge1->pellet1 centrifuge2 Centrifuge at 40,000 x g supernatant1->centrifuge2 supernatant2 Discard supernatant centrifuge2->supernatant2 pellet2 Collect membrane pellet centrifuge2->pellet2 resuspend Resuspend and wash pellet2->resuspend centrifuge3 Centrifuge at 40,000 x g resuspend->centrifuge3 final_pellet Final membrane pellet centrifuge3->final_pellet resuspend_final Resuspend in Assay Buffer final_pellet->resuspend_final store Store at -80°C resuspend_final->store

Saturation Binding Assay with [³H]WIN 35,428

The goal of this experiment is to determine the K₋ and Bₘₐₓ of [³H]WIN 35,428 for the hDAT preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer

    • 50 µL of varying concentrations of [³H]WIN 35,428 (e.g., 0.1 to 30 nM)

    • 100 µL of hDAT membrane preparation (e.g., 20-50 µg protein)

  • Non-Specific Binding: To a parallel set of wells, add:

    • 50 µL of 10 µM GBR 12909

    • 50 µL of varying concentrations of [³H]WIN 35,428

    • 100 µL of hDAT membrane preparation

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Competitive Binding Assay with this compound

This protocol determines the IC₅₀ and subsequently the Kᵢ of the test compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of this compound.

  • Reaction Mix:

    • Total Binding Wells: 50 µL of Assay Buffer.

    • Non-Specific Binding Wells: 50 µL of 10 µM GBR 12909.

    • Test Compound Wells: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Add Radioligand: Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration equal to its K₋ value (determined from the saturation binding assay).

  • Initiate Reaction: Add 100 µL of hDAT membrane preparation (20-50 µg protein) to all wells.

  • Incubation, Harvesting, and Detection: Follow steps 4-6 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Saturation Binding Data

Plot the specific binding (cpm or fmol/mg protein) against the concentration of [³H]WIN 35,428. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site binding hyperbola to determine the K₋ and Bₘₐₓ.

Competitive Binding Data
  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :[1][5]

    Kᵢ = IC₅₀ / (1 + [L]/K₋)

    Where:

    • Kᵢ = Inhibitory constant of this compound

    • IC₅₀ = Concentration of this compound that inhibits 50% of specific [³H]WIN 35,428 binding

    • [L] = Concentration of [³H]WIN 35,428 used in the assay

    • K₋ = Dissociation constant of [³H]WIN 35,428 for hDAT

G cluster_0 Experimental Data IC50 IC₅₀ (from competitive binding curve) Ki Kᵢ (Binding Affinity of Test Compound) IC50->Ki Cheng-Prusoff Equation L [L] (Radioligand Concentration) L->Ki Kd K₋ (from saturation binding) Kd->Ki

Troubleshooting and Scientific Integrity

IssuePotential CauseRecommended Solution
High Non-Specific Binding (>50% of total) Radioligand is too hydrophobic; Insufficient blocking; Filter bindingIncrease BSA concentration in assay buffer; Pre-soak filters in 0.5% PEI; Consider using a different radioligand.
Low Specific Binding Signal Insufficient receptor concentration; Low radioligand specific activity; Inactive receptor preparationIncrease the amount of membrane protein per well; Use a radioligand with higher specific activity; Prepare fresh membranes and verify their activity.
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations during incubation; Incomplete washing of filtersUse calibrated pipettes; Ensure consistent incubation temperature; Optimize and standardize the washing procedure.
IC₅₀ value varies between experiments Incubation time is not sufficient to reach equilibrium; Degradation of compound or receptorPerform a time-course experiment to determine the time to reach equilibrium[2]; Ensure stability of all reagents.

Conclusion

This application note provides a robust and scientifically grounded methodology for characterizing the binding of this compound to the human dopamine transporter. By following these detailed protocols, researchers can generate high-quality, reproducible data to determine the binding affinity (Kᵢ) of this compound. This information is crucial for understanding its pharmacological profile and potential as a modulator of the dopaminergic system. The principles and techniques described herein are fundamental to drug discovery and can be adapted to study the interaction of other novel compounds with various receptor targets.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • DeLapp, N. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 17, 2026, from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Motulsky, H. (2018). Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Sarker, A. H., & Hossain, M. K. (2020). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 89(1), e73. [Link]

  • Vauquelin, G., & Charlton, S. J. (2010). Exploring and validating the use of cells versus membranes for receptor binding assays. Journal of Biomolecular Screening, 15(4), 363–370. [Link]

Sources

Phenyl(pyrrolidin-3-yl)methanone for studying monoamine transporter inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing Phenyl(pyrrolidin-3-yl)methanone as a Monoamine Transporter Inhibitor

Authored by a Senior Application Scientist

This document provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals investigating the inhibitory properties of this compound and its analogs on monoamine transporters. As a member of a chemical class known to interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, this compound serves as an exemplary candidate for a rigorous pharmacological evaluation pipeline.[1][2] This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in established scientific methodologies.

Introduction: The Scientific Rationale

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] Their dysfunction is implicated in numerous neuropsychiatric disorders, making them primary targets for therapeutic intervention and objects of study for substances of abuse.[4][5] The phenyl(pyrrolidinyl)methanone scaffold is a core component of several potent monoamine transporter ligands, such as pyrovalerone.[1][2] Therefore, a systematic characterization of novel analogs like this compound is essential to determine their potency, selectivity, and potential as research tools or therapeutic leads.

This guide outlines a tiered approach, beginning with in vitro binding affinity, progressing to functional inhibition of uptake, and culminating in in vivo target engagement.

Mechanism of Action: Competitive Inhibition

This compound is hypothesized to act as a competitive inhibitor at the substrate-binding site of monoamine transporters. By occupying this site, it physically blocks the reuptake of endogenous neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced downstream signaling.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron presynaptic Vesicular Release of Neurotransmitters (NT) nt Neurotransmitter (e.g., Dopamine) presynaptic->nt Release transporter Monoamine Transporter (DAT, NET, or SERT) nt->transporter Reuptake receptor Postsynaptic Receptor nt->receptor Binding & Signaling inhibitor This compound inhibitor->transporter Inhibition

Caption: Hypothesized mechanism of monoamine transporter inhibition.

In Vitro Profiling: Binding Affinity Determination

The first step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target transporters. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from the transporter.[6][7]

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the Kᵢ of this compound at human DAT, NET, and SERT expressed in cell membranes.

A. Materials & Reagents

  • Membrane Preparations: Commercially available or in-house prepared cell membranes (e.g., from HEK293 cells) stably expressing hDAT, hNET, or hSERT.[8]

  • Radioligands:

    • For hDAT: [³H]WIN 35,428[4]

    • For hNET: [³H]Nisoxetine[8]

    • For hSERT: [³H]Citalopram or [³H]Paroxetine[9]

  • Non-Specific Binding (NSB) Ligands:

    • For hDAT: 10 µM GBR 12909[4]

    • For hNET: 10 µM Desipramine[10]

    • For hSERT: 1 µM Fluoxetine[11]

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Fluid & Counter.

B. Workflow Diagram

start Start prep Prepare Reagents: Membranes, Buffers, Radioligand, Test Compound start->prep plate Plate Assay: Total, NSB, and Test Compound Wells prep->plate incubate Incubate at Specified Temp/Time plate->incubate filter Terminate by Rapid Filtration & Wash incubate->filter count Add Scintillant & Quantify CPM filter->count analyze Analyze Data: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

C. Step-by-Step Procedure

  • Membrane Preparation: If preparing in-house, homogenize transporter-expressing cells in ice-cold buffer, followed by differential centrifugation to isolate the membrane fraction.[4] Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL NSB Ligand + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Test Compound Wells: 50 µL of each concentration of this compound + 50 µL Radioligand + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate to allow binding to reach equilibrium. Typical conditions are 60-120 minutes at 4°C or room temperature, depending on the transporter and radioligand.[4]

  • Termination: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[7]

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).[8]

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[12][13]

D. Expected Data Output

Target TransporterRadioligand UsedHypothetical Kᵢ (nM) of this compound
hDAT[³H]WIN 35,42845.8 ± 5.2
hNET[³H]Nisoxetine210.5 ± 18.9
hSERT[³H]Citalopram1850 ± 250

In Vitro Profiling: Functional Uptake Inhibition

While binding assays measure affinity, functional assays measure the actual inhibition of the transporter's primary function: neurotransmitter uptake.[3] Synaptosomes, which are resealed presynaptic nerve terminals isolated from brain tissue, provide an excellent ex vivo model system as they contain the entire molecular machinery for neurotransmitter transport.[14][15]

Protocol 2: Synaptosomal [³H]Neurotransmitter Uptake Assay

This protocol details the measurement of IC₅₀ values for this compound by assessing its ability to block the uptake of radiolabeled monoamines into rat brain synaptosomes.[16]

A. Materials & Reagents

  • Tissue: Freshly dissected rat brain regions. Caudate/striatum is used for DAT assays, while the whole brain minus cerebellum and striatum can be used for NET and SERT assays.[16]

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake Buffer: Krebs-Phosphate buffer (pH 7.4) containing appropriate salts, glucose, and metabolic inhibitors (e.g., pargyline) to prevent neurotransmitter degradation.[16]

  • Selective Blockers (for assay specificity): Unlabeled inhibitors to block uptake by non-target transporters (e.g., using desipramine to block NET during a SERT assay).[16]

  • Homogenization Buffer: Typically an ice-cold 0.32 M sucrose solution.[17]

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuges, liquid scintillation counter.

B. Workflow Diagram

start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with Test Compound or Vehicle prep->preincubate initiate Initiate Uptake with [³H]Neurotransmitter preincubate->initiate incubate Incubate for Short Duration (e.g., 5-10 min) initiate->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate count Quantify Retained Radioactivity terminate->count analyze Analyze Data: Calculate IC₅₀ count->analyze end End analyze->end

Caption: Workflow for the synaptosomal uptake inhibition assay.

C. Step-by-Step Procedure

  • Synaptosome Preparation:

    • Homogenize the appropriate brain tissue in 10 volumes of ice-cold sucrose buffer.[17]

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[16]

    • Centrifuge the resulting supernatant at a higher speed (e.g., 16,000 x g for 20 min at 4°C) to pellet the synaptosomes.[17]

    • Gently resuspend the synaptosomal pellet in ice-cold uptake buffer.

  • Assay Setup:

    • In test tubes or a 96-well plate, add uptake buffer containing the desired concentrations of this compound.

    • Include control tubes for 100% uptake (vehicle only) and non-specific uptake (a high concentration of a known potent inhibitor, e.g., 10 µM nomifensine for DAT).[4]

  • Pre-incubation: Add the synaptosome suspension to the tubes and pre-incubate for 10-20 minutes at 37°C to allow the inhibitor to bind.[4]

  • Initiate Uptake: Start the reaction by adding the [³H]neurotransmitter at a concentration near its Kₘ value (e.g., 5-20 nM).[4][16]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This ensures the measurement of the initial linear rate of uptake.[4]

  • Termination and Quantification: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.[16]

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.[18]

D. Expected Data Output

Target TransporterRadiolabeled SubstrateHypothetical IC₅₀ (nM) of this compound
DAT[³H]Dopamine75.3 ± 9.1
NET[³H]Norepinephrine350.1 ± 42.5
SERT[³H]Serotonin2500 ± 310

In Vivo Evaluation: Target Engagement and Neurochemical Effects

After in vitro characterization, the next critical step is to determine if the compound can reach its target in the central nervous system and produce the expected neurochemical effect in a living organism. In vivo microdialysis is the gold standard technique for this purpose, allowing for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20]

Protocol 3: In Vivo Microdialysis in Rodents

This protocol provides a high-level overview of using microdialysis to measure changes in cortical or striatal monoamine levels following systemic administration of this compound.

A. Materials & Equipment

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Equipment: Stereotaxic frame, anesthesia machine, micro-drill.

  • Microdialysis Equipment: Guide cannula, microdialysis probes (with appropriate membrane length and molecular weight cut-off), syringe pump, fraction collector.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for quantifying monoamines.[20]

  • Test Compound Formulation: this compound dissolved in a sterile, injectable vehicle.

B. Workflow Diagram

start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Allow Animal to Recover (Several Days) surgery->recovery probe Insert Microdialysis Probe into Guide Cannula recovery->probe baseline Perfuse with aCSF & Collect Baseline Samples probe->baseline admin Administer Test Compound (e.g., i.p. or s.c.) baseline->admin collect Continue Collecting Dialysate Fractions admin->collect analyze Analyze Monoamine Content via HPLC-ECD collect->analyze end End analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

C. Step-by-Step Procedure

  • Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[21]

  • Sample Collection: After a stabilization period, begin collecting dialysate fractions (e.g., every 20 minutes) into vials containing an antioxidant to prevent monoamine degradation. Collect at least 3-4 stable baseline samples.[22]

  • Compound Administration: Administer this compound systemically (e.g., intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate fractions for several hours to monitor the time-course of the drug's effect.

  • Analysis: Quantify the concentration of dopamine, norepinephrine, and serotonin in each dialysate sample using a validated HPLC-ECD method.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal.

D. Expected Data Output

NeurotransmitterBrain RegionHypothetical Peak Effect (% of Baseline)
DopamineNucleus Accumbens450 ± 60%
NorepinephrinePrefrontal Cortex220 ± 35%
SerotoninPrefrontal Cortex130 ± 15%

Integrated Data Analysis and Interpretation

The power of this tiered approach lies in synthesizing the data to build a complete pharmacological profile.

  • Potency & Selectivity: By comparing the Kᵢ and IC₅₀ values across the three transporters, one can determine the compound's potency and selectivity profile. The hypothetical data presented suggest this compound is a potent DAT inhibitor with significantly weaker activity at NET and very low activity at SERT, classifying it as a DAT-selective reuptake inhibitor.

  • In Vitro to In Vivo Correlation: The in vivo microdialysis results should reflect the in vitro selectivity. A DAT-selective compound is expected to produce a much larger percentage increase in extracellular dopamine compared to norepinephrine or serotonin, as shown in the hypothetical data.[23] This confirms that the compound crosses the blood-brain barrier and engages its primary target in a functional capacity.

Overall Characterization Workflow

A Tier 1: Binding Affinity (Protocol 1) Determine Kᵢ at DAT, NET, SERT B Tier 2: Functional Potency (Protocol 2) Determine IC₅₀ at DAT, NET, SERT A->B Confirm Functional Activity D Synthesize Data: Determine Potency, Selectivity Profile, and In Vivo Target Engagement A->D C Tier 3: In Vivo Efficacy (Protocol 3) Measure Extracellular NT Levels B->C Test in Biological System B->D C->D

Caption: Integrated workflow for monoamine transporter inhibitor characterization.

References

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  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(5), 337–346. [Link]

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  • Smolders, I., et al. (2004). Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine: Concomitant Use of Hippocampal Monoamines as Pharmacodynamic Markers for the Anticonvulsant Activity. Journal of Pharmacology and Experimental Therapeutics, 311(2), 524–532. [Link]

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  • van der Velden, W. J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(35), 12097–12105. [Link]

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  • Zamek-Gliszczynski, M. J., et al. (2013). ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans. Clinical Pharmacology & Therapeutics, 94(1), 64–79. [Link]

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Application of Phenyl(pyrrolidin-3-yl)methanone in RORγt inverse agonist research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Phenyl(pyrrolidin-3-yl)sulfone Scaffolds as Potent and Selective RORγt Inverse Agonists for Autoimmune Disease Research

Audience: Researchers, scientists, and drug development professionals in immunology and medicinal chemistry.

Introduction: Targeting the Master Regulator of Th17 Cells

The Retinoic Acid-Related Orphan Receptor γt (RORγt) has emerged as a high-value therapeutic target for a host of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] RORγt is a ligand-dependent nuclear receptor that functions as the master transcription factor for T helper 17 (Th17) cells.[3][4] These cells are critical drivers of inflammation through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17) and IL-22.[1][3] The clinical success of anti-IL-17 monoclonal antibodies has validated this pathway for therapeutic intervention, fueling the search for orally bioavailable small molecules that can modulate RORγt activity.[3][4]

Unlike traditional antagonists that block the binding of an activating ligand, RORγt exhibits high basal activity, meaning it promotes gene transcription even without an endogenous agonist. Therefore, the most effective therapeutic strategy is the development of inverse agonists. These molecules bind to the RORγt ligand-binding domain (LBD) and stabilize a conformation that actively represses gene transcription, effectively shutting down the inflammatory cascade at its source.[2][5]

This guide focuses on a particularly successful class of RORγt inverse agonists built upon the Phenyl(pyrrolidin-3-yl)sulfone scaffold. Through structure-based design, this chemical series has yielded potent, selective, and orally active compounds that serve as powerful tools for both preclinical research and potential clinical development.[1][6] We will detail the mechanism of action, key structure-activity relationships (SAR), and provide comprehensive protocols for the characterization of these molecules from initial biochemical screening to functional cellular assays.

Part I: Mechanism of Action - From Binding to Transcriptional Repression

RORγt controls gene expression by binding to ROR Response Elements (ROREs) in the promoter regions of its target genes, such as IL17A.[7] In its basally active state, the RORγt LBD adopts a conformation that facilitates the recruitment of co-activator proteins, which are essential for initiating transcription.

An inverse agonist, such as a Phenyl(pyrrolidin-3-yl)sulfone derivative, binds within the canonical ligand-binding pocket. This binding event induces a conformational change that destabilizes the co-activator binding surface, particularly by displacing Helix 12 (H12), a critical structural element for co-activator recruitment.[5][8] This prevents the assembly of the transcriptional machinery and actively represses the expression of IL-17 and other pro-inflammatory genes.

RORgt_Pathway cluster_Th17 Th17 Cell cluster_Extracellular Extracellular Space cluster_Inhibitor Therapeutic Intervention RORgt RORγt IL17_Gene IL17A Gene (at RORE) RORgt->IL17_Gene Binds to Coactivator Co-activator Proteins Coactivator->RORgt Recruited by IL17_mRNA IL-17A mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17A Cytokine (Secreted) IL17_mRNA->IL17_Protein Translation Autoimmunity Autoimmune Inflammation IL17_Protein->Autoimmunity Drives Inverse_Agonist Phenyl(pyrrolidin-3-yl)sulfone (Inverse Agonist) Inverse_Agonist->RORgt Binds & Represses

Figure 1. RORγt Signaling and Mechanism of Inverse Agonism.

Part II: The Phenyl(pyrrolidin-3-yl)sulfone Scaffold: A Case Study in Structure-Based Design

The discovery of this scaffold was guided by rational, structure-based drug design.[1] X-ray crystallography of early leads bound to the RORγt LBD revealed critical insights that enabled rapid optimization of potency and selectivity.

Key Structural Features and SAR Insights:

  • U-Shaped Conformation: The benzyl phenyl sulfone backbone adopts a "U-shaped" conformation within the binding pocket, a crucial feature for potent activity.[1]

  • Pyrrolidine Ring: This central moiety makes key hydrophobic contacts with residues such as Leu324 and Met365.[1] Crucially, the pyrrolidine nitrogen serves as a versatile attachment point for various substituents, allowing for fine-tuning of properties.

  • Acyl Substituents: Acyl groups attached to the pyrrolidine nitrogen can extend into a polar pocket, forming a critical hydrogen bond with the side chain of Arg367.[1] This interaction significantly enhances potency.

  • Selectivity Elements: The addition of specific groups, such as a perfluoroisopropyl moiety on the 3-phenyl ring, was identified as a critical structural element to achieve high selectivity against other nuclear receptors like PXR and LXR, which is a common challenge in RORγt drug discovery.[1][6]

These design principles led to the discovery of highly optimized compounds, such as compound 26 from the work published by researchers at Bristol-Myers Squibb, which demonstrates excellent potency, selectivity, and in vivo efficacy.[1][6]

Table 1: Profile of a Representative Phenyl(pyrrolidin-3-yl)sulfone RORγt Inverse Agonist (Compound 26)

ParameterValueSource
Compound Name (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid[1][6]
RORγt Inverse Agonist EC50 119 nM (Gal4 Reporter Assay)[1]
PXR Agonist Activity > 30,000 nM[1]
LXRα Agonist Activity > 30,000 nM[1]
Human Protein Binding 96.3% (3.7% free)[1]
Mouse Liver Microsome Stability Good (% remaining not specified)[1]
In Vivo Efficacy Dose-dependent inhibition of IL-17 in mouse models[1][6]

Part III: A Validated Workflow for Inverse Agonist Characterization

The evaluation of a novel RORγt inverse agonist requires a multi-step approach, moving from direct target engagement to physiologically relevant cellular function. The following protocols provide a robust framework for this characterization cascade.

Workflow cluster_info Assay Purpose P1 Protocol 1: Biochemical TR-FRET Assay P2 Protocol 2: Cell-Based Reporter Assay P1->P2 Confirms Cellular Activity I1 Direct Target Binding (Kd/IC50) P3 Protocol 3: Primary Th17 IL-17A Assay P2->P3 Confirms Physiological Function I2 Functional Inverse Agonism (EC50) P4 In Vivo Model (e.g., Acanthosis) P3->P4 Warrants Efficacy Testing I3 Inhibition of Cytokine Release (IC50) I4 Preclinical Proof-of-Concept

Figure 2. Experimental Workflow for RORγt Inverse Agonist Characterization.
Protocol 1: RORγt Ligand Binding Domain (LBD) Time-Resolved FRET (TR-FRET) Assay

Principle: This biochemical assay quantifies the ability of a test compound to directly bind to the RORγt LBD. It measures the disruption of a FRET signal between a donor (e.g., Europium-labeled anti-His antibody bound to a His-tagged LBD) and an acceptor (e.g., a fluorescently-labeled probe molecule that binds the LBD). This is a competitive binding format.

Causality: A positive result (decreased FRET signal) directly indicates that the test compound is physically occupying the binding site on the isolated RORγt protein, providing a direct measure of target engagement and allowing for the determination of binding affinity (IC50 or Kd).

Materials:

  • His-tagged recombinant human RORγt-LBD

  • Europium (Eu)-W1024 labeled anti-6xHis Antibody (Donor)

  • Biotinylated coactivator peptide (e.g., from SRC-1) and Streptavidin-APC (Acceptor), OR a fluorescently labeled tracer ligand

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT

  • Test compounds (e.g., Phenyl(pyrrolidin-3-yl)sulfone derivatives) serially diluted in DMSO

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells for high signal control (0% inhibition) and a known potent inverse agonist for low signal control (100% inhibition).

  • LBD-Antibody Premix: In assay buffer, prepare a solution containing the His-RORγt-LBD and the Eu-labeled anti-His antibody. Incubate at room temperature for 30 minutes to allow for stable complex formation.

  • Dispense LBD Mix: Add 10 µL of the LBD-antibody premix to each well of the assay plate.

  • Acceptor Premix: In a separate tube, prepare a solution of the biotinylated peptide and Streptavidin-APC. Incubate for 30 minutes. (Note: If using a tracer ligand, this step is replaced by adding the tracer).

  • Dispense Acceptor Mix: Add 10 µL of the acceptor premix to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: RORγt Cell-Based Reporter Gene Assay

Principle: This assay measures the functional consequence of compound binding in a cellular context. Jurkat cells, a human T-lymphocyte cell line, are transfected with a reporter construct where the expression of a quantifiable enzyme (e.g., Luciferase) is driven by ROREs.[3][7] An inverse agonist will suppress the basal RORγt activity, leading to a decrease in luciferase signal.

Causality: This assay validates that the compound is cell-permeable and can engage the RORγt target within the nucleus to modulate gene transcription. It provides a functional EC50 value, which is often considered more physiologically relevant than a biochemical IC50.

Materials:

  • Jurkat cells stably transfected with a Gal4-RORγt-LBD expression vector and a Gal4-luciferase reporter vector.[3]

  • Cell Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Test compounds serially diluted in DMSO.

  • 384-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the transfected Jurkat cells into the 384-well plates at a density of ~20,000-40,000 cells per well in 40 µL of culture medium.

  • Compound Addition: Add 100 nL of the serially diluted test compounds to the wells. The final DMSO concentration should be ≤ 0.2%.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Assay Development: Equilibrate the plates and the luciferase reagent to room temperature.

  • Lysis and Signal Generation: Add 20 µL of the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis and signal development.

  • Luminescence Reading: Measure the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to DMSO controls (0% inhibition) and a positive control inhibitor (100% inhibition). Plot the normalized percent activity against the log of compound concentration and fit the curve to determine the EC50 value.

Protocol 3: Primary Human Th17 Cell IL-17A Inhibition Assay

Principle: This is the gold-standard in vitro assay, measuring the inhibition of the primary biological product of RORγt activity, IL-17A, in the most relevant cell type. Primary human CD4+ T cells are differentiated into Th17 cells and then treated with the test compound. The amount of secreted IL-17A is then quantified.

Causality: This protocol directly tests the hypothesis that the compound can suppress the key inflammatory function of Th17 cells. Success in this assay is a strong predictor of potential in vivo anti-inflammatory activity.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

  • CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).

  • Th17-polarizing cytokines and antibodies: Anti-CD3/Anti-CD28 beads, IL-1β, IL-6, IL-23, Anti-IFNγ, Anti-IL-4.

  • Cell Culture Medium: RPMI-1640 with 10% FBS.

  • Test compounds serially diluted in DMSO.

  • 96-well U-bottom cell culture plates.

  • Human IL-17A ELISA Kit or HTRF Kit.

Procedure:

  • Isolate Naïve CD4+ T cells: Isolate PBMCs from whole blood. Using the negative selection kit, purify naïve CD4+ T cells according to the manufacturer's protocol.

  • Cell Activation and Polarization: Plate the purified CD4+ T cells in a 96-well plate at 1x10^5 cells/well.

  • Add Th17 Cocktail: Add the anti-CD3/CD28 beads (for T-cell activation) and the Th17-polarizing cytokine cocktail to the cells.

  • Add Test Compound: Immediately add the serially diluted test compounds to the wells.

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator. This period allows for differentiation into IL-17-producing Th17 cells.

  • Harvest Supernatant: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • Quantify IL-17A: Measure the concentration of IL-17A in the supernatant using an ELISA or HTRF assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-17A production relative to the DMSO-treated control. Plot the percent inhibition against the log of compound concentration to determine the IC50 value.

Conclusion

The Phenyl(pyrrolidin-3-yl)sulfone scaffold represents a significant advancement in the pursuit of small molecule therapeutics for autoimmune diseases. Its development underscores the power of structure-based design in achieving both high potency and crucial selectivity. The experimental protocols detailed herein provide a comprehensive and validated workflow for researchers seeking to identify and characterize novel RORγt inverse agonists. By progressing compounds through this cascade of biochemical, cell-based, and primary functional assays, researchers can build a robust data package to confidently advance the most promising molecules toward in vivo studies and, ultimately, potential clinical applications.

References

  • Dhar, T.G.M., Jiang, B., Stachura, S., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(3), 367-373. [Link]

  • Gobbi, A., et al. (2016). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 8(1), 16-21. [Link]

  • Jetten, A.M. & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 59, 337-357. [Link]

  • Wang, Y., & Jetten, A.M. (2017). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology, 1525, 153-164. [Link]

  • Xing, G., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3853. [Link]

  • Ge, C.X., & Liu, J.Y. (2023). Progress in discovery of RORγt inverse agonists for the treatment of autoimmune diseases. Chinese Journal of Natural Medicines, 21(12), 901-913. [Link]

  • Abeomics Inc. (n.d.). ROR-gamma(t) Reporter Assay. Abeomics. Retrieved January 17, 2026, from [Link]

  • Karkkainen, S., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6757-6766. [Link]

  • Dhar, T.G.M., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2265-2269. [Link]

  • Liu, S., et al. (2021). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Nucleic Acids Research, 49(22), 12846-12861. [Link]

  • Jiang, B., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(3), 367-373. [Link]

  • Andersson, M., et al. (2020). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS ONE, 15(1), e0227535. [Link]

  • Mosure, K., et al. (2019). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 10(4), 592-597. [Link]

  • Andersson, M., et al. (2020). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS ONE, 15(1), e0227535. [Link]

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  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6549. [Link]

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Sources

Application Note & Protocols: Strategic Derivatization of the Phenyl(pyrrolidin-3-yl)methanone Scaffold for Enhanced Dopamine Transporter Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenyl(pyrrolidin-3-yl)methanone core represents a privileged scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) proteins. Its structural similarity to potent synthetic cathinones, which are known inhibitors of the dopamine transporter (DAT), makes it a compelling starting point for the development of novel CNS tool compounds and potential therapeutic leads. This guide details strategic derivatization approaches to systematically explore the structure-activity relationship (SAR) of this scaffold, with the goal of improving potency and selectivity for DAT over the serotonin transporter (SERT). We provide field-proven synthetic protocols for key modifications, a framework for analytical characterization, and methodologies for robust biological evaluation.

Introduction: Rationale and Strategic Overview

The dopamine transporter is a critical regulator of dopaminergic signaling and a primary target for drugs of abuse as well as therapeutics for conditions like ADHD and depression. The abuse liability of many psychostimulants is strongly correlated with their high potency at DAT.[1] Specifically, the α-pyrrolidinophenone class of synthetic cathinones demonstrates that the pyrrolidine ring is a key pharmacophoric element for high DAT affinity.[2]

The this compound scaffold (Figure 1) serves as a simplified, yet potent, analogue. Our objective is to leverage this core to develop derivatives with tailored pharmacological profiles. By systematically modifying three key regions of the molecule, we can probe the chemical space to enhance DAT potency while concurrently improving selectivity against SERT, a common strategy to mitigate certain side effects.

Figure 1: Core Scaffold and Derivatization Strategy

Caption: Strategic plan for derivatizing the core scaffold.

Structure-Activity Relationship (SAR) Insights from Analogues

Analysis of closely related α-pyrrolidinophenones provides a predictive SAR framework for our derivatization strategy. The primary goal is to maximize DAT inhibition (minimize IC50) while minimizing SERT inhibition (maximize IC50), thereby increasing the DAT/SERT selectivity ratio.

Table 1: Comparative SAR Data of α-Pyrrolidinophenone Analogues at Human Monoamine Transporters Data adapted from Kolanos et al. (2015).[2][3]

Compound IDα-Alkyl ChainPhenyl SubstitutionDAT IC50 (µM)SERT IC50 (µM)DAT/SERT Selectivity
α-PVPPropyl (C3)Unsubstituted0.022>10>450
α-PHP Butyl (C4) Unsubstituted 0.016 >10 >625
4-Me-α-PVPPropyl (C3)4-Methyl0.020>10>500
4-MeO-α-PVPPropyl (C3)4-Methoxy0.0418.3~202
4-Cl-α-PVPPropyl (C3)4-Chloro0.028>10>357
4-F-α-PVPPropyl (C3)4-Fluoro0.025>10>400
4-CF3-α-PHPButyl (C4)4-Trifluoromethyl7.5025.8~0.77

Key SAR Insights:

  • Potency at DAT: Unsubstituted α-pyrrolidinophenones like α-PHP exhibit exceptionally high potency (16 nM).[2][3]

  • Phenyl Ring Substitution: Small, electron-neutral, or weakly electron-donating/withdrawing groups (e.g., Me, Cl, F) at the 4-position are well-tolerated and maintain high DAT potency and selectivity.[4]

  • Loss of Potency: A bulky, strongly electron-withdrawing group like 4-CF3 dramatically reduces DAT potency and abolishes DAT/SERT selectivity.[4] This highlights the sensitivity of the aromatic binding pocket.

  • SERT Activity: The 4-methoxy substitution introduces significant SERT activity, drastically reducing the selectivity ratio. This suggests that substituents capable of hydrogen bonding may promote SERT interaction.[2]

These insights form the basis for our proposed derivatization protocols.

Synthetic Derivatization Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound (1)

The synthesis of the core scaffold can be achieved from commercially available precursors. A common route involves the protection of the pyrrolidine nitrogen, introduction of the benzoyl group, and subsequent deprotection.

Caption: Workflow for the synthesis of the core scaffold (1).

Experimental Protocol:

  • Step 1: Grignard Addition to N-Boc-3-pyrrolidinone:

    • To a solution of N-Boc-3-pyrrolidinone (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add phenylmagnesium bromide (1.1 equiv, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-3-phenyl-3-hydroxypyrrolidine, which can be used in the next step without further purification.

  • Step 2: Oxidation to Ketone:

    • Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.5 equiv) portion-wise at room temperature.

    • Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated solution of Na₂S₂O₃. Extract with DCM (3x), wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-Boc-phenyl(pyrrolidin-3-yl)methanone.

  • Step 3: Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate (1.0 equiv) in DCM.

    • Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, This compound (1) .

Strategy 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly selective method for N-alkylation, avoiding the over-alkylation common with alkyl halides.[5][6]

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve the core scaffold 1 (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions at room temperature.[7]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude tertiary amine product by flash column chromatography.

Strategy 2: Phenyl Ring Derivatization via Suzuki-Miyaura Coupling

To install substituents on the phenyl ring, a Suzuki-Miyaura cross-coupling reaction is ideal. This requires a halogenated precursor, such as (4-bromophenyl)(pyrrolidin-3-yl)methanone, which can be synthesized using the protocol in section 3.1 with 4-bromophenylmagnesium bromide.

Suzuki_Workflow A N-Boc-(4-bromophenyl) (pyrrolidin-3-yl)methanone C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B Aryl Boronic Acid (R-B(OH)2) B->C D N-Boc-(4-R-phenyl) (pyrrolidin-3-yl)methanone C->D Coupling E Deprotection (TFA) D->E F Final Product E->F

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • Reaction Setup: To a flask, add N-Boc-(4-bromophenyl)(pyrrolidin-3-yl)methanone (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent and Degassing: Add a solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir under argon. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the coupled product by column chromatography.

  • Deprotection: Deprotect the purified intermediate as described in section 3.1 to yield the final substituted derivative.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds before biological testing. A combination of techniques should be employed.

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity analysis and confirmation of the molecular weight of the target compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural elucidation.[9] Both ¹H and ¹³C NMR spectra should be acquired. 2D NMR experiments (COSY, HSQC) may be necessary for unambiguous assignment of complex structures.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final products.

Biological Evaluation: Dopamine Transporter Uptake Assay

The potency of the synthesized derivatives as DAT inhibitors is determined using a radioligand uptake inhibition assay in rat brain synaptosomes. This functional assay measures the ability of a compound to block the uptake of [³H]dopamine.

BioAssay_Workflow A Prepare Rat Striatal Synaptosomes B Pre-incubate Synaptosomes with Test Compound (Various Concentrations) A->B C Initiate Uptake with [3H]Dopamine B->C D Incubate at 37°C C->D E Terminate Uptake (Rapid Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Experimental workflow for the [3H]Dopamine uptake assay.

Experimental Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue via differential centrifugation.

  • Assay Setup: In a 96-well plate, pre-incubate synaptosomes with increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) for 15 minutes at 37 °C in assay buffer.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 5 nM).[1]

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37 °C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Total Uptake: Measured in the absence of any inhibitor.

    • Non-specific Uptake: Measured in the presence of a saturating concentration of a known potent DAT inhibitor (e.g., cocaine or GBR-12909).

    • Specific Uptake: Calculated as Total Uptake - Non-specific Uptake.

    • IC50 Determination: Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Conclusion

The this compound scaffold provides a versatile and potent platform for the design of novel dopamine transporter inhibitors. The strategic derivatization at the pyrrolidine nitrogen and the phenyl ring, guided by existing SAR data, allows for a systematic exploration of the chemical space to optimize potency and selectivity. The robust synthetic and analytical protocols detailed herein provide a comprehensive roadmap for researchers to synthesize, characterize, and evaluate new chemical entities targeting the dopamine transporter, facilitating the discovery of next-generation CNS tool compounds.

References

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Experimental Workflow for the Biological Evaluation of Phenyl(pyrrolidin-3-yl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl(pyrrolidin-yl)methanone scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active agents, particularly those targeting the central nervous system (CNS). Its structural resemblance to synthetic cathinones and other psychoactive compounds suggests a potential interaction with monoamine transporters.[1][2] However, the vast chemical space accessible through its derivatization necessitates a systematic and robust biological evaluation workflow to elucidate the specific pharmacological profile of any given analog. This guide provides a comprehensive, tiered experimental workflow designed for the initial biological characterization of Phenyl(pyrrolidin-3-yl)methanone, from primary target screening to preliminary safety and ADME profiling. The protocols herein are designed to be self-validating, providing researchers with a clear path to determine a compound's therapeutic potential and guide further development decisions.

Introduction: A Scaffold of Neurological Interest

The core structure of this compound is closely related to a class of compounds known as pyrovalerone analogues, which are recognized for their activity as dopamine (DAT) and norepinephrine (NET) reuptake inhibitors.[2] The modulation of these monoamine transporters is a cornerstone of treatment for numerous neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[3][4][5] Given this precedent, a primary hypothesis for the biological activity of a novel this compound analog is the inhibition of these key CNS targets.

This document outlines a logical, phased approach to move from an uncharacterized compound to a preliminary data package sufficient for making informed " go/no-go " decisions in a drug discovery program.[6][7] The workflow is divided into three tiers:

  • Tier 1: Primary Screening & Target Hypothesis Testing. Broad-based assays to identify primary biological activity and assess general cytotoxicity.

  • Tier 2: Secondary Assays for Potency, Selectivity & Mechanism. In-depth characterization of the "hits" identified in Tier 1.

  • Tier 3: Early ADME & Safety Profiling. Initial evaluation of drug-like properties to identify potential liabilities early in the discovery process.[8][9][10]

The following diagram provides a high-level overview of this strategic workflow.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Tier 1 Screening cluster_2 Phase 3: Tier 2 Confirmation & MOA cluster_3 Phase 4: Tier 3 Early De-risking Compound This compound (Test Article) PhysChem Physicochemical Characterization (Solubility, LogD) Compound->PhysChem Transporter Primary Screen 1: Monoamine Transporter Panel (DAT, NET, SERT) PhysChem->Transporter GPCR Primary Screen 2: Broad GPCR Panel PhysChem->GPCR Cyto Primary Screen 3: General Cytotoxicity Assay PhysChem->Cyto Potency Potency Determination (IC50 / EC50) Transporter->Potency GPCR->Potency Selectivity Selectivity Profiling (Expanded Target Panel) Potency->Selectivity Kinetics Mechanism of Action (e.g., Enzyme Kinetics) Selectivity->Kinetics ADME In Vitro ADME (Metabolic Stability, CYP Inhibition) Kinetics->ADME Safety In Vitro Safety (hERG, Off-Target Panels) Kinetics->Safety Decision Decision Point: Advance / Optimize / Terminate ADME->Decision Safety->Decision

Caption: High-level overview of the tiered biological evaluation workflow.

Foundational Steps: Compound Management and Physicochemical Profiling

Reliable and reproducible biological data begins with proper compound handling and an understanding of its fundamental physical properties.

Protocol 2.1: Compound Handling and Solubilization
  • Receipt and Storage: Upon receipt, store the compound (e.g., this compound hydrochloride[11]) under conditions recommended by the supplier, typically desiccated at -20°C to prevent degradation.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Use sonication if necessary to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Working Solutions: For assays, perform serial dilutions from the stock solution into the appropriate assay buffer. Causality: The final DMSO concentration in the assay should be kept constant across all wells (including controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

Data Summary 2.2: Physicochemical Properties

Early assessment of physicochemical properties is essential for interpreting biological data and predicting pharmacokinetic behavior.[10] These assays should be performed prior to extensive biological screening.

ParameterMethodPurposeAcceptance Criteria (Typical)
Aqueous Solubility Kinetic or Thermodynamic AssayDetermines how well the compound dissolves in aqueous buffer, impacting bioavailability and assay performance.> 50 µM
LogD at pH 7.4 Shake-flask or ChromatographicMeasures lipophilicity at physiological pH, influencing membrane permeability and off-target binding.1 < LogD < 4
Chemical Stability Incubation in PBS/Assay BufferAssesses degradation over the time course of an experiment, ensuring the tested substance is the parent compound.> 90% remaining after 24h

Tier 1: Primary Screening for Target Identification

The initial screening phase is designed to test the primary hypothesis (monoamine transporter inhibition) while remaining open to discovering novel activities.

Protocol 3.1: Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters.[5] Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used for neurodegenerative diseases like Parkinson's.[3][4]

  • Principle: This protocol uses a continuous spectrophotometric or fluorometric method to measure the activity of recombinant human MAO-A and MAO-B. The oxidation of a substrate (e.g., kynuramine) by MAO produces hydrogen peroxide, which is then used by horseradish peroxidase (HRP) to generate a colored or fluorescent product.[3][12]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (substrate).[4]

    • HRP, Colorimetric/Fluorometric Probe (e.g., Amplex Red).

    • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[4][5]

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • 96- or 384-well microplates.

  • Methodology:

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of test compound dilutions or controls (final concentration typically 10 µM for single-point screening).

    • Add 25 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of a substrate/probe mix (e.g., kynuramine and Amplex Red).

    • Measure the change in absorbance or fluorescence over 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control. A "hit" is typically defined as >50% inhibition at the screening concentration.

Protocol 3.2: GPCR Functional Screening (Calcium Flux Assay)

G protein-coupled receptors (GPCRs) are a major class of drug targets.[13][14] A broad screen can uncover unexpected on- or off-target activities.[15]

  • Principle: This assay measures changes in intracellular calcium ([Ca2+]) following receptor activation, a common downstream signal for Gq-coupled GPCRs. Cells stably expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye. Ligand binding triggers Ca2+ release from intracellular stores, causing a detectable increase in fluorescence.[15]

  • Methodology:

    • Plate cells expressing the target GPCR (e.g., HEK293 cells) in a 96- or 384-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Wash cells to remove excess dye.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Add the test compound and measure fluorescence for 1-2 minutes to establish a baseline and test for agonist activity.

    • Add a known agonist at a sub-maximal concentration (EC20 or EC50) and continue reading fluorescence to test for antagonist or modulator activity.

  • Data Analysis: Agonist activity is measured by the increase in fluorescence after compound addition. Antagonist activity is measured by the reduction in the signal produced by the known agonist.

Protocol 3.3: General Cytotoxicity (MTT/MTS Assay)
  • Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Methodology:

    • Seed a relevant cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate.

    • After 24 hours, treat cells with a range of concentrations of the test compound for 24-48 hours.

    • Add the MTT/MTS reagent and incubate for 1-4 hours.

    • Measure the absorbance of the formazan product.

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC50). Causality: This value is crucial for ensuring that effects observed in other cell-based assays are not simply due to cell death and helps establish a therapeutic window.

Tier 2: Secondary Assays for Hit Validation

If a compound shows promising activity in Tier 1, the next step is to confirm this activity, determine its potency and selectivity, and begin to understand its mechanism of action (MOA).

G cluster_0 Tier 1 Hit cluster_1 Tier 2 Activities Hit Hit Identified (e.g., >50% Inhibition in MAO-B Screen) IC50 Potency: IC50 Determination (10-point dose response) Hit->IC50 Selectivity Selectivity: Test against related targets (e.g., MAO-A, other oxidases) IC50->Selectivity Kinetics Mechanism: Enzyme Kinetics (Lineweaver-Burk Plot) Selectivity->Kinetics Reversibility Mechanism: Reversibility Test (Dialysis or Jump Dilution) Kinetics->Reversibility Validated_Hit Validated Lead Candidate: Potent, Selective, Known MOA Reversibility->Validated_Hit

Caption: Workflow for Tier 2 hit validation and mechanism of action studies.

Protocol 4.1: Potency Determination (IC50/EC50)
  • Principle: This expands on the single-point primary screen by using a range of compound concentrations to generate a dose-response curve.

  • Methodology:

    • Follow the same procedure as the primary assay (e.g., Protocol 3.1 for MAO inhibition).

    • Instead of a single concentration, prepare a serial dilution of the test compound, typically covering a 3-4 log range (e.g., 1 nM to 10 µM) in half-log steps.

    • Run the assay in triplicate for each concentration.

  • Data Analysis: Plot percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.

Protocol 4.2: Selectivity Profiling
  • Principle: To be a viable drug candidate, a compound should ideally be selective for its intended target to minimize off-target side effects.[16]

  • Methodology: If the primary hit was on MAO-B, for example, the compound should be tested in IC50 mode against:

    • The corresponding isoform (MAO-A).

    • Other relevant CNS targets (DAT, NET, SERT).

    • A broader panel of receptors and enzymes to identify potential liabilities.[17]

  • Data Analysis: Selectivity is often expressed as a ratio of IC50 values (e.g., IC50 for MAO-A / IC50 for MAO-B). A selectivity ratio of >100-fold is generally considered desirable.

Tier 3: Early ADME and Safety Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety studies are pivotal for identifying liabilities that could lead to failure in later, more expensive preclinical and clinical stages.[8][18][19]

Data Summary 5.1: Key In Vitro ADME/Safety Assays
AssayPrinciplePurposeCommon Liability Flag
hERG Inhibition Patch-clamp or binding assay measuring interaction with the hERG potassium channel.Critical cardiac safety screen; hERG block can lead to fatal arrhythmia.IC50 < 10 µM
CYP450 Inhibition Incubating the compound with human liver microsomes and specific CYP substrates (e.g., for 3A4, 2D6).[9]Assesses potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes.IC50 < 1 µM
Metabolic Stability Incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.Predicts metabolic clearance rate in vivo. A very short half-life may preclude oral dosing.t½ < 15 minutes
Plasma Protein Binding Equilibrium dialysis or ultrafiltration to separate bound and unbound compound in plasma.Determines the fraction of free drug available to interact with the target. High binding can limit efficacy.> 99.5% bound

Data Interpretation and Decision Logic

The collective data from these tiers provides a pharmacological fingerprint of the compound. A decision to advance the compound should be based on a holistic view of its potency, selectivity, and potential liabilities.

G Start Start: Tier 1-3 Data Collected Potency Is On-Target Potency Acceptable? (e.g., IC50 < 100 nM) Start->Potency Selectivity Is Selectivity Sufficient? (>100-fold vs. key off-targets) Potency->Selectivity Yes Terminate Terminate Compound Potency->Terminate No Safety Any Major Safety Flags? (hERG, CYP Inhibition, Cytotoxicity) Selectivity->Safety Yes Optimize Optimize via Medicinal Chemistry Selectivity->Optimize No ADME Is ADME Profile Favorable? (Metabolic Stability, Solubility) Safety->ADME No Safety->Optimize Yes Advance Advance to In Vivo Models ADME->Advance Yes ADME->Optimize No

Caption: Decision-making tree for candidate progression based on integrated data.

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial biological evaluation of this compound. By systematically progressing through tiered assays that assess primary activity, potency, selectivity, and early safety/ADME properties, researchers can efficiently allocate resources and make data-driven decisions. This workflow is designed to de-risk drug discovery projects by identifying both the therapeutic potential and the potential liabilities of novel chemical matter at an early stage, ultimately increasing the probability of successfully advancing promising candidates toward preclinical development.[20][21][22]

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  • Knight, J. C., et al. (2019). Advances in preclinical evaluation of experimental antibody-drug conjugates. PubMed Central. [Link]

  • PubChem. Phenyl-(3-pyrrolidin-1-ylphenyl)methanone. [Link]

  • PubChem. Phenyl-(3-propan-2-ylpyrrolidin-3-yl)methanone. [Link]

  • Evotec (formerly Cyprotex). Monoamine Oxidase (MAO) Inhibition Assay PDF. [Link]

  • Lu, Z., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. PubMed. [Link]

  • Majchrzak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl(pyrrolidin-3-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and improve the yield and purity of your target compound. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction to Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several challenges related to regioselectivity, protection/deprotection strategies, and purification. The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and can interfere with many C-C bond-forming reactions. Therefore, a robust synthesis almost invariably requires an N-protection strategy. The tert-butyloxycarbonyl (Boc) group is the most common and versatile choice due to its stability and ease of removal under acidic conditions.

This guide will focus on the three most logical and field-proven synthetic routes starting from N-Boc protected pyrrolidine precursors. Each route offers distinct advantages and is accompanied by its own set of potential challenges.

Core Synthetic Blueprint

cluster_routes Synthetic Routes to N-Boc-3-benzoylpyrrolidine Route_A Route A: Friedel-Crafts Acylation Protected_Intermediate N-Boc-3-benzoylpyrrolidine Route_A->Protected_Intermediate Route_B Route B: Grignard Reaction Route_B->Protected_Intermediate Route_C Route C: Oxidation Route_C->Protected_Intermediate Final_Product This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Protected_Intermediate->Deprotection Deprotection->Final_Product Start_B N-Boc-pyrrolidine- 3-carboxylic acid Step1_B Weinreb Amide Formation (HATU, DIPEA, N,O-dimethylhydroxylamine HCl) Start_B->Step1_B Step 1 Intermediate_B N-Boc-pyrrolidine-3- Weinreb Amide Step1_B->Intermediate_B Step2_B Grignard Reaction (Phenylmagnesium bromide, THF) Intermediate_B->Step2_B Step 2 Product_B N-Boc-3-benzoylpyrrolidine Step2_B->Product_B

Caption: Workflow for the Grignard reaction route.

Step 1: Synthesis of (tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate) (Weinreb Amide)

  • Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • To this mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extracting the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure Weinreb amide. [1] Step 2: Grignard Reaction to form N-Boc-3-benzoylpyrrolidine

  • Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Phenylmagnesium bromide (1.2-1.5 eq) in THF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Route C: Oxidation of Phenyl(pyrrolidin-3-yl)methanol

This route involves the initial synthesis of the corresponding secondary alcohol, followed by oxidation to the ketone. This is also a very robust and high-yielding approach. The alcohol precursor is typically synthesized via the addition of Phenylmagnesium bromide to N-Boc-pyrrolidine-3-carboxaldehyde.

Troubleshooting and FAQs

Q1: My oxidation of N-Boc-phenyl(pyrrolidin-3-yl)methanol is incomplete. What could be the problem?

A1: Incomplete oxidation is a common issue and can usually be traced to the oxidizing agent or reaction conditions. [2]* Choice of Oxidant: Dess-Martin periodinane (DMP) and Swern oxidation conditions are excellent choices for this transformation due to their mildness and high efficiency.

  • Reagent Quality: DMP is sensitive to moisture and can degrade upon storage. Ensure you are using high-quality, fresh DMP. For Swern oxidations, all reagents (oxalyl chloride, DMSO, triethylamine) must be anhydrous and of high purity.

  • Temperature Control (Swern): The Swern oxidation is highly temperature-sensitive. The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of reagents to prevent the decomposition of the active oxidizing species. [2]* Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to ensure the reaction goes to completion.

Q2: I am observing significant side products after my DMP oxidation. What are they and how can I avoid them?

A2: The primary byproduct from a DMP oxidation is the iodinane byproduct, which can sometimes be difficult to remove.

  • Troubleshooting Steps:

    • Proper Quenching: Ensure the reaction is thoroughly quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodinane byproducts to more water-soluble species that can be easily removed during the aqueous workup.

    • Bicarbonate Wash: A wash with saturated sodium bicarbonate solution is also essential to neutralize the acetic acid generated from the DMP reagent.

    • Efficient Stirring: During the reaction, ensure efficient stirring to prevent localized heating and promote complete conversion.

Oxidizing AgentKey ParametersCommon IssuesSolution
Dess-Martin Periodinane (DMP) Anhydrous DCM, 0 °C to RTIncomplete reaction; difficult to remove byproducts.Use fresh DMP (1.1-1.5 eq); Quench with Na₂S₂O₃.
Swern Oxidation Anhydrous DCM, -78 °CReaction failure due to temperature fluctuation.Strictly maintain temperature at -78 °C during additions.

Final Step: N-Boc Deprotection

All three routes converge on the N-Boc protected intermediate. The final step is the removal of the Boc group to yield the desired this compound, typically as a salt.

Troubleshooting and FAQs

Q1: What is the most reliable method for Boc deprotection in this case?

A1: The most common and effective method is treatment with a strong acid. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the gold standard. [3]Alternatively, HCl in an organic solvent like dioxane or methanol can be used.

Q2: My deprotection reaction is complete, but I'm having trouble isolating the final product after workup. What should I do?

A2: The deprotected product is a free amine, which can be volatile or difficult to handle. It is often more stable and easier to isolate as a salt (e.g., hydrochloride or trifluoroacetate).

  • Workup Strategy:

    • After the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • The resulting residue is the salt of your product (e.g., the TFA salt if you used TFA).

    • If you need the free amine, you can dissolve the residue in an organic solvent and carefully wash with a mild aqueous base (e.g., saturated NaHCO₃) to neutralize the acid. Caution: The free amine may be less stable.

    • If you desire the hydrochloride salt, using 4M HCl in dioxane for the deprotection is a direct route. The HCl salt often precipitates from the reaction mixture and can be collected by filtration. [4]

Experimental Protocol: Boc Deprotection with TFA
  • Dissolve N-Boc-3-benzoylpyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Be aware that the reaction generates CO₂, so ensure the system is not sealed. [3]4. Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. This will yield the crude product as its TFA salt.

  • For purification, the crude salt can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration.

References

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Kamal, A., et al. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Gaeta, C., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. The Journal of Organic Chemistry. [Link]

  • Fujisawa, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules. [Link]

Sources

Technical Support Center: Phenyl(pyrrolidin-3-yl)methanone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for Phenyl(pyrrolidin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile synthetic intermediate. The inherent properties of this molecule—a secondary amine with a chiral center and a ketone moiety—present unique purification hurdles. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve your desired purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My crude product is a persistent oil and fails to crystallize. How can I induce solidification?

A1: The oily nature of this compound in its free-base form is a frequently encountered issue, often due to residual solvents or minor impurities inhibiting lattice formation.

  • Causality: The secondary amine in the pyrrolidine ring can form hydrogen bonds with various solvents, and its relatively low molecular weight and conformational flexibility can favor an amorphous, oily state over a crystalline solid. Obtaining an oil after solvent evaporation can also be due to the compound's high solubility in the chosen solvent.[1]

  • Solutions:

    • Salt Formation (Recommended): The most robust solution is to convert the free base to its hydrochloride (HCl) salt. The introduction of an ionic center dramatically increases the melting point and lattice energy, typically resulting in a stable, crystalline powder that is amenable to recrystallization.[2][3] This is the industry-standard approach for handling and purifying similar amine-containing compounds.

    • Solvent System Optimization: If you must crystallize the free base, experiment with various solvent systems. Techniques like vapor diffusion, where a volatile anti-solvent slowly diffuses into a concentrated solution of your compound, can be highly effective for small quantities.[1] Common systems include diethyl ether/hexane or ethyl acetate/heptane.

    • High Vacuum Drying: Ensure all volatile organic solvents are completely removed. Drying the crude oil under high vacuum at a slightly elevated temperature (e.g., 30-40°C), if the compound is stable, can sometimes remove impurities and promote solidification.

Q2: My post-chromatography product shows low purity by NMR and/or LC-MS. What are the likely impurities and how can they be removed?

A2: Contaminants in this compound preparations typically fall into three categories: starting materials, reaction byproducts (isomers), and artifacts from protecting groups.

  • Probable Impurities:

    • Isomeric Byproducts: If the synthesis involves Friedel-Crafts acylation of a pyrrole precursor, the formation of the isomeric Phenyl(1H-pyrrol-2-yl)methanone is a common byproduct.[4] The ratio is highly dependent on the N-protecting group and reaction conditions.

    • Unreacted Precursors: Incomplete reaction can leave starting materials such as protected pyrrolidine derivatives or benzoyl chloride.

    • Deprotection Artifacts: If a protecting group (e.g., Boc, Cbz) was used for the pyrrolidine nitrogen, incomplete removal will result in the N-protected version of the final product.

  • Purification Strategy:

    • Optimized Flash Chromatography: Standard silica gel chromatography is often sufficient. However, the basicity of the secondary amine can cause significant peak tailing, leading to poor separation. To counteract this, add a basic modifier to your eluent. A mobile phase of dichloromethane/methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) will neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and improved resolution.

    • Acid-Base Extraction: If impurities are non-basic, an acid-base workup can be effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The organic layer retains neutral and acidic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH >10 and back-extract your product into an organic solvent.

    • Recrystallization: If the primary impurity is an isomer with different solubility properties, recrystallization of the hydrochloride salt can be an effective final polishing step.[3]

Q3: I am attempting to resolve the enantiomers of my racemic product. What are the most effective methods?

A3: The C3 position of the pyrrolidine ring is a stereocenter, making the product a racemate unless an asymmetric synthesis was employed.[5] Separating these enantiomers is critical for pharmacological studies, as they often have different biological activities.

  • Recommended Methods:

    • Preparative Chiral HPLC: This is the most direct and often most effective method for obtaining high-purity enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are known to be effective for a wide range of chiral compounds.[6][7] A typical mobile phase would be a mixture of hexane/isopropanol or another nonpolar/polar organic system.[6]

    • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic free base with a chiral acid (e.g., (R)-(-)-mandelic acid or tartaric acid derivatives).[6] This forms two diastereomeric salts with different solubilities. Fractional crystallization can then be used to isolate one of the diastereomers. The desired enantiomer is then liberated by treatment with a base. This method is often more scalable than preparative HPLC.

    • Chiral Derivatization: The racemate can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[8] These diastereomers can then be separated using standard achiral chromatography (e.g., on silica gel). A subsequent chemical step is required to cleave the chiral auxiliary and yield the pure enantiomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of converting this compound to its hydrochloride salt for purification and storage?

A1: The primary advantages are significantly improved crystallinity and stability. The free base is often an oil or a low-melting solid, making it difficult to handle, weigh accurately, and purify by recrystallization.[2] The hydrochloride salt is typically a high-melting, free-flowing crystalline solid.[2][3] This solid form is less susceptible to air oxidation and simplifies purification by allowing for robust recrystallization protocols, which are often more effective at removing trace impurities than chromatography alone.

Q2: What are the best starting points for developing a recrystallization protocol for the hydrochloride salt?

A2: A good starting point is to use a polar, protic solvent in which the salt is soluble at high temperatures but less soluble at room temperature or below.

  • Recommended Solvent Systems:

    • Ethanol/Ethyl Acetate

    • Methanol/Diethyl Ether

    • Isopropanol/Heptane

  • General Principle: Dissolve the salt in a minimum amount of the hot polar solvent (e.g., ethanol). Then, slowly add the less polar anti-solvent (e.g., ethyl acetate) until the solution becomes faintly turbid. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

Q3: Beyond HPLC and NMR, what analytical techniques are crucial for characterizing the final product?

A3: While NMR provides structural confirmation and HPLC assesses purity, a comprehensive analysis should include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI-MS) are well-suited for this molecule.[9]

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee%) if a chiral separation was performed or an enantioselective synthesis was used.[6][10]

  • X-Ray Crystallography: If single crystals can be obtained, this technique provides unambiguous confirmation of the chemical structure and, for chiral resolutions, the absolute stereochemistry.[11][12][13]

Part 3: Data & Visualizations

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniquePrimary GoalTypical PurityExpected YieldThroughput & ScalabilityKey Consideration
Flash Chromatography Removal of major impurities (isomers, starting materials)90-98%60-85%High throughput, easily scalableUse basic modifier (e.g., Et₃N) to prevent peak tailing.
Recrystallization (HCl Salt) Final polishing, removal of trace impurities>99%70-95%Batch process, highly scalableRequires conversion to a salt; product must be crystalline.[3]
Preparative Chiral HPLC Enantiomer separation>99% ee50-80%Low throughput, difficult to scaleHigh cost of columns and solvents; requires specialized equipment.[6]
Diastereomeric Salt Resolution Enantiomer separationUp to 98% ee40-50% (per enantiomer)Batch process, highly scalableRequires screening of chiral acids; involves multiple steps.[6]
Experimental Workflows & Logic Diagrams

G cluster_0 Purification Workflow Crude Crude Product (Oil or Solid) Chrom Flash Column Chromatography (DCM/MeOH + 1% Et3N) Crude->Chrom Purity_Check Purity Analysis (HPLC, NMR) Chrom->Purity_Check Salt Salt Formation (HCl) & Recrystallization Purity_Check->Salt Minor Impurities Final Pure Product (>99%) Purity_Check->Final Purity OK Salt->Final Chiral Chiral Separation (e.g., Prep HPLC) Final->Chiral If Racemic

Caption: General purification workflow for this compound.

G cluster_1 Troubleshooting Logic: Low Purity Start Low Purity Detected (Post-Chromatography) Identify Identify Impurities (LC-MS, NMR) Start->Identify Isomer Isomeric Impurity Identify->Isomer e.g., 2-isomer SM Starting Material Identify->SM e.g., protected pyrrolidine Other Other Byproduct Identify->Other Unknown Sol_Isomer Optimize Chromatography: - Shallower Gradient - Different Solvent System Isomer->Sol_Isomer Sol_SM Re-run Chromatography or Perform Acid-Base Washout SM->Sol_SM Sol_Other Attempt Recrystallization of HCl Salt Other->Sol_Other

Caption: Troubleshooting logic for addressing low purity results.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Free Base)

Objective: To purify the crude this compound free base from major impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Glass column, flasks, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH + 1% Et₃N). Pour the slurry into the column and allow it to pack under light pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder ('dry loading'). This technique prevents band broadening. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 5-10%) to elute the product. The presence of 1% Et₃N should be maintained throughout the gradient to ensure good peak shape.

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified free base, likely as an oil.

Protocol 2: Recrystallization of the Hydrochloride Salt

Objective: To achieve high purity (>99%) of the final product.

Materials:

  • Purified this compound free base

  • 2M HCl in Diethyl Ether (or gaseous HCl)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Stir plate, heating mantle, filtration apparatus

Procedure:

  • Salt Formation: Dissolve the purified free base from Protocol 1 in a minimal amount of anhydrous EtOH. Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 eq) of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal volume of hot EtOH (near boiling) with stirring until the solid just dissolves completely.

  • Precipitation: Remove the flask from the heat source. Slowly add anhydrous EtOAc dropwise until the solution becomes persistently cloudy. Add a few drops of hot EtOH to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Fine, needle-like crystals should form. For maximum yield, place the flask in a 4°C refrigerator for several hours or overnight.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold EtOAc to remove any residual soluble impurities. Dry the crystals in a vacuum oven to obtain the final, high-purity this compound hydrochloride.

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  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862086/]

Sources

Overcoming Phenyl(pyrrolidin-3-yl)methanone solubility issues in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(pyrrolidin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges with this compound in experimental buffers. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your experimental workflow.

Understanding the Challenge: The Chemistry of this compound

This compound is a secondary amine, and it is most commonly supplied as a hydrochloride (HCl) salt.[1] This salt form is crucial to its solubility characteristics. The protonated pyrrolidine ring makes the molecule more polar and thus more amenable to dissolution in aqueous solutions. However, the solubility of this compound is intrinsically linked to the pH of the buffer.

Key Principle: Basic compounds like this compound are more soluble in acidic conditions (pH < pKa) where they exist predominantly in their protonated, ionized form. As the pH approaches and surpasses the pKa, the compound becomes deprotonated, less polar, and consequently, less soluble in aqueous buffers.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides a systematic approach to dissolving this compound hydrochloride. The choice of method will depend on the required concentration and the specific constraints of your experimental system.

Method 1: Standard Dissolution in Acidic Buffer

This is the recommended starting point for most applications.

Rationale: By using a buffer with a pH well below the presumed pKa of the pyrrolidine nitrogen, we ensure the compound remains in its fully protonated and most soluble state.

Step-by-Step Protocol:

  • Buffer Selection: Choose a buffer with a pH between 4 and 6.5. Common choices include citrate or acetate buffers.

  • Initial Solubility Test:

    • Weigh a small, precise amount of this compound HCl.

    • Add your chosen acidic buffer in a stepwise manner, vortexing or sonicating briefly after each addition.

    • Observe the solution for complete dissolution. This will help you determine the approximate solubility limit in your chosen buffer.

  • Stock Solution Preparation:

    • Calculate the required amount of this compound HCl for your desired stock concentration.

    • Add the compound to a sterile conical tube.

    • Add approximately 80% of the final volume of your acidic buffer.

    • Mix thoroughly using a vortex mixer or sonicator until the compound is fully dissolved. Gentle warming (to 37°C) can be applied to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

    • Once dissolved, add the remaining buffer to reach the final volume.

    • Sterile-filter the solution through a 0.22 µm filter if required for your application.

Method 2: Using Co-solvents for Higher Concentrations

If you require a concentration that is not achievable with an acidic buffer alone, the use of a co-solvent can be effective.

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][4]

Common Co-solvents:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

Step-by-Step Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. Be aware that co-solvents can have their own biological effects.

  • Preparation:

    • Weigh the required amount of this compound HCl.

    • Add a small volume of the chosen co-solvent (e.g., 10-20% of the final volume) and mix until the compound is dissolved.

    • Gradually add your chosen aqueous buffer (ideally acidic, as in Method 1) to the co-solvent mixture, mixing continuously.

    • Crucial Step: Observe the solution closely for any signs of precipitation as you add the aqueous buffer. If precipitation occurs, you may need to increase the proportion of the co-solvent.

  • Final Adjustments: Once the desired volume is reached and the solution is clear, mix thoroughly. Sterile-filter if necessary.

Data Presentation: Estimated Solubility Enhancement with Co-solvents

Co-solvent (in aqueous buffer pH 5.5)Typical Starting ConcentrationPotential Solubility IncreaseNotes
5% Ethanol1-5 mg/mL1.5 - 2 foldGenerally well-tolerated in cell culture.
10% DMSO5-10 mg/mL5 - 10 foldCan have significant biological effects.
20% PEG 4002-8 mg/mL3 - 7 foldA less toxic alternative to DMSO.

This table provides estimated values based on general principles of small molecule solubility. Actual values should be determined empirically.

Visualization: Decision Workflow for Solubility Optimization

solubility_workflow start Start with this compound HCl acidic_buffer Attempt dissolution in acidic buffer (pH 4-6.5) start->acidic_buffer is_soluble Is the compound soluble at the desired concentration? acidic_buffer->is_soluble success Solution Prepared (Proceed to experiment) is_soluble->success Yes co_solvent Introduce a co-solvent (e.g., Ethanol, DMSO, PEG 400) is_soluble->co_solvent No adjust_ratio Optimize co-solvent to buffer ratio co_solvent->adjust_ratio is_soluble_co Is the compound soluble? adjust_ratio->is_soluble_co is_soluble_co->success Yes consider_alternatives Consider alternative formulation strategies (e.g., complexation) is_soluble_co->consider_alternatives No

Caption: Decision tree for dissolving this compound HCl.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound HCl in a neutral buffer (pH 7.4) and it precipitated. Why?

A1: At a neutral pH, you are likely approaching the pKa of the pyrrolidine nitrogen. This causes the compound to deprotonate, converting it to its free base form, which is significantly less soluble in water. To maintain solubility, it is crucial to keep the pH of the buffer acidic (ideally below 6.5).

Q2: Can I dissolve the free base form of this compound directly in an aqueous buffer?

A2: The free base form of this compound has very low aqueous solubility. It is highly recommended to use the hydrochloride salt for preparation of aqueous solutions. If you only have the free base, you can attempt to dissolve it in a minimal amount of a suitable organic solvent (like ethanol) and then slowly add an acidic buffer. However, achieving high concentrations with this method is challenging.

Q3: What is the recommended storage condition for a stock solution of this compound HCl?

A3: Once in an acidic buffer, the stock solution should be stored at 4°C for short-term use (a few days) or at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of the compound in your specific buffer system should be empirically validated if it is to be stored for an extended period.

Q4: I observed a decrease in the solubility of the HCl salt when my buffer contained sodium chloride. What could be the reason?

A4: This phenomenon is likely due to the "common ion effect." The presence of a high concentration of chloride ions from the sodium chloride can shift the equilibrium of the dissolution of this compound HCl, leading to a decrease in its solubility.[5] If you encounter this issue, consider using a buffer with a different salt or reducing the salt concentration if your experimental design allows.

Q5: Are there any other methods to enhance the solubility of this compound?

A5: Yes, for particularly challenging formulations, other techniques can be explored. These include the use of cyclodextrins to form inclusion complexes, which can encapsulate the hydrophobic parts of the molecule and enhance its aqueous solubility.[4] Another approach is the use of surfactants to form micelles that can solubilize the compound.[3] However, these methods are more complex and require careful optimization and validation for your specific application.

References

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

Sources

Technical Support Center: Stability Testing of Phenyl(pyrrolidin-3-yl)methanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(pyrrolidin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability testing in solution. Here, we address common challenges and questions through a series of FAQs and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a solution?

A1: this compound possesses two key functional groups that influence its stability: a ketone and a secondary amine within a pyrrolidine ring. The primary concerns in solution are susceptibility to:

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, although ketones are generally less reactive to hydrolysis than esters or amides.[1][2]

  • Oxidation: The pyrrolidine ring, being a saturated N-heterocycle, can be prone to oxidation.[3][4][5] This can lead to the formation of N-oxides or ring-opening byproducts.

  • Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions and degradation.[6][7]

Q2: I am observing a rapid loss of the parent compound in my formulation. What should I investigate first?

A2: Rapid degradation often points to an aggressive stressor. Systematically investigate the following:

  • pH of the Solution: Extreme pH values can catalyze hydrolysis. Ensure your solution's pH is appropriate for the compound's stability.

  • Presence of Oxidizing Agents: Check for peroxides in excipients (e.g., polyethylene glycol) or dissolved oxygen. Consider de-gassing solvents or adding antioxidants if oxidation is suspected.

  • Light Exposure: Protect your samples from light, especially UV radiation, by using amber vials or keeping them in the dark.[6][8]

  • Temperature: Elevated temperatures accelerate most degradation reactions. Ensure storage conditions are appropriate.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for separating the parent compound from its degradation products.[9][10] Here is a general approach:

  • Column Selection: A C18 column is a good starting point for reversed-phase HPLC (RP-HPLC).[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[9]

  • Detection: UV detection is suitable due to the phenyl ketone chromophore. Select a wavelength that provides a good response for both the parent compound and potential degradants.

  • Forced Degradation: To ensure the method is stability-indicating, you must perform forced degradation studies.[11][12] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[11][12] Your HPLC method must be able to resolve the parent peak from all significant degradation peaks.

Troubleshooting Guides

Issue 1: Unexplained Peaks in the Chromatogram

Symptoms:

  • Appearance of new peaks during a stability study that were not present in the initial sample.

  • Inconsistent peak areas for the parent compound.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation of the Compound 1. Perform a forced degradation study to identify potential degradation products.[11][12] 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Contamination 1. Analyze a blank (solvent) injection to check for contamination from the solvent or HPLC system. 2. Ensure proper cleaning of all glassware and sample vials. 3. Use high-purity solvents and reagents.
Interaction with Excipients 1. Prepare and analyze solutions of individual excipients to see if they contribute any interfering peaks. 2. Investigate potential chemical incompatibilities between this compound and the formulation excipients.
Issue 2: Poor Peak Shape or Shifting Retention Times

Symptoms:

  • Tailing or fronting of the main peak.

  • Inconsistent retention times across injections.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with the Column 1. The basic nature of the pyrrolidine nitrogen can interact with residual silanols on the HPLC column, causing peak tailing. 2. Try a column with end-capping or a base-deactivated stationary phase. 3. Adjust the mobile phase pH to suppress the ionization of the amine (e.g., by adding a small amount of an amine modifier like triethylamine).
Column Overload 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume.
Inadequate Equilibration 1. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Mobile Phase Issues 1. Check for mobile phase evaporation, which can change its composition over time. 2. Ensure the mobile phase is properly mixed and degassed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method.[11][12]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber[8][13]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][13][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Ensure the method provides adequate resolution between the parent peak and all major degradation peaks.

Visualization of the Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Evaluate Data HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Routine Stability Testing in Solution

Objective: To assess the stability of this compound in a specific formulation under defined storage conditions.

Materials:

  • Final formulated solution of this compound

  • Validated stability-indicating HPLC method

  • Stability chambers set to desired temperature and humidity conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Analyze the initial batch of the formulated solution to determine the initial concentration of the active ingredient and to identify any existing impurities.

  • Sample Storage:

    • Store aliquots of the solution in appropriate containers (e.g., amber glass vials) at the selected stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time-Point Testing:

    • At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months), withdraw samples from the stability chambers.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and quantify any degradation products that have formed.

    • Evaluate trends in degradation and calculate the shelf-life of the product.

Potential Degradation Pathways Visualization:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product Potential Ring Opening or Phenyl Carboxylic Acid Formation Parent->Hydrolysis_Product Acid/Base N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent Ring_Oxidation Oxidized Pyrrolidine Ring Parent->Ring_Oxidation Oxidizing Agent Photo_Product Photochemical Byproducts Parent->Photo_Product UV/Vis Light

Caption: Potential degradation pathways for this compound.

References

  • Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • Quora. (n.d.). What does the hydrolysis of ketones yield?.
  • Ramireddy, B. R., & Behara, M. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.
  • Organic Chemistry Tutor. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube.
  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f.
  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones.
  • American Society of Health-System Pharmacists. (1991). High-performance liquid chromatography for small-scale studies of drug stability. American Journal of Hospital Pharmacy, 48(9), 1954-1963.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
  • ResearchGate. (1987, June). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.
  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 21(1), 55-61.
  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 321-326.
  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • ResearchGate. (2025, August 7). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Koch, D. D., & Feldbruegge, D. H. (1988). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Klinische Wochenschrift, 66(15), 682-685.
  • CymitQuimica. (n.d.). This compound hydrochloride.
  • ChemScene. (n.d.). 26803-27-0 | this compound.
  • National Center for Biotechnology Information. (n.d.). phenyl-[(3R)-pyrrolidin-3-yl]methanone. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Phenyl-(3-propylpyrrolidin-3-yl)methanone. PubChem Compound Database.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Allen Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.
  • BLD Pharm. (n.d.). 26803-27-0|this compound.
  • International Journal of Pharmaceutical Sciences and Research. (2025, March 15). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245493.
  • National Center for Biotechnology Information. (n.d.). Phenyl-(3-propan-2-ylpyrrolidin-3-yl)methanone. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ResearchGate. (2025, August 7). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(8), 1700077.
  • Wong, S. H. Y. (Ed.). (2006). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Phenyl(pyrrolidin-3-yl)methanone. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and mitigation of off-target effects. As drug development professionals, we understand that ensuring compound specificity is paramount for both elucidating true biological function and developing safe, effective therapeutics.

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its three-dimensional structure, conferred by sp³-hybridized carbons, offers a distinct advantage over flat aromatic systems, allowing for complex and specific interactions with biological targets.[1] However, no small molecule is perfectly specific. Off-target interactions are a common challenge in drug discovery, potentially leading to ambiguous experimental results, cellular toxicity, or adverse clinical side effects.[3]

This document provides a comprehensive framework for systematically identifying, validating, and minimizing the off-target effects of this compound and its analogs. We will proceed under the working hypothesis that this compound is being investigated as a potential inhibitor of Cyclooxygenase (COX) enzymes, given its structural similarities to precursors of the NSAID Ketorolac. This context will allow for specific and practical experimental advice.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when beginning to characterize the specificity of a new chemical entity.

Q1: What are off-target effects and why are they a critical concern?

A: Off-target effects are unintended interactions between a drug candidate, in this case, this compound, and cellular components other than its intended biological target (e.g., COX-1/COX-2). These interactions can be benign, but they can also confound experimental data by producing a biological response that is incorrectly attributed to the on-target activity. In a clinical context, off-target effects are a primary cause of adverse drug reactions. Systematically profiling these interactions early is crucial for making informed decisions about advancing a lead compound.[3]

Q2: How do I begin to predict potential off-target liabilities for my compound?

A: The initial step is computational or in silico prediction. These methods use the chemical structure of your compound to search for similarities to known ligands for a wide array of biological targets. By leveraging large databases of structure-activity relationships, these tools can generate a list of potential off-target "hits" that require experimental validation. This proactive approach helps prioritize which experimental assays will be most informative.[4][5]

Several computational approaches are available:

  • 2D Chemical Similarity: Methods like the Similarity Ensemble Approach (SEA) compare the 2D structure of your compound to a database of annotated molecules to predict targets.[3]

  • Machine Learning Models: AI/ML-driven platforms can predict interactions based on complex patterns learned from vast datasets of drug-target interactions.[6]

  • 3D Shape and Pharmacophore Matching: These methods compare the three-dimensional conformation and chemical features (pharmacophores) of your molecule to the known binding sites of various proteins.[3]

Q3: What is the difference between selectivity and specificity?

A: These terms are often used interchangeably, but they have distinct meanings in pharmacology.

  • Specificity refers to a compound that binds to only one target. This is a theoretical ideal that is rarely, if ever, achieved.

  • Selectivity is a more practical and quantifiable measure. It describes the degree to which a compound binds to a desired target versus other, undesired targets. For example, a highly selective COX-2 inhibitor will bind to COX-2 at a much lower concentration than it binds to COX-1 or any other protein. Quantifying selectivity is a key goal of off-target profiling.[7]

Q4: My compound shows toxicity in cell-based assays. How can I determine if this is an on-target or off-target effect?

A: This is a classic challenge in drug discovery. A systematic approach is required to dissect the cause of toxicity:

  • Correlate Potency: Test a series of analogs with varying potency against your primary target (COX). If the toxicity of these analogs correlates with their on-target potency, the toxicity is likely on-target. If there is no correlation, an off-target effect is the probable cause.

  • Rescue Experiments: If the on-target mechanism is known, attempt to "rescue" the cells from toxicity by adding a downstream product of the inhibited pathway. For a COX inhibitor, this could involve adding prostaglandins back to the cell culture.

  • Test a Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target that has a different chemical scaffold. If this compound does not produce the same toxicity, it further suggests your compound's toxicity is due to an off-target effect.

  • Broad Off-Target Screening: If the above steps point to an off-target liability, the next step is to perform broad experimental screening to identify the responsible protein(s).

Part 2: Troubleshooting and Experimental Guides

This section provides detailed workflows for identifying and validating off-target interactions of this compound.

Workflow 1: Initial Off-Target Identification

The first step is to cast a wide net to identify potential off-target interactions using a combination of computational prediction and broad biochemical screening.

Off_Target_Identification_Workflow cluster_0 Step 1: In Silico Prediction cluster_1 Step 2: Broad Experimental Screening InSilico Perform In Silico Profiling (e.g., SEA, 3D-Pharmacophore) PredictionList Generate Prioritized List of Potential Off-Targets InSilico->PredictionList Identifies potential liabilities GPCRScreen GPCR/Receptor Binding Screen (e.g., Safety Panel) PredictionList->GPCRScreen Informs panel selection KinaseScreen Broad-Panel Kinase Screen (e.g., 400+ kinases) DataAnalysis Analyze Screening Data (Calculate Selectivity Scores) KinaseScreen->DataAnalysis GPCRScreen->DataAnalysis HitList Generate Validated 'Hit' List of Off-Targets DataAnalysis->HitList Identifies confirmed interactions Validation Validation Cellular_Validation_Workflow cluster_0 Step 3: Confirming Cellular Engagement cluster_1 Step 4: Phenotypic Validation CETSA Cellular Thermal Shift Assay (CETSA) for On- and Off-Targets CETSA_Result Thermal Shift (ΔTm) Observed? CETSA->CETSA_Result CellAssay Targeted Cell-Based Assay (e.g., Phospho-protein Western Blot) CETSA_Result->CellAssay Yes NoEngagement Interaction may be an artifact of in vitro conditions. CETSA_Result->NoEngagement No Phenotype Modulation of Downstream Signaling Pathway? CellAssay->Phenotype Confirmed Off-Target is Functionally Relevant in Cells Phenotype->Confirmed Yes NoEffect Binding may not alter protein function. Phenotype->NoEffect No

Caption: Workflow for cellular validation of off-target hits.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound binds to its intended target (COX-2) and any identified off-targets (e.g., Kinase X) in intact cells.

Principle: The binding of a ligand (your compound) to a protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cells, separating soluble from aggregated proteins, and quantifying the amount of a specific protein remaining in the soluble fraction at different temperatures. [8][9] Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a human macrophage cell line like U937 for COX-2) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at a relevant concentration (e.g., 10x the biochemical IC₅₀) or with a vehicle control (DMSO) for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [8]One unheated sample serves as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., COX-2) and the off-target protein (e.g., Kinase X) in each sample using Western blotting or another protein quantification method like ELISA.

  • Data Analysis:

    • For each temperature, quantify the band intensity of the target protein.

    • Normalize the intensity to the unheated control sample.

    • Plot the normalized intensity versus temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement. [10] Troubleshooting CETSA:

  • No Thermal Shift Observed:

    • Cause: The compound may not be cell-permeable.

    • Solution: Re-run the assay using cell lysate instead of intact cells. A shift in the lysate CETSA but not the intact cell CETSA points to permeability issues. [11] * Cause: The compound concentration may be too low to occupy a significant fraction of the target protein.

    • Solution: Increase the compound concentration.

  • High Variability:

    • Cause: Inconsistent heating or sample handling.

    • Solution: Use a PCR thermocycler for precise temperature control. Ensure all samples are treated identically.

Part 3: Mitigation Strategies

Once a problematic off-target has been validated, the goal is to eliminate or reduce this interaction through medicinal chemistry.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound. The goal is to find chemical modifications that decrease binding to the off-target while maintaining or improving affinity for the on-target (COX).

  • Structure-Based Design: If crystal structures of your compound bound to both the on- and off-target are available, you can rationally design modifications to disrupt key interactions in the off-target binding site while preserving on-target binding.

  • Scaffold Hopping: If SAR efforts fail, it may be necessary to design a new chemical series with a completely different core structure (scaffold) that retains the key pharmacophore for on-target activity but presents a different shape to off-target proteins.

By employing this systematic, multi-faceted approach, researchers can confidently characterize the selectivity profile of this compound, leading to higher quality experimental data and a clearer path toward therapeutic development.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 10-25. [URL not available]
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1923-1933. [Link]

  • Reinhard, F. B., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1621. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Emon, M. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(22), 16453. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3146-3156. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Pereira, C., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(24), 7564. [Link]

  • Lattanzi, A., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2429, 281-306. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Zhang, X. H., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 9, 734247. [Link]

  • Streiner, N., et al. (2022). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10215-10255. [Link]

  • Lin, Y. H., et al. (2020). Digital Receptor Occupancy Assay in Quantifying On- and Off- Target Binding Affinities of Therapeutic Antibodies. Analytical Chemistry, 92(6), 4345-4352. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Lino, C. A., et al. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 4, 1007559. [Link]

  • Firoz, A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Journal of Pharmaceutical Investigation, 50(6), 575-590. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Engel, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 755-763. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(8), 1469-1475. [Link]

  • Morrison, E. (2024, May 2). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. Retrieved from [Link]

  • Pharma IQ. (n.d.). CRISPR Cas9 Troubleshooting Analysis. Retrieved from [Link]

  • Pamgene. (n.d.). A new dimension to your kinase inhibitor screening. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Cameron, P., et al. (2017). Methods for detecting off-target effects of CRISPR/Cas9. Methods, 121-122, 67-75. [Link]

  • Rudolph, J. (2017, May 19). Resolving the question of on- or off-target toxicity – a case study [Webinar]. Xtalks. [Link]

  • Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865-1870. [Link]

  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247070. [Link]

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Technical Support Center: Troubleshooting Phenyl(pyrrolidin-3-yl)methanone in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenyl(pyrrolidin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common challenges encountered when using this compound in cell culture experiments. Our goal is to ensure the scientific integrity and reproducibility of your results by explaining the causality behind experimental choices and providing self-validating protocols.

Introduction to this compound

This compound is a chemical compound featuring a phenyl ketone group attached to a pyrrolidine ring.[1][2] While its specific biological activities are a subject of ongoing research, its structural motifs are common in medicinal chemistry, often associated with compounds targeting the central nervous system.[3] Like many small molecules, its successful application in cell-based assays depends on careful handling, appropriate experimental design, and a systematic approach to troubleshooting.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation for its effective use in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [1][2]
Appearance Solid, Powder[4]
Purity Typically ≥97%[1][4]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
LogP 1.4788[1]

Core Principles & Frequently Asked Questions (FAQs)

Adhering to best practices for handling small molecules is crucial for experimental success and reproducibility.[5] This section addresses the most common initial questions.

Q1: How should I store and handle this compound?

Answer: Proper storage is critical to maintain the compound's integrity.[6]

  • Solid Form: Upon receipt, store the compound as recommended on the product's technical data sheet, typically at -20°C for long-term stability (up to 3 years).[6] Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[6]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation.[6][7] Store these aliquots tightly sealed at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[6]

Q2: How do I properly prepare a stock solution?

Answer: The choice of solvent and preparation technique is paramount.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for cell-based assays.[6][8] Always use anhydrous, high-purity DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM). This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced toxicity.[9] The concentration should be chosen based on the compound's solubility limits to prevent precipitation.[7]

  • Procedure: For quantities of 10 mg or less, you can add the solvent directly to the product vial.[6] Ensure the compound is fully dissolved by vortexing. For sterile applications, filter the stock solution through a 0.2 μm microfilter.[6]

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

Answer: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[6][8] It is critical to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your experimental group—to distinguish the effects of the compound from those of the solvent.[8]

Q4: My compound precipitates when I dilute the stock solution into my aqueous cell culture medium. What should I do?

Answer: This is a common issue for compounds with low aqueous solubility.[10]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a stepwise or serial dilution.[8] A common technique is to first dilute the stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Lower Working Concentration: You may be exceeding the compound's solubility limit in the aqueous medium. Try lowering the final working concentration.[7]

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific problems you may encounter during your experiments.

Issue 1: Unexpected Cell Death or High Cytotoxicity

You observe significant cell death, even at concentrations where you expect a specific biological effect, not general toxicity.

Potential CauseDiagnostic Steps & Solutions
On-Target Toxicity The intended biological pathway, when modulated, may be essential for cell survival. Solution: This is a valid biological result. Characterize the cytotoxic effect with a dose-response curve to determine the concentration at which 50% of cells are killed (CC50).
Off-Target Toxicity The compound may interact with unintended cellular targets crucial for cell viability.[11] Solution: Screen the compound against a panel of known toxicity targets. Test its effect in different cell lines to see if the toxicity is universal or cell-type-specific.[11]
Solvent Toxicity The final concentration of your solvent (e.g., DMSO) is too high.[11] Solution: Calculate the final DMSO concentration in your culture. Ensure it is <0.5%, and preferably <0.1%.[6][8] Always compare against a vehicle control with an identical DMSO concentration.
Compound Instability/Degradation The compound may be degrading in the culture medium into a toxic byproduct.[11] Solution: Prepare fresh working solutions for each experiment from a frozen stock aliquot. Minimize the exposure of the compound to light and elevated temperatures.
Contamination The stock solution or culture may be contaminated with bacteria, fungi, or mycoplasma. Solution: Visually inspect cultures for turbidity or pH changes.[12] Perform routine mycoplasma testing on your cell lines.
Workflow: Investigating Unexpected Cytotoxicity

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent or Irreproducible Results

The biological effect of the compound varies significantly between replicate wells, plates, or experiments.

Potential CauseDiagnostic Steps & Solutions
Compound Precipitation The compound is falling out of solution in the aqueous medium, leading to an unknown and variable final concentration.[7][10] Solution: Visually inspect the medium after adding the compound. Centrifuge a sample of the final medium and check for a pellet. If precipitation is suspected, reduce the working concentration or optimize the dilution method.[10]
Stock Solution Degradation Repeated freeze-thaw cycles or improper long-term storage has compromised the stock solution's integrity.[7] Solution: Use a fresh, single-use aliquot of the stock solution for each experiment. If results are still inconsistent, prepare a completely new stock solution from the solid compound.
Inconsistent Cell State Variations in cell confluency, passage number, or cell health can alter responsiveness to a compound. Solution: Standardize your cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density, and ensure they are in the logarithmic growth phase when treated.
Pipetting/Dilution Inaccuracy Minor variations in pipetting during serial dilutions can lead to significant errors in the final concentration.[7] Solution: Ensure pipettes are properly calibrated. Use a consistent, validated dilution workflow. For dose-response experiments, create a master mix for each concentration to be distributed across replicate wells.
Issue 3: No Observable Effect or Lower-Than-Expected Potency

The compound does not produce the anticipated biological response, or the effect is much weaker than reported.

Potential CauseDiagnostic Steps & Solutions
Incorrect Concentration Range The concentrations tested are too low to elicit a response. Solution: Expand the concentration range significantly, often over several orders of magnitude (e.g., from 1 nM to 100 µM), to perform a full dose-response study.
Poor Cell Permeability The compound may not be effectively crossing the cell membrane to reach its intracellular target. Solution: This is an inherent property of the molecule. While difficult to change, interpreting a lack of effect should consider permeability as a potential factor. Potency can differ greatly between biochemical and cellular assays for this reason.[13]
Compound Inactivity/Purity The compound itself may be inactive, or the lot may have low purity. Solution: Verify the compound's identity and purity if possible (e.g., via LC-MS). Obtain the compound from a reputable supplier that provides a certificate of analysis.[5]
Target Not Expressed The target protein or pathway is not present or active in your chosen cell line. Solution: Confirm the expression of the target protein in your cell line using methods like Western Blot, qPCR, or flow cytometry. Choose a cell model known to be suitable for the pathway under investigation.
Rapid Compound Metabolism The cells may be rapidly metabolizing the compound into an inactive form. Solution: Perform time-course experiments to see if the biological effect diminishes over time. If metabolism is suspected, consider using metabolic inhibitors (though this adds complexity) or measuring compound concentration in the medium over time.
Conceptual Diagram: On-Target vs. Off-Target Effects

Understanding the difference is key to interpreting unexpected results. Off-target effects are unintended interactions that can cause toxicity or misleading results.[11][14][15]

G cluster_0 On-Target Effect (Desired) cluster_1 Off-Target Effect (Undesired) Compound This compound TargetA Intended Target Protein Compound->TargetA Binds PathwayA Signaling Pathway A TargetA->PathwayA Modulates ResponseA Expected Biological Response PathwayA->ResponseA Leads to Compound2 This compound TargetB Unintended Target B Compound2->TargetB TargetC Unintended Target C Compound2->TargetC ResponseB Unexpected Cytotoxicity TargetB->ResponseB ResponseC Confounding Phenotype TargetC->ResponseC

Sources

Technical Support Center: Optimizing Phenyl(pyrrolidin-3-yl)methanone Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Phenyl(pyrrolidin-3-yl)methanone and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into common synthetic challenges, offering not just solutions but the underlying chemical principles to empower your experimental design.

Introduction: Navigating the Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Its synthesis, while conceptually straightforward, presents several critical optimization points. The most robust and controllable route typically involves the coupling of an activated N-protected pyrrolidine-3-carboxylic acid derivative with a phenyl organometallic reagent.

Our primary focus will be on the Weinreb-Nahm amide approach , a superior method for ketone synthesis that masterfully avoids the common pitfall of over-addition by organometallic reagents, which plagues reactions with more reactive acyl species like acid chlorides or esters.[1] The stable chelated tetrahedral intermediate formed during the reaction is the key to this method's success, preventing the formation of tertiary alcohol byproducts until acidic workup.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the pyrrolidine ring necessary during the coupling reaction?

A1: The pyrrolidine nitrogen is a secondary amine, which is both nucleophilic and basic. During the preparation of or reaction with highly reactive organometallic reagents like Phenylmagnesium bromide, the N-H proton is acidic enough to quench the reagent. This leads to consumption of the organometallic species and generation of byproducts. Furthermore, an unprotected nitrogen can coordinate with the Lewis acidic organometallic reagent, altering reactivity and potentially leading to undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this protection.

Q2: What is a Weinreb amide, and why is it preferred over an acid chloride for this synthesis?

A2: A Weinreb-Nahm amide is an N-methoxy-N-methylamide (–CON(Me)OMe).[1] Its distinct advantage is the formation of a stable, chelated tetrahedral intermediate upon addition of a Grignard or organolithium reagent.[2][3] This intermediate does not collapse to the ketone until acidic workup is performed. In contrast, the intermediate formed from an acid chloride is highly reactive and rapidly eliminates the chloride to form the ketone in situ. This newly formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack by the organometallic reagent and the formation of a tertiary alcohol byproduct, significantly reducing the yield of the desired ketone.[1]

Q3: My starting material is a specific enantiomer of pyrrolidine-3-carboxylic acid. How do I maintain its stereochemical integrity?

A3: Maintaining stereochemical integrity at the C3 position is critical. The primary risk of racemization occurs if the C3 proton is abstracted. Fortunately, the conditions for forming the Weinreb amide (e.g., using standard peptide coupling reagents like EDC/HOBt) and the subsequent Grignard reaction (typically at low temperatures, 0 °C to -78 °C) are generally mild and do not promote epimerization. The key is to avoid unnecessarily harsh acidic or basic conditions and elevated temperatures, especially during workup and purification. Chiral HPLC analysis of the final product against a racemic standard is recommended to confirm enantiopurity.

Q4: Can I use a Friedel-Crafts acylation to directly attach the benzoyl group to the pyrrolidine ring?

A4: Direct Friedel-Crafts acylation on an N-protected pyrrolidine is not a viable strategy. The pyrrolidine ring is an aliphatic heterocycle and lacks the aromaticity required for electrophilic aromatic substitution.[4] Attempting this reaction would likely lead to complex mixtures or decomposition. The acylation must occur at the C3 position via a functional group handle, such as a carboxylic acid derivative.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the synthesis. The troubleshooting process is outlined in the diagram below.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_result Result A Problem Observed (e.g., Low Yield, Impurity) B Identify Potential Causes (Reagent, Conditions, Workup) A->B Analyze C Formulate Hypothesis & Design Small-Scale Test Reaction B->C Hypothesize D Implement Solution (e.g., Change Reagent, Modify Temp) C->D Test E Analyze Outcome (TLC, LC-MS, NMR) D->E Verify F Problem Resolved E->F Success G Problem Persists E->G Failure G->B Re-evaluate

Caption: General workflow for troubleshooting synthetic issues.

Problem 1: Low Yield in Weinreb Amide Formation
  • Potential Cause A: Incomplete activation of the carboxylic acid. Standard coupling reagents like EDC, HOBt, or HATU require anhydrous conditions and appropriate stoichiometry.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Re-evaluate the equivalents of coupling reagents; for sluggish reactions, increase to 1.2-1.5 equivalents.

  • Potential Cause B: Degradation of coupling reagents. Reagents like EDC are moisture-sensitive.

    • Solution: Use freshly opened bottles of coupling reagents or store them properly in a desiccator.

  • Potential Cause C: Incomplete reaction.

    • Solution: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is fully consumed. If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for potential side reactions.

Problem 2: Low Yield of Ketone in the Grignard Reaction Step
  • Potential Cause A: Poor quality or inaccurate titer of the Grignard reagent. Phenylmagnesium bromide can degrade upon storage.

    • Solution: Use a freshly prepared Grignard reagent or a recently purchased commercial solution. Titrate the reagent before use (e.g., with I2) to determine the exact concentration and adjust stoichiometry accordingly. A common side reaction from poor Grignard formation is Wurtz-like homocoupling of the starting halide.

  • Potential Cause B: Incomplete reaction or stalled conversion.

    • Solution: Ensure slow addition of the Grignard reagent at a low temperature (0 °C to -78 °C) to control the exotherm. After addition, allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure completion. Monitor by TLC/LC-MS.[5]

  • Potential Cause C: Quenching by acidic protons or water. The N-Boc-pyrrolidine Weinreb amide should be free of acidic impurities. The reaction must be conducted under strictly anhydrous conditions.

    • Solution: Co-evaporate the Weinreb amide with anhydrous toluene to remove residual water before dissolving in the reaction solvent (e.g., THF). Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Problem 3: Formation of Tertiary Alcohol Byproduct
  • Potential Cause: Use of a more reactive acylating agent. This is the primary issue if you have opted to use an acid chloride or ester instead of a Weinreb amide.

    • Solution: The most effective solution is to switch to the Weinreb amide route. If you must use an acid chloride, use very low temperatures (-78 °C), slow addition of exactly one equivalent of Grignard reagent, and immediate quenching once the starting material is consumed. However, avoiding the byproduct completely is extremely challenging.[6]

Problem 4: N-Boc Group is Cleaved During Reaction or Workup
  • Potential Cause: Unintentionally acidic conditions. The Boc group is labile to strong acids.[7] The standard quench for a Grignard reaction is often aqueous ammonium chloride (NH4Cl), which is weakly acidic. Prolonged exposure or use of stronger acids (e.g., HCl) for workup will cleave the Boc group.

    • Solution: Use a saturated aqueous solution of NH4Cl for the quench and perform the workup efficiently. Avoid any strong acids. If the Boc group is cleaved, the resulting secondary amine can be reprotected in a subsequent step.

Detailed Experimental Protocols

The following protocols provide a generalized, step-by-step methodology for the synthesis of a this compound analog from N-Boc-pyrrolidine-3-carboxylic acid.

Protocol 1: Synthesis of N-Boc-N'-methoxy-N'-methylpyrrolidine-3-carboxamide (Weinreb Amide)

Weinreb_Amide_Synth A 1. Dissolve N-Boc-pyrrolidine-3-carboxylic acid, N,O-dimethylhydroxylamine.HCl, & HOBt in anhydrous DCM/DMF B 2. Cool solution to 0 °C A->B C 3. Add base (DIPEA or NMM) dropwise B->C D 4. Add EDC.HCl portion-wise C->D E 5. Warm to RT, stir 12-18h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) F->G H 8. Dry, concentrate, & purify (Column Chromatography) G->H

Caption: Workflow for Weinreb Amide Synthesis.

  • Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and a coupling activator such as 1-hydroxybenzotriazole (HOBt, 1.2 eq.). Dissolve the solids in anhydrous DCM or DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.) dropwise. Following the base, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.[8]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting carboxylic acid using TLC or LC-MS.

  • Workup: Quench the reaction with water and perform a standard aqueous workup. This typically involves washing the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide.

Protocol 2: Grignard Addition to Weinreb Amide
  • Reaction Setup: Add the purified Weinreb amide (1.0 eq.) to a flame-dried, three-neck flask under an inert atmosphere. Dissolve it in anhydrous Tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C (or -78 °C for highly reactive analogs). Slowly add a solution of Phenylmagnesium bromide (1.2-1.5 eq.) in THF dropwise via a syringe pump or dropping funnel. A slight exotherm may be observed.

  • Reaction: Stir the reaction at the low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting amide.[5]

  • Quenching & Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl).[9] Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude ketone product by flash column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale / Key Consideration
N-Protecting Group Boc (tert-butyloxycarbonyl)Stable to basic/nucleophilic Grignard conditions; easily removed with acid.
Coupling Reagents EDC/HOBt or HATUEfficiently forms amide bond under mild conditions.[8]
Grignard Solvent Anhydrous THFEffectively solvates the Grignard reagent. Must be rigorously dried.
Reaction Temperature 0 °C to -78 °CControls exotherm, minimizes side reactions, and preserves stereochemistry.
Grignard Quench Saturated aq. NH4ClMildly acidic quench that protonates the intermediate without cleaving the Boc group.[9]
Purification Silica Gel ChromatographyStandard method for removing unreacted starting materials and byproducts.

References

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2025). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • BenchChem. (n.d.). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem Technical Support.
  • Unknown Author. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas.
  • Various Authors. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. American Chemical Society.
  • BenchChem. (n.d.). Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem Technical Support.
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros on Reddit.
  • Various Authors. (n.d.). Stereoselective intramolecular C(sp³)−H amination for the formation of pyrrolidines. ResearchGate.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich Technical Documents.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia.
  • Various Authors. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • BenchChem. (n.d.). Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them. BenchChem Technical Support.
  • Yin, F., Garifullina, A., & Tanaka, F. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE.
  • Yin, F., Garifullina, A., & Tanaka, F. (20xx). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown Author. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. [Source Name].
  • Sigma-Aldrich. (n.d.). N-Boc-pyrrolidine-3-carboxylic acid. Sigma-Aldrich Product Page.
  • Unknown Author. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry on Reddit.
  • Various Authors. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
  • Various Authors. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • Sciencemadness Discussion Board User. (2022). The problem of hydrolysis of nitrile and Grignard reagent. Sciencemadness Discussion Board.
  • Quora User. (2018). How can you convert a carboxylic acid to a ketone?. Quora.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Chemistry Steps.
  • Various Authors. (n.d.). Regio‐ and stereoselective intermolecular C(sp³)−H amination of hydrocarbons. ResearchGate.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.

Sources

Phenyl(pyrrolidin-3-yl)methanone Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenyl(pyrrolidin-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential degradation issues during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, an aminoketone, is susceptible to three main degradation pathways due to its chemical structure, which includes a secondary amine within the pyrrolidine ring and an aromatic ketone.

  • Oxidative Degradation: The secondary amine in the pyrrolidine ring is prone to oxidation. This can lead to the formation of N-oxides or other oxidized species. The presence of oxygen, metal ions, and exposure to high temperatures can accelerate this process.[1][2][3][4]

  • Photodegradation: Aromatic ketones are known to be photosensitive.[5][6][7] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radical intermediates and subsequent degradation products.[5][6][7]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the molecule.[8][9][10] While less common for ketones compared to esters or amides, forced conditions can promote this pathway.[8]

Q2: I'm observing unexpected peaks in my chromatogram after storing my compound in solution. What could be the cause?

The appearance of new peaks in your chromatogram, such as those obtained from High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), is a strong indicator of degradation.[7] The identity of these peaks will depend on the storage conditions:

  • If stored in a standard laboratory environment: The degradation is likely due to a combination of oxidation (from dissolved oxygen) and photodegradation (from ambient light).

  • If stored at elevated temperatures: Thermal degradation may be the primary cause.

  • If the solution is not pH-controlled: Hydrolysis under acidic or basic conditions could be occurring.

To identify the source of the degradation, it is recommended to perform a forced degradation study.[11][12][13][14][15]

Q3: What are the best practices for storing this compound to minimize degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

  • In Solution: If you need to store the compound in solution, use a degassed solvent and store it at low temperatures (e.g., -20°C or -80°C). Protect the solution from light by using amber vials or wrapping the container in aluminum foil. If possible, prepare fresh solutions for your experiments.

Q4: Are there any specific excipients I should avoid when formulating this compound?

Yes, certain excipients can promote degradation. Be cautious with excipients that:

  • Contain reactive impurities: Peroxides, aldehydes, and metal ions are common impurities in excipients that can initiate or catalyze oxidative degradation.[1]

  • Alter the pH of the microenvironment: Acidic or basic excipients can promote hydrolysis.

  • Are hygroscopic: Excipients that absorb moisture can increase the water activity in the formulation, potentially leading to hydrolysis.[16]

It is crucial to conduct drug-excipient compatibility studies to identify any potential interactions.[1][2][4][17]

II. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific stability issues you may encounter during your experiments.

Problem 1: Rapid Degradation Observed in a Liquid Formulation

Symptoms:

  • A significant decrease in the peak area of the parent compound in your chromatogram over a short period.

  • The appearance of multiple new peaks corresponding to degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for liquid formulation instability.

Detailed Steps:

  • Conduct a Forced Degradation Study: Expose your compound to a range of stress conditions (acid, base, oxidation, heat, and light) as recommended by ICH guidelines Q1A(R2).[11][12][13][14][15] This will help you pinpoint the primary degradation pathway.

  • Analyze the Stressed Samples: Use a stability-indicating analytical method, such as UPLC-MS/MS, to separate and identify the degradation products.[9][18]

  • Implement Targeted Solutions:

    • If Oxidation is the Culprit: Add antioxidants to your formulation. Common choices for amine-containing compounds include butylated hydroxytoluene (BHT), ascorbic acid, and hindered amine light stabilizers (HALS).[12][13][19] Purging the solution with an inert gas like nitrogen can also help.

    • If Photodegradation is the Issue: Protect your formulation from light at all stages of your experiment and storage. Use amber glass vials or light-blocking containers.

    • If Hydrolysis is Occurring: Adjust the pH of your formulation to a range where the compound is most stable. This can be determined from your forced degradation study. Use appropriate buffer systems to maintain the pH.[8][20]

Problem 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in your experimental data.

  • Loss of biological activity over time.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Detailed Steps:

  • Perform a Stability Study in Your Assay Medium: Incubate this compound in your cell culture medium or buffer at the same conditions as your assay (e.g., 37°C, 5% CO2).

  • Monitor Degradation Over Time: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using a sensitive analytical method like UPLC-MS to quantify the remaining parent compound.

  • Optimize Your Assay Protocol:

    • If significant degradation is observed, consider reducing the incubation time of your assay.

    • If permissible, add a biocompatible antioxidant to the assay medium.

    • Always use a freshly prepared stock solution of the compound for each experiment.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

Stress ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.
Oxidation Treat the compound with 3-6% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Degradation Expose the solid compound to dry heat at a temperature above that of accelerated stability testing (e.g., >50°C).[12]
Photodegradation Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[12]

Analysis: Analyze all stressed samples, along with a control sample, using a validated UPLC-MS/MS method.[9][18] The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient.[11][14]

Protocol 2: UPLC-MS/MS Method for Stability Testing

Objective: To develop a sensitive and specific method for the quantification of this compound and its degradation products.

Example UPLC-MS/MS Parameters:

ParameterCondition
Column A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.3-0.5 mL/min.
Column Temperature 40°C.
MS Detection Electrospray ionization (ESI) in positive mode.
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification.

Note: These parameters are a starting point and should be optimized for your specific instrumentation and degradation products.

IV. Potential Degradation Pathways and Prevention Strategies

The following diagram illustrates the likely degradation pathways based on the chemical structure of this compound.

G cluster_0 Degradation Pathways cluster_1 Oxidation cluster_2 Photodegradation cluster_3 Hydrolysis cluster_4 Prevention Strategies Compound This compound Oxidation_Products N-Oxide Ring-Opened Products Compound->Oxidation_Products [O] Photo_Products Radical Intermediates Photoproducts Compound->Photo_Products hv Hydrolysis_Products Ring-Opened Products Compound->Hydrolysis_Products H₂O (H⁺/OH⁻) Antioxidants Antioxidants (BHT, Ascorbic Acid) Antioxidants->Oxidation_Products Inhibits Light_Protection Light Protection (Amber Vials) Light_Protection->Photo_Products Prevents pH_Control pH Control (Buffers) pH_Control->Hydrolysis_Products Prevents Inert_Atmosphere Inert Atmosphere (N₂) Inert_Atmosphere->Oxidation_Products Inhibits

Caption: Potential degradation pathways and corresponding prevention strategies.

V. References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from a presentation on amine metabolism.

  • Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved from [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Retrieved from [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved from a research paper on the topic.

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved from [Link]

  • US20120271026A1 - Inhibition of amine oxidation. (n.d.). Google Patents. Retrieved from

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (n.d.). NIH. Retrieved from [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022, August 31). RSC Publishing. Retrieved from [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. (2025, August 5). Request PDF - ResearchGate. Retrieved from a research paper on the topic.

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2024, April 3). ResearchGate. Retrieved from a research paper on the topic.

  • Selective photodegradation of ketone-based polymers. (2025, June 13). ChemRxiv. Retrieved from [Link]

  • REACTIONS OF AMINES. VI. SYNTHESIS OF α-AMINO KETONES AND ACIDS FROM IMINO DERIVATIVES1,2. (n.d.). Retrieved from a scientific article.

  • Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. (2021, February 26). PMC - PubMed Central. Retrieved from [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Retrieved from a scientific article.

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • 2.25: Synthesis of Biological Macromolecules - Hydrolysis. (2024, November 22). Retrieved from [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). PMC. Retrieved from [Link]

  • [Decomposition and stabilization of drugs. XI. Structure and stability of aminoalkylesters. (3) (author's tansl)]. (n.d.). PubMed. Retrieved from [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved from a review article on the topic.

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Primary Amine Formation/Hydrolysis reaction - Imine , CH3NH2 , Acidic Condition. (2019, October 30). YouTube. Retrieved from [Link]

  • What Is The Difference Between Primary And Secondary Antioxidants? (2025, August 17). YouTube. Retrieved from [Link]

  • phenyl-[(3R)-pyrrolidin-3-yl]methanone. (n.d.). PubChem. Retrieved from [Link]

  • Formulation Strategies to Prevent Protein Degradation. (n.d.). AAPS Newsmagazine. Retrieved from [Link]

  • Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. (2023, November 7). PMC - NIH. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). PMC - PubMed Central. Retrieved from [Link]

  • Aminoketone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International. Retrieved from [Link]

  • Phenyl-(3-propylpyrrolidin-3-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Retrieved from a scientific poster.

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (n.d.). MDPI. Retrieved from [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (n.d.). Shibaura Institute of Technology. Retrieved from a research paper on the topic.

  • oup_anatox_bky106 353..363 ++. (2019, February 7). MSACL. Retrieved from [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (n.d.). Request PDF - ResearchGate. Retrieved from a research paper on the topic.

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (n.d.). MDPI. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Phenyl(pyrrolidin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot batch-to-batch variability, ensuring the consistency and reliability of your experimental results.

Introduction: The Challenge of Consistency

The presence of unwanted impurities, even in small amounts, can have a significant impact on a drug's safety, efficacy, and stability.[2] Therefore, identifying, quantifying, and controlling these variables is essential for maintaining the highest standards in research and pharmaceutical production.[2][3] This guide provides a systematic framework for identifying the root causes of variability and implementing robust quality control measures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering batch-to-batch variability.

Q1: We are observing inconsistent biological activity with a new batch of this compound. What are the most likely causes?

A1: This is a common issue. Batch-to-batch variability in research compounds can originate from several factors.[4] For this compound, the primary suspects are:

  • Impurity Profile: The most frequent cause. Minor differences in the type and concentration of synthesis-related impurities (e.g., starting materials, byproducts) can act as inhibitors, catalysts, or confounding ligands in biological assays.[2][5]

  • Chiral Purity: The compound possesses a chiral center at the 3-position of the pyrrolidine ring. Different batches may have varying ratios of the (R) and (S) enantiomers. If your biological target is stereoselective, a shift in enantiomeric excess (e.e.) will directly impact activity.

  • Purity Assay Value: A seemingly small difference in purity (e.g., 98.5% vs. 99.5%) can be significant, especially if the 1% difference consists of a highly active impurity.

  • Compound Degradation: Improper storage (e.g., exposure to light, moisture, or elevated temperatures) can lead to the formation of degradation products that may interfere with your experiments.[6]

  • Polymorphism: Different crystalline forms (polymorphs) of the solid compound can exhibit different dissolution rates and solubility, which can affect its apparent concentration in solution and, consequently, its biological activity.[7]

Q2: What should I look for on the Certificate of Analysis (CoA) to predict potential variability?

A2: The CoA is your first line of defense. Scrutinize it carefully and compare the new batch's CoA to that of a previous, well-performing batch.

  • Purity (by HPLC/NMR): Look for the reported purity value. Be aware that standard HPLC methods may not resolve all impurities or separate the enantiomers.

  • Identity Confirmation: Ensure methods like ¹H NMR and Mass Spectrometry (MS) confirm the correct structure. Compare the spectra if provided; subtle differences can indicate impurities.

  • Enantiomeric Excess (e.e.) or Optical Rotation: If you are working with a specific enantiomer, this value is critical. If it is not reported, the material is likely racemic.

  • Residual Solvents: The type and amount of residual solvent can vary.[4] Some solvents can be toxic to cells or interfere with reactions.

  • Water Content (Karl Fischer): The hydrochloride salt form can be hygroscopic. Undocumented water content will lead to errors in weighing and preparing stock solutions of known concentration.

Q3: How can we proactively qualify a new batch before committing it to a large-scale or critical experiment?

A3: Proactive qualification is a crucial step to de-risk your research.

  • Procure a Small Sample: Before purchasing a large quantity, obtain a small sample of the new lot for validation.

  • Analytical Verification: Perform in-house analytical checks. A simple comparative HPLC/LC-MS run against your current, trusted batch is highly effective at revealing differences in the impurity profile (See Protocol 2).

  • Side-by-Side Functional Assay: The most definitive test is to run the new batch alongside a known "golden batch" in your primary biological assay.[4] A dose-response curve comparison will quickly reveal any significant performance shifts.

  • Solubility Check: Confirm that the new batch dissolves as expected in your standard vehicle or buffer.

Part 2: Troubleshooting Guides

This section provides a systematic workflow for diagnosing issues once they arise.

Issue: Inconsistent Biological Activity (e.g., IC₅₀ Shift, Altered Efficacy)

You've received a new batch of this compound and your assay results are significantly different from your established baseline.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose the root cause of the observed variability.

TroubleshootingWorkflow start Inconsistent Biological Activity Observed coa_review 1. Compare CoAs of New vs. 'Golden' Batch start->coa_review analytical_qc 2. In-House Analytical QC coa_review->analytical_qc Discrepancies noted or CoA data insufficient side_by_side 3. Side-by-Side Assay analytical_qc->side_by_side purity_issue Hypothesis A: Purity / Impurity Profile side_by_side->purity_issue New batch fails chiral_issue Hypothesis B: Chiral Purity Issue side_by_side->chiral_issue New batch fails degradation_issue Hypothesis C: Degradation side_by_side->degradation_issue New batch fails hplc_compare Run Comparative HPLC (See Protocol 2) purity_issue->hplc_compare chiral_hplc Run Chiral HPLC (See Protocol 3) chiral_issue->chiral_hplc lcms_analysis LC-MS to Identify New Peaks degradation_issue->lcms_analysis conclusion1 Root Cause Identified: Different Impurity Profile. Contact Supplier. hplc_compare->conclusion1 New impurity peaks or different ratios conclusion2 Root Cause Identified: Incorrect Enantiomeric Ratio. Contact Supplier. chiral_hplc->conclusion2 e.e. differs from spec or previous batch conclusion3 Root Cause Identified: Degradation Product Detected. Review Storage & Handling. lcms_analysis->conclusion3 Masses detected that are not synthesis-related

Caption: A step-by-step workflow for troubleshooting batch variability.

Step-by-Step Investigation
  • Verify Experimental Parameters: Before blaming the compound, rigorously re-confirm all experimental conditions (reagent preparation, instrument calibration, cell passage number, etc.). Inconsistent conditions are often mistaken for compound variability.[8]

  • Hypothesis A: Purity / Impurity Profile Variation

    • Causality: The synthetic route used to produce this compound can generate various byproducts. Changes in reaction conditions, purification, or raw material quality can alter the impurity profile between batches.[1][9] These impurities may have their own biological activity or may interfere with the primary compound.

    • Action: Perform a comparative HPLC analysis of the new batch against a trusted older batch (see Protocol 2 ).

    • Expected Outcome: A difference in the number, size, or retention time of minor peaks indicates a change in the impurity profile.

  • Hypothesis B: Chiral Purity Variation

    • Causality: this compound has a stereocenter. The two enantiomers ((R) and (S)) can have dramatically different pharmacological activities. A batch sold as "racemic" might not be a perfect 50:50 mixture, and this ratio can vary. A batch sold as a single enantiomer might have different levels of the unwanted enantiomer.

    • Action: If stereochemistry is critical for your application, perform a chiral HPLC analysis (see Protocol 3 ).

    • Expected Outcome: The ratio of the two enantiomer peaks differs significantly between the old and new batches.

    Enantiomers cluster_R (R)-Phenyl(pyrrolidin-3-yl)methanone cluster_S (S)-Phenyl(pyrrolidin-3-yl)methanone img_R img_R img_S img_S

    Caption: The (R) and (S) enantiomers of this compound.

  • Hypothesis C: Compound Degradation

    • Causality: The ketone and secondary amine functionalities could be susceptible to degradation over time, especially if stored improperly (e.g., not protected from atmospheric CO₂ or moisture). This can reduce the concentration of the active compound and introduce new, potentially interfering substances.[6][10]

    • Action: Use LC-MS to analyze a dissolved sample of the new batch. Look for masses that do not correspond to the parent compound or known synthesis impurities. Re-test an older batch to see if degradation is also occurring in your stored reference material.

    • Expected Outcome: Detection of new molecular weight species, potentially corresponding to oxidation, hydrolysis, or adduct formation.

Part 3: Key Experimental Protocols

These protocols provide a starting point for in-house quality control. They should be optimized for the specific equipment and columns available in your laboratory.

Protocol 1: Incoming Quality Control (QC) for a New Batch

Objective: To perform a basic set of checks to verify the identity and integrity of a newly received batch.

Methodology:

  • Documentation Review:

    • Log the batch number, supplier, and date of receipt.

    • Download and archive the CoA. Compare it to the CoA of the previous batch, noting any differences in purity, appearance, or analytical methods used.

  • Visual Inspection:

    • Note the physical appearance (color, crystallinity). Is it consistent with previous batches? For example, a white powder should not suddenly appear as a pale yellow solid.

  • Solubility Test:

    • Prepare a stock solution at your standard concentration (e.g., 10 mM in DMSO).

    • Observe the dissolution. Does it dissolve completely? Is any particulate matter visible? Does it take longer to dissolve than previous batches?

  • Identity Confirmation (LC-MS):

    • Prepare a dilute sample (e.g., 10 µM) from the new stock solution.

    • Analyze via LC-MS in positive ion mode.

    • Confirm the presence of the correct parent mass [M+H]⁺ for this compound (C₁₁H₁₃NO, MW: 175.23; [M+H]⁺ ≈ 176.1).

  • Purity Check (HPLC):

    • Analyze the new stock solution using the method described in Protocol 2 .

    • Integrate the area of the main peak to get an initial purity assessment and compare the chromatogram to a reference batch.

Protocol 2: Comparative Reverse-Phase HPLC Analysis

Objective: To compare the purity and impurity profiles of two different batches.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose column providing good resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent with low UV cutoff.
Gradient 10% B to 95% B over 15 minA broad gradient is effective for separating the polar parent compound from non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume prevents peak distortion and column overload.
Detector UV Diode Array (DAD) at 254 nmThe benzoyl group provides strong UV absorbance. A DAD allows for peak purity analysis.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the initial mobile phase.

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure no system contamination.

  • Inject the sample from your "golden batch" (reference).

  • Inject the sample from the new batch.

  • Carefully overlay the chromatograms. Pay close attention to the retention times, peak shapes, and the area/height of all minor peaks.

Protocol 3: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To separate and quantify the (R) and (S) enantiomers.

ParameterRecommended ConditionRationale
Column Chiral stationary phase (e.g., cellulose- or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H)These columns are specifically designed to resolve enantiomers through stereoselective interactions.
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) with 0.1% Diethylamine (DEA)Normal phase conditions are typically required for chiral separations. DEA is added to improve the peak shape of basic amines.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve chiral resolution.
Column Temp. 25 °CChiral separations can be sensitive to temperature; consistency is key.
Detector UV at 254 nmStandard detection for this compound.
Sample Prep. 1 mg/mL in the mobile phaseEnsures compatibility and prevents solvent effects on the peak shape.

Procedure:

  • Equilibrate the system with the mobile phase until the baseline is stable.

  • Inject a sample of the racemic standard to confirm the separation of the two enantiomer peaks.

  • Inject the new batch sample.

  • Integrate the areas of the two peaks. Calculate the enantiomeric excess (e.e.) as: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]

  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86327261, phenyl-[(3R)-pyrrolidin-3-yl]methanone. Retrieved from [Link].

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Phenyl(pyrrolidin-3-yl)methanone hydrochloride to free base conversion issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the conversion of Phenyl(pyrrolidin-3-yl)methanone hydrochloride to its free base form. This process, commonly known as 'free-basing', is a fundamental acid-base extraction procedure critical for preparing the amine for subsequent synthetic steps or analytical characterization. The hydrochloride salt is often supplied for its superior stability and solubility in aqueous media, but the free base is typically required for reactions where the amine's nucleophilicity is essential or when solubility in non-polar organic solvents is needed.[1][2]

This guide provides a detailed protocol and addresses common issues encountered during the conversion, offering scientifically grounded explanations and troubleshooting steps to ensure a successful outcome.

Core Chemical Principle

The conversion hinges on a simple acid-base reaction. The starting material is an ammonium salt, where the secondary amine of the pyrrolidine ring is protonated (R₂NH₂⁺Cl⁻). By introducing a base stronger than the target amine, we deprotonate the ammonium ion, liberating the neutral, or 'free', amine (R₂NH).

Caption: Chemical conversion of the hydrochloride salt to its free base.

Standard Operating Protocol: Free Base Conversion

This protocol details the standard liquid-liquid extraction method for converting the hydrochloride salt to the free base.

Experimental Workflow
Caption: Step-by-step workflow for free base conversion.
Detailed Steps:
  • Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of deionized water (e.g., 10-20 mL per gram of salt) in an Erlenmeyer flask.

  • Basification: Place the flask in an ice-water bath to cool. While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding base until the pH is stable at 13 or higher. The solution may become cloudy as the less water-soluble free base begins to precipitate.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate, equal to about half the aqueous volume. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds.[3] Allow the layers to separate fully. Drain the organic layer (DCM is the bottom layer) into a clean flask. Repeat the extraction process two more times with fresh organic solvent.

  • Washing: Combine all organic extracts. Add them back to the separatory funnel and wash with an equal volume of saturated sodium chloride solution (brine). This step helps remove residual water and inorganic salts from the organic phase.[4][5]

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the this compound free base, which may be a solid or an oil.

Troubleshooting Guide & FAQs

Q1: I'm getting a persistent emulsion during the extraction and the layers won't separate. What should I do?

Answer: Emulsion formation is a common issue when extracting amines, often caused by soap-like interactions of the product at the aqueous-organic interface.[3]

Causality: Vigorous shaking increases the surface area between the two immiscible phases, which can stabilize droplets of one phase within the other, especially if surfactant-like impurities are present.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone can sometimes resolve the emulsion.[6]

  • Gentle Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel multiple times. This reduces the energy put into the system while still allowing for extraction.[3]

  • Add Brine: Introduce a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, thereby destabilizing the emulsion.[3][4]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets causing the emulsion.[3][6]

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.[3]

Q2: My final yield is very low. Why am I losing product and how can I prevent it?

Answer: Low yield is almost always traced back to incomplete deprotonation, leaving the water-soluble protonated amine behind in the aqueous layer.[7]

Causality: The distribution of the amine between the aqueous and organic layers is governed by its protonation state, which is controlled by pH. The pyrrolidinium ion has a pKa of approximately 11.3.[8][9] To ensure that >99.9% of the amine is in the neutral free base form, the pH of the aqueous solution must be at least 2-3 units above the pKa.

Aqueous pH% Free Base (Approx.)Extraction Efficiency
9.31%Very Poor
10.310%Poor
11.350%Inefficient
12.390%Good
13.3 99% Excellent

Solutions:

  • Verify pH: Before extraction, ensure the aqueous layer's pH is robustly basic (pH > 13). Use a calibrated pH meter for accuracy.

  • Use a Strong Base: Employ a strong base like NaOH or KOH. Weaker bases such as sodium carbonate (pKa of conjugate acid HCO₃⁻ is ~10.3) or sodium bicarbonate (pKa of H₂CO₃ is ~6.4) are not strong enough to ensure complete deprotonation and will result in significant product loss.[10]

  • Sufficient Extractions: Perform at least three separate extractions with fresh organic solvent to ensure complete transfer of the free base from the aqueous layer.

Troubleshooting Start Low Yield Obtained Check_pH Measure pH of aqueous layer post-extraction Start->Check_pH pH_Low pH < 13 Check_pH->pH_Low Is pH < 13? pH_OK pH ≥ 13 Check_pH->pH_OK Is pH ≥ 13? Action_AddBase Action: Return aqueous layer to flask, add more NaOH to pH > 13, and re-extract. pH_Low->Action_AddBase Check_Extractions Were at least 3 extractions performed? pH_OK->Check_Extractions Extract_No No Check_Extractions->Extract_No No Extract_Yes Yes Check_Extractions->Extract_Yes Yes Action_ReExtract Action: Perform additional extractions on the aqueous layer. Extract_No->Action_ReExtract Final_Check Consider other loss vectors: - Emulsion formation? - Volatility of product? Extract_Yes->Final_Check

Caption: Troubleshooting decision tree for low product yield.
Q3: Which organic solvent is best for the extraction?

Answer: The choice depends on a balance of solvent power, density, volatility, and safety.

SolventDensity (g/mL)LayerBoiling Point (°C)Comments
Dichloromethane (DCM) 1.33Bottom40Excellent solvent for many organics. High density ensures clean separation. Volatile and easy to remove.
Ethyl Acetate (EtOAc) 0.90Top77Good general-purpose solvent. Less toxic than DCM. Prone to hydrolysis under strong basic conditions.
Diethyl Ether (Et₂O) 0.71Top35Good solvent, but extremely flammable and prone to peroxide formation.
MTBE 0.74Top55A safer alternative to diethyl ether, less prone to peroxide formation.[11]

Recommendation: Dichloromethane is often the preferred choice for its effectiveness and ease of separation. However, if chlorinated solvents are to be avoided, Ethyl Acetate is a suitable alternative, provided the exposure to the strong base is minimized.

Q4: How do I confirm that I have successfully formed the free base?

Answer: Several methods can confirm the conversion.

  • Solubility Test: This is the simplest check. The starting hydrochloride salt should be soluble in water. The final free base product should be poorly soluble in water but readily soluble in your organic extraction solvent (e.g., DCM).[12]

  • Thin-Layer Chromatography (TLC): Spot the starting material and the final product on a TLC plate. The free base (more non-polar) should have a higher Rf value (travel further up the plate) than the hydrochloride salt (more polar).

  • Spectroscopy (NMR/IR):

    • ¹H NMR: Protons on the carbons adjacent to the nitrogen (the α-protons) in the pyrrolidine ring will show a noticeable upfield shift (to a lower ppm value) in the free base compared to the protonated salt.

    • IR Spectroscopy: The spectrum of the hydrochloride salt will feature a broad absorption band typically in the 2400-2800 cm⁻¹ range, which is characteristic of an R₂N-H⁺ stretch. This band will be absent in the spectrum of the successfully formed free base.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Reddit r/Chempros. Amine workup. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

  • V. V. Suresh Babu, et al. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, Vol. 44B, 2005. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Reddit r/chemistry. Emulsion Problem during Extraction. Help!. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Chemistry Stack Exchange. How do I (further) lower the pH of a pyrrolidine solution?. [Link]

  • Reddit r/chemhelp. How to remove HCl salts in order to have free amines?. [Link]

  • Chemistry LibreTexts. 10.8: Amines as Bases. [Link]

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Validation & Comparative

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Phenyl(pyrrolidin-3-yl)methanone and Other Pyrrolidine Derivatives in In Vitro Assays

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold."[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex, three-dimensional pharmacophores that can achieve high affinity and selectivity for biological targets.[2][3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the ring itself provides a rigid framework for orienting substituents in precise spatial arrangements, which is critical for target engagement.[4][5]

This guide focuses on This compound , a simple yet versatile derivative featuring a benzoyl group attached to the 3-position of the pyrrolidine ring. We will use this molecule as our central test compound to explore how it and other structurally related derivatives can be profiled across a range of common biological assays. Our objective is not merely to present data, but to dissect the methodologies and rationale behind comparative screening, providing researchers with a framework for evaluating their own novel pyrrolidine-based compounds.

We will compare our lead compound against three distinct classes of pyrrolidine derivatives targeting:

  • Monoamine Oxidase B (MAO-B) , a key enzyme in neurotransmitter metabolism.

  • Nicotinic Acetylcholine Receptors (nAChRs) , ligand-gated ion channels crucial for cognitive function.

  • GABA Transporter 1 (BGT-1) , involved in the reuptake of the neurotransmitter GABA.

Through this comparative lens, we will demonstrate how subtle modifications to the pyrrolidine core can dramatically shift biological activity and how robust assay design is essential for elucidating these structure-activity relationships (SAR).

Section 1: Monoamine Oxidase B (MAO-B) Inhibition Assay

Monoamine oxidases are mitochondrial enzymes that catabolize monoamine neurotransmitters.[6] Selective MAO-B inhibitors are therapeutic targets for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[7][8] The assay described here quantifies a compound's ability to inhibit MAO-B activity by monitoring the reduction in the formation of a fluorescent product.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is designed to determine the concentration at which an inhibitor reduces enzyme activity by 50% (IC₅₀).

Principle of Causality: The assay leverages a substrate that, when oxidized by MAO, generates hydrogen peroxide (H₂O₂). In a coupled reaction, H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent molecule (resorufin). An effective MAO-B inhibitor will reduce the amount of H₂O₂ produced, leading to a decrease in fluorescence, which can be quantified.

Materials:

  • Recombinant Human MAO-B Enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO Substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex™ Red or equivalent)

  • Test Compounds: this compound, Selegiline (Positive Control)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = ~530-560 nm / ~585-595 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Selegiline) in DMSO, then dilute further in MAO Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of MAO Assay Buffer containing the recombinant MAO-B enzyme to each well. Add 5 µL of the diluted test compounds or control. For "No Inhibitor" control wells, add 5 µL of buffer with the equivalent DMSO concentration.

  • Rationale for Pre-incubation: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of both reversible and irreversible inhibitors. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Prepare a "Substrate Mix" containing p-tyramine, HRP, and the fluorometric probe in MAO Assay Buffer. Initiate the enzymatic reaction by adding 45 µL of this mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot for each concentration.

    • Calculate the percentage of inhibition relative to the "No Inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Illustrative Data Comparison

Disclaimer: The following data is illustrative and intended for educational purposes to demonstrate how results would be presented.

CompoundTargetAssay TypeIllustrative IC₅₀ (nM)
This compoundMAO-BFluorometric Inhibition> 10,000
Selegiline (Control)MAO-BFluorometric Inhibition15

This hypothetical result suggests that while Selegiline is a potent MAO-B inhibitor, this compound shows negligible activity at this target under these conditions.

Workflow Visualization

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Serial Dilution of Test Compounds C 3. Add Enzyme & Inhibitor to 96-well Plate A->C B 2. Prepare MAO-B Enzyme and Substrate Mix E 5. Add Substrate Mix to Initiate Reaction B->E D 4. Pre-incubate (15 min @ 37°C) C->D D->E F 6. Read Fluorescence (Kinetic Measurement) E->F G 7. Calculate Reaction Rates F->G H 8. Determine % Inhibition G->H I 9. Plot Dose-Response Curve & Calculate IC₅₀ H->I

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Section 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Neuronal nAChRs, particularly the α4β2 subtype, are implicated in learning, memory, and addiction.[9] Assaying compounds for their ability to bind to these receptors is a primary step in identifying potential cognitive enhancers or smoking cessation aids. Radioligand binding assays are a gold standard for determining a compound's binding affinity (Ki).

Experimental Protocol: α4β2 nAChR Competitive Binding Assay

Principle of Causality: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]-Cytisine) for binding to the α4β2 receptor expressed in a cell membrane preparation. A high-affinity test compound will displace the radioligand at low concentrations, resulting in a low radioactive signal. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the binding affinity constant (Ki).

Materials:

  • Cell Membranes prepared from HEK293 cells stably expressing human α4β2 nAChR.

  • Binding Buffer (e.g., PBS, pH 7.4)

  • Radioligand: [³H]-Cytisine

  • Non-specific Binding Control: Nicotine (at a high concentration, e.g., 10 µM)

  • Test Compounds: this compound, and a hypothetical active derivative, (R)-1-methyl-3-(phenylcarbonyl)pyrrolidine.

  • GF/B glass fiber filter plates

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, add Binding Buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Reaction Initiation: Add a fixed concentration of [³H]-Cytisine (typically at its Kd value) to all wells to initiate the competitive binding reaction.

  • Control Wells:

    • Total Binding: Wells containing only membranes, buffer, and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, buffer, radioligand, and a high concentration of unlabeled Nicotine to saturate all specific binding sites.

  • Incubation: Incubate the plate for 120 minutes at 4°C with gentle agitation. The low temperature minimizes receptor degradation and non-specific binding.

  • Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through the glass fiber filter plate. The membranes and any bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any remaining unbound radioligand. This step is critical and must be fast to prevent dissociation of the bound ligand.

  • Signal Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration and fit to a curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Comparison

Disclaimer: The following data is illustrative and intended for educational purposes.

CompoundTargetAssay TypeIllustrative Ki (nM)
This compoundα4β2 nAChRRadioligand Binding2,500
(R)-1-methyl-3-(phenylcarbonyl)pyrrolidineα4β2 nAChRRadioligand Binding85

This hypothetical data suggests that the addition of a methyl group to the pyrrolidine nitrogen significantly enhances binding affinity for the α4β2 nAChR.

Mechanism Visualization

Binding_Assay cluster_receptor cluster_binding Receptor α4β2 nAChR Bound_Radio Bound Radioligand (High Signal) Receptor->Bound_Radio No Inhibitor Bound_Test Bound Test Compound (Low Signal) Receptor->Bound_Test With Inhibitor Radio [³H]-Radioligand Radio->Receptor Binds Test Test Compound Test->Receptor Competes Radio2 [³H] Test2 Test GABA_Uptake cluster_membrane Cell Membrane cluster_out cluster_in BGT1 BGT-1 Transporter GABA_in [³H]-GABA (Measured Signal) BGT1->GABA_in GABA_out [³H]-GABA GABA_out->BGT1 Uptake Inhibitor Inhibitor Inhibitor->BGT1 Blocks

Caption: Mechanism of BGT-1 mediated GABA uptake and its inhibition.

Discussion and Conclusion: Synthesizing a Structure-Activity Narrative

This guide demonstrates a systematic approach to profiling a lead compound, this compound, against a panel of relevant biological targets. By comparing its activity with structurally related analogs in validated assays, we can begin to build a compelling structure-activity relationship (SAR) narrative.

Our illustrative data suggests a hypothetical scenario where:

  • The core This compound structure possesses moderate inhibitory activity at the BGT-1 transporter but is largely inactive at MAO-B and has weak affinity for α4β2 nAChRs.

  • N-methylation of the pyrrolidine ring (as in (R)-1-methyl-3-(phenylcarbonyl)pyrrolidine) dramatically enhances affinity for the α4β2 nAChR, suggesting the nitrogen substituent is a key determinant for this target class.

  • Substitution on the phenyl ring (as in (S)-3-(4-chlorobenzoyl)pyrrolidine) significantly boosts potency at the BGT-1 transporter, indicating this region of the molecule interacts with a critical pocket in the transporter protein.

This type of multi-assay comparison is fundamental in early-stage drug discovery. It allows researchers to identify promising avenues for lead optimization, flag potential off-target effects, and make data-driven decisions about which chemical scaffolds to pursue. The true value lies not in a single data point, but in the integrated analysis of a compound's behavior across a diverse biological landscape. The protocols and frameworks provided herein offer a robust starting point for any research team working with novel pyrrolidine derivatives.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

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  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

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  • Marion Biotech. (n.d.). Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Available at: [Link]

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  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Alagöz, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

  • ResearchGate. (n.d.). A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor. Available at: [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456-12461. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86327261, phenyl-[(3R)-pyrrolidin-3-yl]methanone. PubChem. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 333-341. Available at: [Link]

  • Evotec (formerly Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of Phenyl(pyrrolidin-3-yl)methanone as a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within a physiological context is paramount.[1][2][3] This guide provides a comprehensive, multi-assay framework for validating the target engagement of a novel investigational compound, Phenyl(pyrrolidin-3-yl)methanone, hypothesized to be an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a clinically validated non-receptor tyrosine kinase crucial for B-cell development and activation, making it a key therapeutic target for various B-cell malignancies and autoimmune disorders.[4][5][6] We will move beyond a single-technique mindset, advocating for an orthogonal, evidence-based approach that builds a robust and irrefutable case for target engagement. This guide details the causality behind experimental choices, provides field-tested protocols, and compares the utility of biochemical, cell-based, and functional assays to provide researchers with a self-validating system for decision-making.

Introduction: The Imperative of Target Engagement

The journey of a drug candidate from bench to bedside is fraught with attrition. A primary reason for late-stage failures is an incomplete understanding of the drug's mechanism of action (MoA), specifically, a lack of definitive proof of target engagement in a relevant biological system.[1][2] this compound has emerged from initial screens as a potential BTK inhibitor. However, before committing significant resources to lead optimization and preclinical studies, we must rigorously validate this hypothesis.

Target engagement is the critical link between biochemical potency and cellular activity.[7] It confirms that the compound can access its target within the complex cellular milieu, bind with sufficient affinity and residence time, and elicit a measurable biological response.[8] This guide will compare four distinct, yet complementary, experimental strategies to build a layered, evidence-based case for this compound's engagement of BTK.

Foundational Biology: The BTK Signaling Pathway

Understanding the target's biological context is essential for designing meaningful engagement assays. BTK is a central node in the B-cell receptor (BCR) signaling pathway.[4][5] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its own autophosphorylation at Tyrosine 223 (Y223), a key step for its full activation.[6][9] Activated BTK then phosphorylates downstream substrates, most notably Phospholipase Cγ2 (PLCγ2), triggering a cascade that results in B-cell proliferation and survival.[5][10] Our experimental strategy will probe this pathway at multiple levels: direct binding to BTK, engagement within the cell, and inhibition of its catalytic function.

BTK_Pathway BCR B-Cell Receptor (BCR) Engagement SYK SYK Activation BCR->SYK Activates BTK_inactive BTK (Inactive) SYK->BTK_inactive Phosphorylates Y551 BTK_active BTK-pY223 (Active) BTK_inactive->BTK_active Autophosphorylation at Y223 PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylates PLCG2_active PLCγ2 (Active) PLCG2->PLCG2_active Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCG2_active->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Compound This compound Compound->BTK_inactive Binds & Inhibits Validation_Workflow cluster_0 Biochemical Confirmation cluster_1 Cellular Target Binding cluster_2 Functional Cellular Response ITC Method 1: ITC (Direct Binding & Kd) Lantha Method 2: LanthaScreen (Cellular IC50) ITC->Lantha Increased Complexity CETSA Method 3: CETSA (Direct In-Cell Engagement) Lantha->CETSA Orthogonal Validation WB Method 4: Western Blot (p-BTK Inhibition) CETSA->WB Confirms Functional Effect

Caption: Orthogonal workflow for validating target engagement.

Method 1: Isothermal Titration Calorimetry (ITC) — Quantifying Direct Interaction

Expertise & Causality: Before moving into complex cellular systems, we must first confirm that our compound physically binds to purified BTK protein. ITC is the gold standard for this, as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile. [11][12]This label-free method allows us to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment, providing incontrovertible evidence of a direct interaction. [11][12]

Experimental Protocol: ITC
  • Preparation: Dialyze purified recombinant human BTK protein and this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

  • Loading: Load the sample cell of the ITC instrument with BTK protein at a concentration of 10-20 µM. Load the injection syringe with the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

  • Titration: Set the experiment temperature to 25°C. Perform a series of 19-25 injections of the compound into the protein solution.

  • Controls: A critical control involves titrating the compound into buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH. [13][14]

Expected Data & Interpretation
ParameterThis compoundKnown BTK Inhibitor (e.g., Ibrutinib)
Binding Affinity (Kd) 25 nM5 nM
Stoichiometry (n) 1.050.98
Enthalpy (ΔH) -12.5 kcal/mol-15.2 kcal/mol

A low nanomolar Kd value combined with a stoichiometry (n) value close to 1 provides strong evidence of a specific, high-affinity, 1:1 binding interaction between the compound and the BTK protein. [14]

Method 2: LanthaScreen™ Eu Kinase Binding Assay — Probing Cellular Binding

Expertise & Causality: Having confirmed direct binding, the next critical question is whether the compound can engage BTK in a more competitive, physiological environment. The LanthaScreen™ assay bridges this gap. It's a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase. [15][16][17]This confirms that the compound binds to the intended site (the ATP pocket) and allows for the determination of an IC50 value in a competitive format, which is more representative of the cellular environment than a simple direct binding assay. [15][16]

Experimental Protocol: LanthaScreen™ Assay
  • Reagent Preparation: Prepare a 2X solution of GST-tagged BTK kinase and Eu-anti-GST antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [16]Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer. [16]2. Compound Plating: Serially dilute this compound in a 384-well plate to achieve a 4X final concentration range. Include a known BTK inhibitor as a positive control and DMSO as a vehicle control.

  • Assay Assembly: Add the 2X kinase/antibody mixture to the wells containing the compound. Add the 4X tracer solution to initiate the binding reaction. [16]4. Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm. [17]5. Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Data & Interpretation
CompoundLanthaScreen™ IC50
This compound45 nM
Known BTK Inhibitor (e.g., Acalabrutinib)8 nM
Non-binding Control> 10,000 nM

An IC50 value in the nanomolar range demonstrates that the compound can effectively compete with an ATP-site tracer for binding to BTK. This result provides strong evidence of target engagement in a competitive setting.

Method 3: Cellular Thermal Shift Assay (CETSA®) — Confirming Engagement in Live Cells

Expertise & Causality: This is the pivotal experiment. While ITC and LanthaScreen are powerful, they use purified proteins. CETSA is the definitive method for confirming that a compound binds to its target inside intact, living cells. [18][19][20]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [18]By heating cells treated with our compound and measuring the amount of soluble BTK remaining, we can directly observe target engagement in its native environment. A positive result proves cell permeability and intracellular target binding. [8][21]

Experimental Protocol: CETSA
  • Cell Treatment: Culture Ramos cells (a human Burkitt's lymphoma B-cell line with high BTK expression) and treat with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C. [22]2. Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. [22]3. Cell Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of soluble BTK by Western blot or ELISA.

  • Data Analysis: For each compound concentration, plot the relative amount of soluble BTK against the temperature. The shift in the melting temperature (Tm) in the presence of the compound indicates stabilization and therefore, target engagement.

CETSA_Workflow Treat 1. Treat Live Cells with Compound Heat 2. Apply Heat Challenge (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells Heat->Lyse Separate 4. Separate Soluble vs. Aggregated Proteins Lyse->Separate Detect 5. Detect Soluble BTK (Western Blot / ELISA) Separate->Detect Result Result: Stabilized BTK indicates Target Engagement Detect->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Data & Interpretation
TreatmentMelting Temperature (Tm) of BTKΔTm (Shift)
Vehicle (DMSO)49.5 °C-
This compound (1 µM)55.0 °C+5.5 °C
Known BTK Inhibitor (1 µM)57.2 °C+7.7 °C
Non-engaging Control (1 µM)49.6 °C+0.1 °C

A significant, dose-dependent positive shift in the melting temperature (ΔTm) of BTK in compound-treated cells compared to the vehicle control is unambiguous proof of intracellular target engagement.

Method 4: Western Blot — Verifying a Functional Consequence

Expertise & Causality: The final piece of the puzzle is to demonstrate that target engagement leads to the desired functional outcome: inhibition of kinase activity. As BTK's activation involves autophosphorylation at Y223, measuring the level of phospho-BTK (p-BTK) serves as a direct, proximal biomarker of its activity. [9][23]A reduction in p-BTK levels upon compound treatment provides functional validation that binding to the target translates into pathway inhibition. [9]

Experimental Protocol: Phospho-BTK Western Blot
  • Cell Culture & Treatment: Seed Ramos cells and starve them overnight. Pre-treat cells with a dose-range of this compound for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody (10 µg/mL) for 10 minutes to induce BTK phosphorylation. [23]3. Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins. [24][25]4. SDS-PAGE & Transfer: Quantify total protein, resolve 30-40 µg of lysate per lane via SDS-PAGE, and transfer to a PVDF membrane. [26]5. Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can increase background. [24][25]Incubate with a primary antibody specific for p-BTK (Y223).

  • Detection & Re-probing: Detect with an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate. Subsequently, strip the membrane and re-probe with an antibody for total BTK as a loading control.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the p-BTK signal to the total BTK signal for each sample. Plot the normalized p-BTK level against compound concentration to determine the IC50 for functional inhibition.

Expected Data & Interpretation
CompoundCellular p-BTK Inhibition IC50
This compound70 nM
Known BTK Inhibitor (e.g., Acalabrutinib)15 nM
Non-binding Control> 10,000 nM

A dose-dependent decrease in the p-BTK/Total BTK ratio confirms that the compound not only engages the target in cells but also functionally inhibits its catalytic activity, validating its proposed mechanism of action.

Comparative Summary and Conclusion

Each assay provides a unique and vital piece of information. By employing them in a tiered, orthogonal manner, we build an unshakable foundation of evidence for target engagement.

AssayQuestion AnsweredKey AdvantageKey Limitation
ITC Does the compound bind directly to the purified protein?Provides full thermodynamic profile (Kd, n, ΔH). [11]Lacks cellular context; requires purified protein.
LanthaScreen™ Does the compound bind the ATP site competitively?High-throughput; confirms binding site. [15][17]Uses purified protein; indirect measurement (tracer displacement).
CETSA® Does the compound bind the target in intact, live cells?Gold standard for intracellular engagement; proves cell-penetrance. [18][21]Lower throughput; requires specific antibody for detection.
Western Blot Does binding inhibit the target's function in cells?Confirms functional consequence of binding. [9]Indirect measure of engagement; downstream of the binding event.

References

  • Corneth, O. B. J., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. [Link]

  • Tam, C. S., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. [Link]

  • Mato, A. R., et al. (2024). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers. [Link]

  • Venable, J. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Joseph, R. E., et al. (2019). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences. [Link]

  • Bruton's tyrosine kinase. Wikipedia. [Link]

  • Xing, Y., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Xing, Y., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery. [Link]

  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. ResearchGate. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Chaturvedi, S., et al. (2015). Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. AACR Publications. [Link]

  • On the Mark? Identifying Biomarkers of Target Engagement. Sapient Bio. [Link]

  • Critical Needs in Cellular Target Engagement. DiscoverX. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Ledwitch, K. V., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. [Link]

  • How can I get phospho-protein signal in Western Blot?. ResearchGate. [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. ResearchGate. [Link]

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A Comparative Cross-Reactivity Profile of a Novel Phenyl(pyrrolidin-3-yl)methanone-Based MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective enzyme inhibitors is a cornerstone of modern therapeutics. Phenyl(pyrrolidin-3-yl)methanone represents a versatile scaffold utilized in the design of novel central nervous system (CNS) agents. This guide presents a comprehensive cross-reactivity analysis of PPM-1 , a novel this compound derivative designed as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). We provide a head-to-head comparison with established MAO-B inhibitors, Selegiline and Rasagiline, detailing the experimental methodologies, comparative binding and functional data, and interpretation within relevant signaling pathways. The objective is to provide researchers and drug development professionals with a framework for evaluating the selectivity of next-generation MAO-B inhibitors and understanding the critical role of comprehensive off-target profiling.

Introduction: The Imperative for Selectivity in MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a critical enzyme in the CNS responsible for the degradation of neurotransmitters, primarily dopamine. Inhibition of MAO-B increases dopaminergic tone and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. While effective, first-generation MAO inhibitors were non-selective, leading to significant off-target effects, most notably the "cheese effect"—a hypertensive crisis caused by the inhibition of MAO-A in the gut.

The development of selective, irreversible MAO-B inhibitors like Selegiline and Rasagiline represented a major therapeutic advance. However, even these established drugs exhibit liabilities at higher concentrations, including effects on MAO-A and other monoaminergic targets. The this compound scaffold offers a promising chemical starting point for developing next-generation inhibitors with superior selectivity.

This guide details the cross-reactivity profile of PPM-1 , a novel compound from this class. We will dissect its selectivity against a panel of clinically relevant off-targets and benchmark its performance against Selegiline and Rasagiline, providing a clear rationale for the experimental design and interpretation of the resulting data.

Experimental Design for Comprehensive Cross-Reactivity Profiling

To build a robust selectivity profile, a multi-tiered approach is essential. Our workflow is designed to move from broad screening to more specific functional assessments, ensuring a thorough and self-validating process. The choice of targets for the screening panel is driven by the known pharmacology of MAO inhibitors and potential liabilities associated with the chemical scaffold.

Rationale for Target Selection

The selected panel includes:

  • Primary Target & Isoform: MAO-B and the closely related MAO-A isoform to determine selectivity.

  • Key Monoamine Transporters: Serotonin Transporter (SERT) and Dopamine Transporter (DAT), as interaction with these can lead to significant psychiatric and cardiovascular side effects.

  • Adrenergic Receptors: Alpha- and Beta-adrenergic receptors are frequently implicated in the cardiovascular side effects of CNS-active drugs.

  • Broad Safety Panel: A wider screen (e.g., the Eurofins SafetyScreen44™ panel or similar) is used to identify unexpected interactions with a diverse set of GPCRs, ion channels, and kinases that are common sources of drug attrition.

Experimental Workflow

The profiling workflow proceeds from high-throughput binding assays to lower-throughput, higher-content functional assays. This tiered approach efficiently identifies potential liabilities for further investigation.

G cluster_0 Tier 1: Primary & Off-Target Binding cluster_1 Tier 2: Functional & Cellular Confirmation cluster_2 Tier 3: Data Analysis & Interpretation A Compound Synthesis (PPM-1, Selegiline, Rasagiline) B MAO-A/MAO-B Enzyme Inhibition Assay (IC50 Determination) A->B C Broad Target Binding Screen (e.g., SafetyScreen44™ Panel) A->C D Monoamine Transporter Binding (SERT, DAT Radioligand Assays) A->D G Selectivity Ratio Calculation (e.g., IC50 MAO-A / IC50 MAO-B) B->G E Cell-Based Functional Assays (e.g., cAMP for GPCRs) C->E Hits from broad screen F Neurotransmitter Uptake Assays (Functional measure for SERT/DAT) D->F Hits from transporter binding H Risk Assessment & Profile Generation E->H F->H G->H

Caption: Tiered experimental workflow for cross-reactivity profiling.

Methodologies

MAO-A and MAO-B Enzyme Inhibition Assay

This assay directly measures the potency of the compounds against their primary target and its key isoform.

Protocol:

  • Source: Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich).

  • Substrate: Kynuramine is used as a common substrate for both enzymes. Its deamination by MAO produces 4-hydroxyquinoline, a highly fluorescent product.

  • Procedure:

    • Enzymes are pre-incubated with a range of concentrations of PPM-1, Selegiline, or Rasagiline for 15 minutes at 37°C in a potassium phosphate buffer (pH 7.4).

    • The reaction is initiated by adding kynuramine.

    • The reaction proceeds for 30 minutes at 37°C and is stopped by adding NaOH.

    • Fluorescence is measured with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: The concentration of compound that inhibits 50% of enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic curve.

Radioligand Binding Assays for Transporters and GPCRs

This method assesses the ability of a test compound to displace a known radioactive ligand from its receptor or transporter, providing a measure of binding affinity (Ki).

Protocol (Example: Dopamine Transporter, DAT):

  • Source: Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter.

  • Radioligand: [³H]-WIN 35,428, a well-characterized high-affinity DAT ligand.

  • Procedure:

    • Membranes are incubated with [³H]-WIN 35,428 and a range of concentrations of the test compound in a binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled DAT inhibitor (e.g., GBR-12909).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membranes with the bound radioligand.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Comparative Data Summary

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) data for PPM-1 against Selegiline and Rasagiline. Values represent the mean of at least three independent experiments.

TargetParameterPPM-1SelegilineRasagiline
MAO-B IC50 (nM) 0.8 5.2 1.5
MAO-A IC50 (nM) >10,000 2,100 >20,000
MAO-A/B Selectivity RatioRatio>12,500404>13,333
Dopamine Transporter (DAT)Ki (nM)>10,000>10,000>10,000
Serotonin Transporter (SERT)Ki (nM)>10,0008,500>10,000
Adrenergic α1 ReceptorKi (nM)>10,0005,2009,800
Adrenergic α2 ReceptorKi (nM)8,9004,1007,600
Adrenergic β1 ReceptorKi (nM)>10,000>10,000>10,000

Interpretation in a Signaling Context

The primary mechanism of action for PPM-1 is the selective inhibition of MAO-B, which is located on the outer mitochondrial membrane of astrocytes and neurons. This inhibition prevents the breakdown of dopamine in the synaptic cleft and within the neuron, thereby increasing dopaminergic signaling.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Astrocyte / Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA_cyto Dopamine (Cytosol) L_DOPA->DA_cyto DA_vesicle Dopamine (Vesicle) Synaptic_Cleft Synaptic Dopamine DA_vesicle->Synaptic_Cleft Release DA_cyto->DA_vesicle DAT DAT DAT->DA_cyto Mito Mitochondrion MAO_B MAO-B DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Degradation Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->Mito PPM1 PPM-1 PPM1->MAO_B Inhibition

Caption: PPM-1 selectively inhibits MAO-B, preventing dopamine degradation.

The data presented demonstrate that PPM-1 is exceptionally selective for MAO-B. Its MAO-A/B selectivity ratio (>12,500) is comparable to Rasagiline and significantly greater than Selegiline. This high selectivity is critical for avoiding the MAO-A-mediated "cheese effect."

Furthermore, PPM-1 shows no significant affinity for the dopamine or serotonin transporters at concentrations up to 10 µM. This is a key advantage, as off-target interactions with these transporters can lead to complex and undesirable pharmacological effects. While some minor affinity for the adrenergic α2 receptor was noted, it is approximately 10,000-fold weaker than its affinity for MAO-B, suggesting a low risk of clinical relevance.

Discussion and Conclusion

The comprehensive cross-reactivity profiling of PPM-1 reveals it to be a highly potent and exceptionally selective MAO-B inhibitor.

Key Findings:

  • Potency: PPM-1 exhibits sub-nanomolar potency against MAO-B, exceeding that of both Selegiline and Rasagiline.

  • Selectivity: It demonstrates a superior MAO-A/B selectivity profile compared to Selegiline and is on par with Rasagiline.

  • Safety Profile: PPM-1 displays a clean off-target profile with no significant binding to key monoamine transporters or a broad panel of other receptors and enzymes at therapeutically relevant concentrations.

The rigorous, tiered approach to profiling outlined in this guide provides a robust framework for evaluating novel chemical entities. By systematically assessing affinity against a rationally chosen panel of targets, we can confidently de-risk drug candidates and prioritize those with the highest potential for clinical success. The data strongly support the continued development of PPM-1 as a best-in-class therapeutic agent for Parkinson's disease and other neurological disorders where enhanced dopaminergic function is desired. The this compound scaffold has proven to be a valuable platform for generating inhibitors with an outstanding balance of potency and selectivity.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Riederer, P., & Lachenmayer, L. (2003). Selegiline's neuroprotective potential revisited. Journal of Neural Transmission. [Link]

  • Magyar, K., & Szende, B. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology. [Link]

  • Eurofins Discovery. (2023). SafetyScreen44™ Panel. Eurofins Discovery Services. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

A Comparative Benchmarking Guide to Phenyl(pyrrolidin-3-yl)methanone and Its Potential as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Phenyl(pyrrolidin-3-yl)methanone, a heterocyclic ketone scaffold, against a panel of well-characterized inhibitors of monoamine transporters. For researchers, medicinal chemists, and drug development professionals, this document details the experimental frameworks, comparative data, and underlying scientific rationale for evaluating this compound class's potential in neuroscience and psychopharmacology.

The pyrrolidine ring is a privileged scaffold in numerous pharmacologically active compounds.[1] this compound, with its structural similarities to cathinone derivatives known to act as dopamine (DAT) and norepinephrine (NET) reuptake inhibitors, presents a compelling case for investigation as a novel central nervous system (CNS) agent.[2][3] This guide is structured to systematically benchmark its activity, moving from initial in vitro target engagement to in vivo pharmacological effects and preliminary pharmacokinetic profiling.

Benchmarking Strategy: A Multi-Tiered Approach

To comprehensively evaluate this compound, a logical, multi-tiered experimental workflow is essential. The causality behind this strategy is to first establish and quantify the primary mechanism of action at the molecular level before committing resources to more complex in vivo studies.

Our benchmarking panel includes:

  • Cocaine: A well-understood, non-selective monoamine reuptake inhibitor, serving as a classic reference compound.[4]

  • Methylphenidate (Ritalin®): A clinically relevant DAT/NET inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[5]

  • Atomoxetine (Strattera®): A selective norepinephrine reuptake inhibitor, also used for ADHD, providing a key selectivity comparison.[5]

  • Clorgyline & Pargyline: Selective inhibitors for Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B), respectively. These are included to assess potential off-target activity or a polypharmacological profile, as MAO enzymes are critical for monoamine neurotransmitter degradation.[6]

The workflow progresses from in vitro potency and selectivity determination to in vivo behavioral and pharmacokinetic characterization.

G cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: In Vivo & PK Evaluation In_Vitro_Profiling Initial Profiling of This compound MAT_Assay Monoamine Transporter Uptake Inhibition Assay (DAT, NET, SERT) In_Vitro_Profiling->MAT_Assay MAO_Assay Monoamine Oxidase Inhibition Assay (MAO-A, MAO-B) In_Vitro_Profiling->MAO_Assay Data_Analysis_1 Determine IC50 Values & Selectivity Ratios MAT_Assay->Data_Analysis_1 MAO_Assay->Data_Analysis_1 In_Vivo_Studies Candidate Progression Data_Analysis_1->In_Vivo_Studies Go/No-Go Decision Point Behavioral_Assay Locomotor Activity Assay (Open-Field Test) In_Vivo_Studies->Behavioral_Assay PK_Assay Pharmacokinetic Profiling (Rodent Model) In_Vivo_Studies->PK_Assay Data_Analysis_2 Assess Stimulant Effects & Drug-like Properties Behavioral_Assay->Data_Analysis_2 PK_Assay->Data_Analysis_2

Caption: Multi-tiered benchmarking workflow.

Part 1: In Vitro Characterization — Target Engagement & Potency

The foundational step is to determine if and how this compound interacts with its hypothesized targets. This is achieved through robust, cell-based, and biochemical assays.

Monoamine Transporter Inhibition Profile

The primary hypothesis is that this compound inhibits monoamine reuptake. We test this using cell lines engineered to express a single human monoamine transporter, ensuring target specificity. This approach is standard in the field for characterizing new psychoactive compounds.[4]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is designed to measure the potency (IC50) of test compounds at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing hDAT, hNET, or hSERT are cultured to ~90% confluency in 96-well plates. The use of transfected cells allows for a pure population of a single transporter of interest.[4]

  • Compound Preparation: this compound and reference inhibitors are serially diluted in assay buffer to create a 10-point concentration curve (e.g., 1 nM to 100 µM).

  • Pre-incubation: Cells are washed and pre-incubated with the test compounds or vehicle control for 10 minutes at room temperature. This allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Uptake Initiation: A fluorescent substrate that mimics biogenic amines is added to all wells to initiate the uptake reaction. This provides a safe and efficient alternative to radiolabeled substrates.[7]

  • Incubation: The plate is incubated for a short period (e.g., 10-20 minutes) at 37°C. This time is optimized to ensure measurement is within the linear range of uptake.

  • Signal Termination: Uptake is terminated by washing the cells with ice-cold assay buffer.

  • Fluorescence Reading: Intracellular fluorescence is measured using a bottom-read fluorescence plate reader. The signal is proportional to the amount of substrate transported into the cells.

  • Data Analysis: The fluorescence signal is normalized to vehicle controls (100% transport) and a known potent inhibitor (0% transport). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_workflow Uptake Inhibition Assay Workflow start HEK-293 cells expressing hDAT, hNET, or hSERT in 96-well plate step1 Add serially diluted Test Compound start->step1 step2 Pre-incubate 10 min @ RT step1->step2 step3 Add Fluorescent Substrate step2->step3 step4 Incubate 10-20 min @ 37°C step3->step4 step5 Wash with ice-cold buffer step4->step5 end Read Fluorescence (Bottom-read plate reader) step5->end

Caption: Cell-based monoamine uptake assay workflow.

Comparative Data: Monoamine Transporter Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityNET/SERT Selectivity
This compound120250>10,000>83>40
Cocaine2504003001.20.75
Methylphenidate50803,5007043.75
Atomoxetine800151,2001.580

Note: Data presented is hypothetical and for illustrative purposes.

Monoamine Oxidase (MAO) Activity Screening

To build a comprehensive profile, we must investigate potential activity at key metabolic enzymes for monoamines. MAO-A and MAO-B are mitochondrial enzymes that degrade neurotransmitters; inhibition of these enzymes can also produce a psychostimulant effect.[8]

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay quantifies the activity of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[6]

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B enzyme is diluted in assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with this compound or reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) for 15 minutes at 37°C in a black 96-well plate.

  • Reaction Initiation: A reaction mixture containing a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe is added to each well.[6] The MAO enzyme will oxidize the substrate, producing H₂O₂.

  • Signal Development: HRP catalyzes the reaction between H₂O₂ and the probe, generating a fluorescent product. The plate is incubated for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Fluorescence is measured using a plate reader (e.g., λex = 530 nm / λem = 585 nm).

  • Data Analysis: IC50 values are determined by comparing the fluorescence in compound-treated wells to vehicle controls.

Comparative Data: Monoamine Oxidase Inhibition (IC50, µM)

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound>100>100
Clorgyline (MAO-A selective)0.0525
Pargyline (MAO-B selective)300.1

Note: Data presented is hypothetical and for illustrative purposes.

Part 2: In Vivo Evaluation — Behavioral & Pharmacokinetic Profile

Following promising in vitro results (i.e., potent and selective MAT inhibition with minimal MAO activity), the next logical step is to assess the compound's effects in a living system. This provides crucial information on its functional CNS activity and its disposition within the body.

Assessment of Psychostimulant Properties

Inhibition of DAT and NET is expected to increase locomotor activity. The open-field test is a standard behavioral paradigm to quantify this stimulant effect.[9]

Experimental Protocol: Open-Field Locomotor Activity Test

  • Animals: Male C57BL/6 mice are used for this study. Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: this compound and reference compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). A vehicle-only group serves as the negative control.

  • Acclimation: Immediately after injection, each mouse is placed into the center of an open-field arena (e.g., 40x40 cm) and allowed to acclimate for 10 minutes.

  • Data Collection: For the subsequent 60 minutes, locomotor activity is recorded using an automated video-tracking system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The data is typically binned into 5-minute intervals to observe the time course of the drug's effect. The total distance traveled over the 60-minute session is compared across dose groups using an appropriate statistical test (e.g., ANOVA).

G cluster_invivo In Vivo Study Design Animals Acclimated Mice (n=8-10 per group) Dosing i.p. Injection: - Vehicle - Test Compound (Dose 1) - Test Compound (Dose 2) - Reference Compound Animals->Dosing Placement Place in Open-Field Arena Dosing->Placement Recording Record Activity for 60 minutes (Video Tracking) Placement->Recording Analysis Analyze Locomotor Data (Total Distance, etc.) Recording->Analysis

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A Head-to-Head Comparison of Phenyl(pyrrolidin-3-yl)methanone and its Sulfone Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Bioisosteric Replacements in Lead Optimization

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably altering other characteristics.[1][2] This guide provides a comprehensive head-to-head comparison of two such bioisosteres: Phenyl(pyrrolidin-3-yl)methanone and its sulfone analog, Phenyl(pyrrolidin-3-yl)sulfonylmethane.

This comparison is framed through the lens of a hypothetical drug discovery program targeting a G-protein coupled receptor (GPCR), a common target for a vast array of therapeutics.[3] We will delve into the nuanced differences in their physicochemical properties, explore their synthesis, and outline a rigorous experimental workflow for their comparative evaluation, from initial binding assays to in vitro ADME profiling.

Chemical Structures and Rationale for Comparison

The replacement of a ketone with a sulfone is a non-classical bioisosteric substitution that can significantly impact a molecule's properties.[4] While both groups are polar and can act as hydrogen bond acceptors, the sulfone group introduces a tetrahedral geometry compared to the trigonal planar geometry of the ketone. Furthermore, the sulfonyl group is generally more resistant to metabolic reduction than a ketone.[5] These differences can have profound effects on receptor binding, metabolic stability, and overall pharmacokinetic profile.

CompoundStructure
This compound this compound
Phenyl(pyrrolidin-3-yl)sulfonylmethane A direct public domain image is unavailable. The structure would feature a sulfonyl group (SO2) in place of the carbonyl group (C=O).
Comparative Physicochemical Properties

The initial assessment of any drug candidate involves a thorough analysis of its physicochemical properties, which are predictive of its behavior in biological systems. Below is a table of computed properties for this compound and expected properties for its sulfone analog based on the general properties of the sulfone group.[6][7]

PropertyThis compoundPhenyl(pyrrolidin-3-yl)sulfonylmethane (Predicted)Rationale for Predicted Difference
Molecular Weight 175.23 g/mol [8]~207.29 g/mol Replacement of Carbon (12.01 amu) with Sulfur (32.07 amu) and one Oxygen (16.00 amu) with another.
XLogP3 1.3[8]LowerThe sulfone group is more polar than a ketone, which typically leads to a lower lipophilicity and a decreased LogP value.
Topological Polar Surface Area (TPSA) 29.1 Ų[8][9]HigherThe two oxygen atoms of the sulfone group contribute more to the polar surface area than the single oxygen of the ketone.
Hydrogen Bond Acceptor Count 2[9]2Both the carbonyl oxygen and the two sulfone oxygens can act as hydrogen bond acceptors.
Hydrogen Bond Donor Count 1[9]1The secondary amine in the pyrrolidine ring is the primary hydrogen bond donor in both molecules.
Chemical Stability Susceptible to reduction of the ketone.Sulfone group is highly stable and resistant to reduction.[10]The sulfur in a sulfone is in a high oxidation state, making it chemically robust.[10]

This initial in silico analysis suggests that the sulfone analog will be more polar and potentially have different solubility and permeability characteristics compared to the ketone parent.

Experimental Workflow for Comparative Evaluation

A rigorous and logical experimental workflow is crucial for an unbiased comparison of these two compounds. The following diagram, rendered in DOT language, outlines a typical cascade of assays in a drug discovery program.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Pharmacology cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & Candidate Selection Synthesis Synthesis of Analogs QC Purity & Structural Verification (NMR, LC-MS, HRMS) Synthesis->QC Binding GPCR Radioligand Binding Assay (Ki) QC->Binding Functional Functional Assay (e.g., cAMP, IP-One) (EC50/IC50) Binding->Functional Selectivity Selectivity Panel (Binding against related GPCRs) Functional->Selectivity Metabolic Microsomal Stability Assay (T1/2, CLint) Selectivity->Metabolic CYP CYP450 Inhibition Assay (IC50) Metabolic->CYP Permeability PAMPA/Caco-2 Permeability Assay (Papp) CYP->Permeability Solubility Kinetic/Thermodynamic Solubility Permeability->Solubility SAR Structure-Activity Relationship (SAR) Analysis Solubility->SAR PK_PD In Vitro-In Vivo Correlation (IVIVC) Prediction SAR->PK_PD Decision Go/No-Go Decision for In Vivo Studies PK_PD->Decision

Caption: A streamlined workflow for the head-to-head comparison of drug candidates.

Detailed Experimental Protocols

Synthesis of Phenyl(pyrrolidin-3-yl)sulfonylmethane

The synthesis of the sulfone analog would likely proceed through the oxidation of a corresponding thioether precursor.

Step 1: Synthesis of Phenyl(pyrrolidin-3-yl)thiomethane

  • Reaction: Commercially available N-Boc-3-(hydroxymethyl)pyrrolidine is first converted to a suitable leaving group (e.g., mesylate or tosylate). This is followed by nucleophilic substitution with sodium thiophenoxide to yield N-Boc-3-((phenylthio)methyl)pyrrolidine.

  • Rationale: The Boc protecting group is used to prevent side reactions with the pyrrolidine nitrogen. The conversion of the hydroxyl group to a better leaving group facilitates the SN2 reaction with the thiophenoxide nucleophile.

Step 2: Oxidation to the Sulfone

  • Reaction: The thioether from Step 1 is dissolved in a suitable solvent like dichloromethane or methanol. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® is added portion-wise at 0°C and the reaction is allowed to warm to room temperature.[10]

  • Rationale: Oxidation of thioethers to sulfones is a well-established and reliable transformation.[10] Using a stoichiometric amount of the oxidizing agent ensures complete conversion to the sulfone.

Step 3: Deprotection

  • Reaction: The N-Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, Phenyl(pyrrolidin-3-yl)sulfonylmethane.

  • Rationale: The Boc group is acid-labile, allowing for clean deprotection under conditions that are unlikely to affect the sulfone moiety.

GPCR Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compounds for the target GPCR.[11]

Protocol:

  • Membrane Preparation: Membranes from cells expressing the target GPCR are prepared and stored at -80°C.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-L) known to bind to the target receptor is incubated with varying concentrations of the test compounds (this compound and its sulfone analog).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities.[12][13]

1. Microsomal Stability Assay

  • Purpose: To assess the metabolic stability of the compounds in the presence of liver enzymes.

  • Protocol:

    • Incubate the test compounds at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP450 enzymes) at 37°C.[12]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The half-life (T1/2) and intrinsic clearance (CLint) are calculated.

2. CYP450 Inhibition Assay

  • Purpose: To determine the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 isoforms.[14]

  • Protocol:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of the test compounds.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time, quench the reaction and quantify the formation of the metabolite of the probe substrate by LC-MS/MS.

    • Calculate the IC50 value for each CYP isoform.

Expected Outcomes and Data Interpretation

The data from these experiments will allow for a direct comparison of the two analogs.

Hypothetical Comparative Data:

ParameterThis compoundPhenyl(pyrrolidin-3-yl)sulfonylmethaneInterpretation
GPCR Binding (Ki) 50 nM75 nMThe ketone analog shows slightly higher binding affinity. This could be due to the optimal geometry of the carbonyl group for interaction with the receptor's binding pocket.
Microsomal Stability (T1/2) 20 min> 60 minThe sulfone analog is significantly more metabolically stable. This is a common advantage of replacing a metabolically labile ketone with a robust sulfone.[5]
CYP2D6 Inhibition (IC50) 15 µM> 50 µMThe sulfone analog shows a lower potential for drug-drug interactions mediated by CYP2D6.
Aqueous Solubility 150 µg/mL250 µg/mLThe increased polarity of the sulfone group leads to improved aqueous solubility.[6]

Signaling Pathway Considerations

Assuming the target GPCR signals through the Gαq pathway, a functional assay would monitor the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR Target GPCR G_protein Gαq/βγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis IP1 IP1 (Measured) IP3->IP1 Metabolism Ligand Test Compound (Agonist/Antagonist) Ligand->GPCR

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A Senior Application Scientist's Guide to the Enantioseparation and Activity Comparison of Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Phenyl(pyrrolidin-3-yl)methanone

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a versatile and privileged scaffold.[1] Its non-planar, three-dimensional structure is a key feature in designing molecules that can effectively interact with complex biological targets.[2] this compound, a molecule incorporating this important scaffold, possesses a stereogenic center at the C3 position of the pyrrolidine ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.[3] This stereoselectivity arises from the chiral nature of biological targets like enzymes and receptors. Therefore, the ability to separate and individually evaluate these enantiomers is not merely an academic exercise but a critical necessity in the development of safe and effective therapeutics.

This guide provides an in-depth comparison of robust chromatographic techniques for the enantioselective separation of this compound. Furthermore, drawing upon data from structurally analogous compounds, we will explore the potential for differential biological activity between its enantiomers, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Part 1: A Comparative Guide to Enantiomer Separation Techniques

The resolution of this compound enantiomers is most effectively achieved through chiral chromatography. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) depends on the desired scale, speed, and environmental impact. Both techniques rely on a chiral stationary phase (CSP) to induce differential retention of the enantiomers.

The primary challenge in separating this molecule lies in its chemical properties: a basic secondary amine within the pyrrolidine ring and a ketone moiety. These features guide the selection of an appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including β-aminoketones.[4][5]

Methodology Comparison: Chiral HPLC vs. Chiral SFC
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic solvents (e.g., Hexane, Isopropanol, Ethanol)Supercritical Carbon Dioxide (CO₂)
Key Advantages - Ubiquitous instrumentation. - Extensive established methods. - Highly versatile for various compound classes.- Significantly faster analysis times.[6] - Reduced organic solvent consumption ("Green Chemistry").[6] - Often higher efficiency and resolution.[7]
Typical CSPs Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD), Macrocyclic glycopeptides.[4]Polysaccharide-based (e.g., Lux® Cellulose-2, Chiralpak® AS), Pirkle-type phases.[8][9]
Considerations - Higher solvent purchase and disposal costs. - Longer run times compared to SFC.- Requires specialized instrumentation. - Method development can be less intuitive for beginners.
Applicability for Target Excellent. Normal-phase HPLC is a proven method for resolving β-aminoketones.[4]Excellent. SFC is highly effective for chiral separations of polar and basic compounds like pyrrolidines.[6]
Workflow for Chiral Separation Method Development

The process of developing a robust chiral separation method is systematic. It begins with screening different columns and mobile phases to identify initial conditions that show some separation, followed by optimization to achieve baseline resolution.

G cluster_0 Enantiomer Interaction with Chiral Receptor cluster_1 Biological Response R_Enantiomer (R)-Enantiomer (Eutomer - Inferred) Receptor Chiral Receptor Site Binding Pocket 1 Binding Pocket 2 Binding Pocket 3 High_Affinity Optimal Binding (High Affinity) R_Enantiomer->High_Affinity Complementary Fit S_Enantiomer (S)-Enantiomer (Distomer - Inferred) Low_Affinity Steric Hindrance (Low/No Affinity) S_Enantiomer->Low_Affinity Mismatched Fit Potent_Activity Potent Biological Activity High_Affinity->Potent_Activity Weak_Activity Weak or No Activity Low_Affinity->Weak_Activity

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A Strategic Guide to Assessing the Selectivity of Phenyl(pyrrolidin-3-yl)methanone and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous assessment. A critical milestone in this journey is the characterization of its selectivity. An ideal drug candidate exhibits high affinity for its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and toxicity.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using Phenyl(pyrrolidin-3-yl)methanone as a case study for a molecule with a yet-to-be-fully-characterized biological target.

The pyrrolidine scaffold is a versatile feature in many biologically active compounds, offering a three-dimensional structure that can be tailored for specific molecular recognition.[2] The presence of this moiety, combined with a phenylmethanone group, suggests that this compound could interact with a range of biological targets. However, without a clearly defined primary target, a direct comparison of its selectivity is impossible. Therefore, this guide will first outline a strategy for target identification, followed by a tiered approach to comprehensive selectivity profiling.

Part 1: The Crucial First Step - Target Identification

Before any selectivity profiling can commence, the primary biological target(s) of this compound must be elucidated. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential targets, guiding subsequent experimental work.

  • Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities. By searching databases of known bioactive compounds for molecules with structural similarity to this compound, a list of potential targets can be generated. This "scaffold-hopping" approach can reveal unexpected therapeutic possibilities.[3]

  • Structure-Based Approaches (Reverse Docking): If the three-dimensional structure of this compound can be modeled, it can be computationally docked against a library of protein structures with known binding sites. This can help identify proteins with a high predicted binding affinity for the compound.[4]

Experimental Target "Fishing"

Experimental methods aim to directly identify the molecular targets of a compound from a complex biological sample, such as a cell lysate.

  • Affinity Chromatography: This classic technique involves immobilizing this compound onto a solid support (e.g., chromatography beads). When a cell lysate is passed over this support, proteins that bind to the compound are "captured" and can be subsequently identified by mass spectrometry.

  • Chemical Proteomics: More advanced techniques can provide a snapshot of target engagement in a more physiological context.

    • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability is altered upon ligand binding.[5][6] By heating cells or cell lysates treated with the compound to various temperatures, and then quantifying the amount of soluble protein at each temperature, one can identify proteins that are stabilized by the compound.[7][8] This powerful technique can not only identify the primary target but also reveal off-targets in an unbiased manner within the cellular environment.[9]

Part 2: A Tiered Strategy for Selectivity Profiling

Once a primary target has been identified and validated, a systematic, tiered approach to selectivity profiling can be initiated.

Tier 1: Primary Target Validation and Potency Determination

The first step is to confirm the interaction with the putative primary target and accurately quantify the compound's potency. The choice of assay depends on the nature of the target.

  • For Enzymes (e.g., Kinases): An enzyme inhibition assay is appropriate. These assays measure the catalytic activity of the enzyme in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][11] Modern kinase assays often use luminescence- or fluorescence-based readouts for high-throughput screening.[2]

  • For Receptors (e.g., GPCRs): A radioligand binding assay is the gold standard for measuring the affinity of a compound for its receptor.[12][13] This technique uses a radioactively labeled ligand that is known to bind to the target receptor. By measuring the ability of the test compound to displace the radioligand, its binding affinity (Ki) can be determined.

This protocol outlines a general procedure for determining the binding affinity of a test compound to a target receptor expressed in cell membranes.

  • Preparation of Cell Membranes: Culture cells expressing the target receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand for the receptor).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters to remove any remaining unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Tier 2: Profiling Against a Focused Panel of Related Off-Targets

It is crucial to assess the selectivity of the compound against other proteins that are structurally or functionally related to the primary target. For example, if the primary target is a kinase, the compound should be tested against a panel of other kinases, as they often share a conserved ATP-binding pocket.[11]

Table 1: Hypothetical Selectivity Data for this compound Against a Kinase Panel

Target KinaseIC50 (nM)
Primary Target Kinase A 15
Kinase B350
Kinase C> 10,000
Kinase D1,200
Kinase E> 10,000

This table illustrates how selectivity data can be presented. A significantly higher IC50 value for related kinases compared to the primary target indicates good selectivity.

Tier 3: Broad Off-Target Screening for Safety Assessment

To identify potential safety liabilities, it is advisable to screen the compound against a broad panel of diverse biological targets, including various receptors, ion channels, transporters, and enzymes. Many contract research organizations (CROs) offer such "safety pharmacology" or "lead profiling" screens. These screens can reveal unexpected off-target interactions that could lead to adverse effects.

Tier 4: Confirming Target Engagement and Selectivity in a Cellular Context

Biochemical assays provide valuable information about the direct interaction between a compound and its target, but they do not always reflect the compound's behavior in a complex cellular environment. Therefore, it is essential to confirm target engagement in intact cells.

As mentioned in the target identification section, CETSA is a powerful tool for verifying that a compound binds to its intended target in living cells.[7] By comparing the thermal stability of the target protein in the presence and absence of the compound, direct target engagement can be confirmed.[5][8][9] An isothermal dose-response CETSA can also be performed to determine the cellular EC50 for target engagement.[8]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Quantification A 1. Treat intact cells with compound or vehicle B 2. Heat cell suspensions to a range of temperatures A->B Incubate C 3. Lyse cells B->C Cool D 4. Separate soluble fraction from precipitated protein (centrifugation) C->D E 5. Quantify remaining soluble target protein (e.g., Western Blot) D->E Analyze supernatant

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Part 3: Data Interpretation and Visualization

The ultimate goal of selectivity profiling is to build a comprehensive picture of a compound's interaction profile. This data should be presented clearly to facilitate decision-making.

  • Selectivity Index: A simple way to quantify selectivity is to calculate a selectivity index, which is the ratio of the IC50 or Ki value for an off-target to that of the primary target. A higher selectivity index indicates greater selectivity.

  • Visual Representations: Kinase inhibitor selectivity is often visualized using dendrograms or tree maps, which provide a graphical representation of the compound's interactions across the kinome.

Conclusion

Assessing the selectivity of a novel compound like this compound is a multifaceted process that begins with robust target identification and progresses through a tiered series of in vitro and cellular assays. By employing a systematic and logical approach, researchers can build a comprehensive selectivity profile that is essential for guiding lead optimization, predicting potential safety issues, and ultimately, developing safer and more effective medicines. The integration of computational, biochemical, and cell-based methods provides a self-validating system that ensures the trustworthiness and scientific integrity of the findings.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]

  • How to improve drug selectivity?. Patsnap Synapse. [Link]

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A Researcher's Guide to Ensuring Reproducibility of Phenyl(pyrrolidin-3-yl)methanone Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of preclinical data serves as the bedrock upon which successful therapeutic development is built. The all-too-common "reproducibility crisis" has led to wasted resources and significant delays in bringing new medicines to patients.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the biological data generated for Phenyl(pyrrolidin-3-yl)methanone, a novel psychoactive substance (NPS), is robust, reliable, and reproducible.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6][7][8] Its three-dimensional nature allows for effective exploration of pharmacophore space, making derivatives like this compound promising candidates for novel therapeutics. However, the biological activity of such compounds must be rigorously and reproducibly characterized to validate their potential.

This guide will provide a head-to-head comparison of this compound with a structurally similar and well-characterized compound, α-Pyrrolidinopentiophenone (α-PVP). α-PVP is a known potent norepinephrine-dopamine reuptake inhibitor (NDRI) and serves as an ideal comparator to contextualize the biological activity of this compound.[9][10] We will delve into detailed, field-proven protocols for a suite of in vitro assays designed to elucidate the pharmacological profile of these compounds, with a stringent focus on the experimental variables that are critical for ensuring data reproducibility.

The Challenge of Reproducibility in Preclinical Research

A significant portion of preclinical research has been found to be irreproducible, with some studies indicating that over 50% of findings cannot be replicated.[1][3] This crisis stems from a multitude of factors, including a lack of standardized protocols, insufficient validation of reagents, and inadequate data analysis and reporting.[2] For novel compounds like this compound, establishing a robust and reproducible biological profile from the outset is paramount to avoid pursuing false leads and to build a solid foundation for further development.

Comparative Pharmacological Profiling: this compound vs. α-PVP

Given the structural similarity of this compound to synthetic cathinones like α-PVP, it is hypothesized that its primary biological targets are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). To investigate this, a series of in vitro assays should be conducted. The following table outlines the expected data from these assays for both compounds.

Assay Parameter This compound (Predicted) α-PVP (Reference) Justification for Inclusion
Monoamine Transporter Binding Kᵢ (nM) for DAT, NET, SERTPotent (low nM) for DAT and NET, weaker for SERTPotent (low nM) for DAT and NET, weak for SERTTo determine the binding affinity of the compounds to their primary targets.
Monoamine Transporter Uptake IC₅₀ (nM) for DAT, NET, SERTPotent inhibition of dopamine and norepinephrine uptakePotent inhibition of dopamine and norepinephrine uptakeTo assess the functional inhibition of the transporters.
In Vitro Cytotoxicity IC₅₀ (µM) in SH-SY5Y and HepG2 cells>10 µM>10 µMTo evaluate potential off-target toxicity in neuronal and liver cell lines.
hERG Channel Binding IC₅₀ (µM)>10 µM>10 µMTo assess the risk of cardiac QT prolongation, a critical safety liability.
CYP450 Inhibition IC₅₀ (µM) for major isoforms (e.g., 3A4, 2D6)>10 µM>10 µMTo evaluate the potential for drug-drug interactions.

Experimental Workflows and Protocols for Reproducible Data

To ensure the data generated is reliable, the following detailed protocols and workflows are recommended. These protocols are designed to be self-validating by incorporating stringent quality control measures.

Experimental Workflow Diagram

experimental_workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Safety Screening cluster_data_analysis Data Analysis & Interpretation binding_assay Monoamine Transporter Binding Assays (DAT, NET, SERT) uptake_assay Monoamine Transporter Uptake Assays (DAT, NET, SERT) binding_assay->uptake_assay Confirm functional activity cytotoxicity_assay In Vitro Cytotoxicity Assays uptake_assay->cytotoxicity_assay Proceed if active herg_assay hERG Channel Assay cytotoxicity_assay->herg_assay cyp_assay CYP450 Inhibition Assays herg_assay->cyp_assay data_qc Data Quality Control cyp_assay->data_qc ic50_calc IC50/Ki Calculation & Statistical Analysis data_qc->ic50_calc report Comprehensive Reporting ic50_calc->report

Caption: High-level workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of this compound and α-PVP for human DAT, NET, and SERT.

Principle: This is a competitive binding assay where the test compound competes with a known radioligand for binding to the transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Test compounds: this compound and α-PVP (as a certified reference material)

  • Scintillation fluid and a scintillation counter

Protocol:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation using a BCA assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, radioligand (at a concentration close to its Kd), and cell membranes.

    • Non-specific Binding: Binding buffer, radioligand, a high concentration of the respective non-specific binding inhibitor, and cell membranes.

    • Test Compound: Binding buffer, radioligand, varying concentrations of the test compound (typically from 0.1 nM to 10 µM), and cell membranes.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness Check:

  • The specific binding should be at least 80% of the total binding.

  • The Hill slope of the competition curve should be close to 1.0.

  • The Kᵢ of a known reference compound should be within the historically accepted range for the assay.

Objective: To measure the functional inhibitory potency (IC₅₀) of this compound and α-PVP on dopamine, norepinephrine, and serotonin uptake.

Principle: This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds and reference inhibitors

Protocol:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate uptake.

  • Uptake Termination: After a short incubation period (5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of uptake inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

Trustworthiness Check:

  • The signal-to-background ratio should be greater than 5.

  • The IC₅₀ of a known reference inhibitor should be within the historically accepted range.

Objective: To assess the general cytotoxicity of the compounds in a neuronal (SH-SY5Y) and a hepatic (HepG2) cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC₅₀ value from the dose-response curve.

These are specialized safety pharmacology assays that are crucial for preclinical drug development. It is highly recommended that these assays are conducted by a specialized contract research organization (CRO) that follows Good Laboratory Practice (GLP) guidelines to ensure regulatory acceptance of the data. The FDA provides detailed guidance on conducting and interpreting in vitro drug-drug interaction studies.[2][3]

Ensuring Scientific Integrity and Logic

The protocols described above are designed to be self-validating systems. The inclusion of appropriate positive and negative controls, the use of certified reference standards, and the adherence to pre-defined acceptance criteria are all critical for ensuring the trustworthiness of the data. For all assays, it is essential to follow the principles outlined in guidelines such as ICH Q2(R1) for the validation of analytical procedures.[1][7][8][11][12]

Data Analysis and Statistical Rigor

The analysis of dose-response data to determine IC₅₀ or Kᵢ values should always be performed using non-linear regression. It is important to assess the goodness of fit and the confidence intervals of the estimated parameters.[13][14][15][16] Comparing the potency of this compound to the reference standard, α-PVP, provides a critical internal control and aids in the interpretation of the biological activity.

Conclusion

The reproducibility of biological data is a cornerstone of successful drug discovery. For a novel compound like this compound, a systematic and rigorous approach to its biological characterization is essential. By employing the detailed, self-validating protocols outlined in this guide and comparing its pharmacological profile to a well-characterized analog like α-PVP, researchers can generate robust and reliable data. This approach not only enhances the scientific integrity of the findings but also provides a solid foundation for making informed decisions about the future development of this and other promising pyrrolidine-based compounds. Adherence to best practices in experimental design, execution, and data analysis will ultimately accelerate the translation of preclinical discoveries into novel therapeutics.

References

  • Bhat, M. A., & Al-Omar, M. A. (2011). Pyrrolidine, a five-membered heterocyclic amine: A key building block for drug discovery. Journal of Saudi Chemical Society, 15(2), 111-126. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Kaur, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249920. [Link]

  • European Medicines Agency. (2024). ICH Q2(R1) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Gedeck, P., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Hafner, M., et al. (2013). Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. Bioinformatics, 29(23), 2943-2949. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 632-643. [Link]

  • National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Fernández-de-Cossio-Díaz, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(18), 4583. [Link]

  • BioBoston Consulting. (2025). Preclinical Data for IND Applications. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. [Link]

  • Papaseit, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology, 16, 1365893. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Phenyl(pyrrolidin-3-yl)methanone and its associated waste streams. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally compliant disposal. This guide is designed to build on your existing laboratory safety knowledge by providing specific, actionable intelligence for this particular chemical, grounded in established safety principles and regulatory standards.

Core Principle: Hazard Identification and Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for the parent compound this compound (CAS: 26803-27-0) is not always readily available, we can infer its properties from its structural components—a phenyl ketone and a pyrrolidine ring—and data on related molecules.

The pyrrolidine moiety, in particular, suggests that the compound should be handled with care. Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2] Ketone-containing compounds can be irritants.[3] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring formal disposal through an approved waste management program.

Table 1: Chemical & Hazard Profile Summary

Property Value Source
Chemical Name This compound N/A
Synonym(s) Phenyl-3-pyrrolidinylmethanone [4]
CAS Number 26803-27-0 [4]
Molecular Formula C₁₁H₁₃NO [4]
Molecular Weight 175.23 g/mol [4]
Inferred Hazards Potential for skin/eye irritation or burns, harmful if swallowed or inhaled. [1][2][3][5]

| Disposal Mandate | Dispose of contents/container to an approved waste disposal plant. |[2][5][6][7][8] |

Pre-Disposal Operations: Ensuring Safety at the Source

Proper disposal begins long before the waste container is full. It starts with safe handling and rigorous segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The objective is to prevent all routes of exposure.

  • Eye Protection : Tightly fitting safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[1]

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or managing spills, a chemically resistant apron is recommended.

  • Respiratory Protection : While routine handling in a certified chemical fume hood should provide adequate ventilation[7], a NIOSH-approved respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[3]

Waste Segregation: The Principle of Incompatibility

The foundational rule of chemical waste management is to never mix incompatible waste streams. This prevents dangerous reactions within the waste container. Based on the reactivity of the pyrrolidine functional group, this compound waste must be kept separate from:

  • Strong Oxidizing Agents : (e.g., perchlorates, nitrates, peroxides).[9]

  • Strong Acids : (e.g., hydrochloric, sulfuric, nitric acid).[9]

  • Acid Chlorides and Anhydrides .[9]

Causality: Mixing heterocyclic amines like pyrrolidine with strong acids or oxidizers can lead to vigorous, exothermic, and potentially violent reactions. Segregation is a critical, proactive safety measure to prevent such events in the waste accumulation area.

Standard Operating Procedure: Disposal Workflow

The following step-by-step protocol outlines the process from waste generation to final handoff for disposal. This workflow is designed to be a self-validating system that ensures regulatory compliance and personnel safety.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[10] This area must be under the control of the laboratory personnel generating the waste.[10]

  • Action : Designate a specific portion of a lab bench, a secondary containment tray, or a dedicated cabinet as the SAA for this compound waste.

  • Justification : Establishing a formal SAA prevents the haphazard placement of waste containers, reduces the risk of spills, and ensures waste is managed by trained personnel familiar with its hazards.

Step 2: Select and Prepare the Waste Container

The integrity of the waste containment is paramount.

  • Action : Select a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass. The original product container is often an excellent choice.[11][12] The container must have a tight-fitting, screw-on cap.

  • Justification : Using a compatible container prevents chemical degradation of the container, leaks, and fugitive emissions.[12] The cap must be securely closed at all times except when adding waste to prevent spills and the release of vapors.[10][13]

Step 3: Correctly Label the Waste Container

Improperly labeled waste is a major compliance violation and a significant safety risk.

  • Action : Before any waste is added, affix a "Hazardous Waste" label to the container.[10][14] The label must clearly state:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • The approximate concentration or composition if it is a solution.

    • The date accumulation started.

  • Justification : Clear, accurate labeling communicates the container's contents and associated hazards to all laboratory personnel and to the waste management technicians who will handle it. This is a core requirement of nearly all environmental and safety regulatory bodies.

Step 4: Accumulate Waste Safely
  • Action : Add waste this compound (solid, neat liquid, or in solution) to the labeled container. Keep the container closed at all times except when actively adding waste. Do not fill the container beyond 90% of its capacity.[13]

  • Justification : Leaving at least 10% headspace allows for liquid expansion due to temperature changes, preventing container rupture.[13] Keeping the container closed minimizes exposure and prevents accidental spills.

Step 5: Arrange for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS or ORS) department or a licensed chemical waste management company.[10][14][15]

  • Action : Once the container is approaching 90% full or has been accumulating for a set period (e.g., 6 months, check local regulations), submit a hazardous material pickup request to your EHS office.

  • Justification : Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[13] Professional disposal ensures the waste is managed in an environmentally sound manner and in compliance with federal, state, and local regulations.

Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_accumulate Accumulation & Storage cluster_disposal Disposal & Decontamination start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container add_waste Add Waste to Container (<90% Full) container->add_waste close_cap Keep Container Tightly Closed add_waste->close_cap segregate Store in Designated SAA Away from Incompatibles close_cap->segregate request_pickup Request Pickup from EHS/ Licensed Contractor segregate->request_pickup decontaminate Triple-Rinse Empty Container (Collect Rinsate as Waste) request_pickup->decontaminate dispose_container Dispose of Clean Container as Non-Hazardous Waste decontaminate->dispose_container

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Phenyl(pyrrolidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Phenyl(pyrrolidin-3-yl)methanone, a compound with potential applications in various research domains, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), operational procedures, and disposal plans when working with this compound. As a Senior Application Scientist, my objective is to provide not just a set of rules, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is mandatory. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes safety measures. PPE, while essential, is the last line of defense.

  • Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid compound or its solutions should be performed within a fume hood to prevent the inhalation of any dust or aerosols.

  • Administrative Controls : These are changes to work practices, such as standard operating procedures (SOPs), safety training, and clear labeling. All personnel handling the compound must be trained on the specific procedures outlined in this guide.

  • Personal Protective Equipment (PPE) : This is the final barrier between the researcher and the chemical. The following sections will detail the specific PPE requirements.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a "worst-case scenario" assumption given the limited hazard data. The following PPE is mandatory when handling this compound in any form.

Eye and Face Protection
  • Requirement : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in a laboratory. However, when handling this compound, especially the solid powder or when there is a risk of splashing, chemical splash goggles are required. A face shield, worn in conjunction with goggles, is recommended when handling larger quantities (>10g) or during procedures with a high risk of splashing.

  • Rationale : The eyes are highly susceptible to chemical damage. The phenyl ketone and pyrrolidine moieties suggest a potential for irritation or more severe damage upon contact. Goggles provide a seal around the eyes, offering superior protection from splashes, dust, and vapors compared to safety glasses.

Skin and Body Protection
  • Lab Coat : A flame-resistant lab coat with long sleeves and a secure closure is required. The lab coat should be buttoned completely to protect the torso and arms.

  • Gloves : Disposable nitrile gloves are the standard for most laboratory work, offering protection against a range of chemicals.[1][2] However, it is crucial to understand the concepts of breakthrough time and permeation rate.[3] For this compound, double-gloving (wearing two pairs of nitrile gloves) is recommended.

    • Glove Selection : Choose nitrile gloves with a minimum thickness of 5 mil.

    • Glove Change Protocol : Gloves should be changed immediately if they come into contact with the compound.[4] If working continuously with the compound for extended periods, gloves should be changed every 30-60 minutes, even in the absence of visible contamination.

    • Rationale : The skin is a primary route of exposure for many chemicals. Double-gloving provides an extra layer of protection and reduces the risk of exposure from undetected pinholes or rapid permeation. Nitrile gloves offer good resistance to many organic solvents and weak acids.[3]

Glove Material General Chemical Resistance Recommendation for this compound
Nitrile Good resistance to oils, greases, some organic solvents, and weak acids.[2][3]Recommended (double-gloved) for splash protection and handling of small quantities.
Latex Good for biological hazards, poor for many chemicals.Not Recommended due to potential for allergic reactions and poor chemical resistance.
Vinyl Poor resistance to most organic solvents.Not Recommended for handling this compound or its solutions.
  • Footwear : Closed-toe shoes are mandatory in all laboratory settings.

Respiratory Protection
  • Requirement : When handling the solid powder outside of a certified and functioning chemical fume hood, a NIOSH-approved respirator with an N95 or higher particulate filter is required. For handling volatile solutions or if there is a potential for aerosol generation that cannot be contained within a fume hood, a respirator with an organic vapor cartridge may be necessary.

  • Rationale : Inhalation of fine chemical powders can lead to respiratory irritation and systemic toxicity. A fume hood is the primary engineering control to prevent this. Respiratory protection is a necessary backup in situations where engineering controls are insufficient or not available.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

Pre-Handling Checklist
  • Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Ensure that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Gather all necessary PPE and inspect it for any damage.

  • Prepare all necessary equipment (spatulas, glassware, solvents) within the fume hood.

  • Have a designated waste container ready for contaminated materials.

Weighing and Solution Preparation Workflow

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal a Don appropriate PPE (double gloves, goggles, lab coat) b Verify fume hood is operational a->b c Place chemical container and balance in the center of the fume hood b->c d Carefully weigh the solid compound using a clean spatula c->d e Slowly add solvent to the vessel containing the compound d->e f Cap the vessel and mix gently e->f g Clean spatula and work surface with an appropriate solvent f->g h Dispose of contaminated wipes and gloves in the designated hazardous waste container g->h i Remove PPE in the correct order (gloves first, then goggles, then lab coat) h->i

Caption: Workflow for safely weighing and preparing solutions of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.[6]

  • Waste Segregation : All waste contaminated with this compound must be treated as hazardous waste.[7] This includes:

    • Excess solid compound and solutions.

    • Contaminated PPE (gloves, wipes, etc.).

    • Rinsate from cleaning contaminated glassware.

  • Container Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[8]

  • Storage : Waste containers should be kept closed except when adding waste, and stored in a designated, secondary containment area away from incompatible materials.[9]

  • Disposal Procedure : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.

G cluster_waste Hazardous Waste Management start Waste Generated (e.g., contaminated gloves, excess solution) a Is the waste contaminated with This compound? start->a b Place in a designated, sealed hazardous waste container a->b Yes f Follow standard laboratory waste disposal procedures a->f No c Label container clearly: 'Hazardous Waste' and chemical name b->c d Store in a secondary containment area c->d e Arrange for pickup by Environmental Health & Safety d->e

Caption: Decision tree for the disposal of waste generated during work with this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment. The principles of caution, containment, and preparedness are paramount when working with any chemical, especially those with incomplete hazard profiles.

References

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  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.